1,8-Dinitropyrene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,8-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXNIHKOMELAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073514 | |
| Record name | 1,8-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 1,8-Dinitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid | |
CAS No. |
42397-65-9 | |
| Record name | 1,8-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U7E9MW6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,8-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | 1,8-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,8-dinitropyrene, a compound of significant interest in toxicology and carcinogenesis research. The following sections detail the chemical synthesis from 1-nitropyrene (B107360), followed by a robust purification protocol to isolate the 1,8-isomer from the resulting isomeric mixture.
Synthesis of this compound
The synthesis of this compound is achieved through the nitration of 1-nitropyrene. This electrophilic aromatic substitution reaction typically yields a mixture of dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and this compound, due to the directing effects of the nitro group on the pyrene (B120774) ring system.[1] A carefully controlled reaction environment is crucial for optimizing the yield of the desired 1,8-isomer.
Experimental Protocol: Nitration of 1-Nitropyrene
This protocol is based on established methods for the nitration of nitroaromatic compounds.
Materials:
-
1-Nitropyrene
-
Fuming Nitric Acid (>90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Ice Bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropyrene in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
From the dropping funnel, add fuming nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the temperature between 0-5 °C during the addition to control the exothermic reaction and minimize side product formation.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of dinitropyrene isomers.
| Parameter | Value/Condition |
| Starting Material | 1-Nitropyrene |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours post-addition |
| Work-up | Aqueous wash, neutralization, and drying |
| Product | Crude mixture of dinitropyrene isomers |
Purification of this compound
The crude product from the synthesis is a mixture of 1,3-, 1,6-, and this compound isomers. The separation and purification of the desired this compound is a critical step and is typically achieved through a combination of column chromatography and recrystallization.
Experimental Protocol: Purification
Part 1: Column Chromatography
This procedure is designed to separate the dinitropyrene isomers based on their differential adsorption to a polar stationary phase.
Materials:
-
Crude dinitropyrene mixture
-
Silica (B1680970) gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.
-
Sample Loading: Dissolve the crude dinitropyrene mixture in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of dichloromethane. A typical gradient might be from 100% hexane to a 9:1 or 8:2 hexane:DCM mixture.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). The different dinitropyrene isomers will elute at different rates.
-
Identification: Combine the fractions containing the purified this compound based on the TLC analysis. Evaporate the solvent to yield the partially purified product.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Dichloromethane Gradient |
| Elution Order | Isomers are separated based on polarity |
| Monitoring | Thin Layer Chromatography (TLC) |
Part 2: Recrystallization
Recrystallization is employed as the final step to obtain high-purity this compound.
Materials:
-
Partially purified this compound from chromatography
-
Nitrobenzene or a suitable solvent mixture (e.g., ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of hot nitrobenzene.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The solubility of this compound will decrease as the solution cools, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid of high purity (>98%).[2]
| Parameter | Value/Condition |
| Technique | Recrystallization |
| Solvent | Nitrobenzene (or other suitable solvent) |
| Process | Dissolution in hot solvent followed by slow cooling |
| Expected Purity | >98% |
Workflow and Pathway Diagrams
Caption: A flowchart illustrating the key stages in the synthesis of the crude dinitropyrene mixture.
Caption: A step-by-step workflow for the purification of this compound from the crude isomeric mixture.
Caption: The chemical pathway from pyrene to pure this compound.
References
An In-depth Technical Guide to 1,8-Dinitropyrene (CAS Number 42397-65-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP), with a CAS number of 42397-65-9, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant scientific interest due to its potent mutagenic and carcinogenic properties.[1][2] It is an environmental contaminant primarily found in particulate emissions from diesel engines, kerosene (B1165875) heaters, and gas burners.[3][4] This technical guide provides a comprehensive overview of 1,8-DNP, including its chemical and physical properties, toxicological profile, metabolic activation, and the methodologies used in its scientific evaluation.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[5] It is insoluble in water but moderately soluble in organic solvents like toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO).[5][6]
| Property | Value | Reference |
| CAS Number | 42397-65-9 | [3][4] |
| Molecular Formula | C₁₆H₈N₂O₄ | [6] |
| Molecular Weight | 292.25 g/mol | [5][6] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | >300 °C | [7] |
| Solubility | Insoluble in water; Moderately soluble in toluene; Soluble in DMSO (2 mg/mL) | [2][5][6] |
Toxicology and Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][8] No data were available on its carcinogenicity in humans.[3]
Carcinogenicity in Animal Models
Studies in rodents have demonstrated the carcinogenic potential of 1,8-DNP through various routes of exposure.
| Animal Model | Route of Administration | Dose | Outcome | Reference |
| BALB/c Mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | Sarcomas at the injection site in 40% of mice. | [1][4] |
| CD Rats (female) | Intraperitoneal injection | 10 µmol/kg bw, 3 times/week for 4 weeks | Early deaths, sarcomas in the peritoneal cavity, and mammary adenocarcinomas. | [4][9] |
| CD Rats | Oral administration | 10 µmol/kg bw | Increased incidence of mammary tumors. | [3] |
| Rats | Subcutaneous injection | 0.4 mg | Sarcomas at the injection site in 100% of rats. | [4] |
| Newborn Rats | Subcutaneous injection | Not specified | Increased incidence of leukemia. | [3] |
| Newborn Mice (male) | Intraperitoneal injection | Not specified | Induced liver tumors. | [3] |
Genotoxicity and Mutagenicity
This compound is a potent mutagen, primarily inducing frameshift mutations.[1][4] Its mutagenic activity is dependent on the metabolic activation through nitroreduction.[4][10] It has been shown to induce DNA damage, sister chromatid exchange, chromosomal aberrations, and morphological transformation in cultured rodent cells.[3] In cultured human cells, it induced chromosomal aberrations.[3]
Metabolism and Mechanism of Action
The carcinogenicity of 1,8-DNP is linked to its metabolic activation to reactive intermediates that can form adducts with DNA.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of this compound involves the reduction of one of the nitro groups to form a nitroso intermediate, which is then further reduced to a reactive N-hydroxy arylamine.[9][11] This intermediate can be further activated by O-acetylation to form a highly reactive nitrenium ion, which then covalently binds to DNA, primarily at the C8 position of deoxyguanosine, forming DNA adducts.[9][11][12][13] This process is catalyzed by nitroreductases and O-acetyltransferases.[4] Human aldo-keto reductases (AKRs) 1C1-1C3 have been shown to catalyze the nitroreduction of other nitroarenes and may play a role in the metabolism of 1,8-DNP.[14]
Role in Carcinogenesis
The formation of DNA adducts is a critical step in the initiation of cancer. These adducts can lead to mutations in critical genes, such as the K-ras oncogene, which has been observed in sarcomas induced by 1,8-DNP in rats.[4] Interestingly, while 1,8-DNP induces significant DNA damage, it causes little cell death, which may allow for the survival of cells with damaged DNA, thereby increasing its mutagenic and carcinogenic potential.[4]
Experimental Protocols
Ames Test (Bacterial Mutagenicity Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine the ability of 1,8-DNP to induce mutations in Salmonella typhimurium strains.
Methodology:
-
Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100) are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.
-
The bacterial strains are exposed to various concentrations of 1,8-DNP, both with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic. For 1,8-DNP, which is a direct-acting mutagen, the addition of S9 mix is not always necessary to observe mutagenicity.[4]
Animal Carcinogenicity Study
Objective: To evaluate the long-term carcinogenic potential of 1,8-DNP in a rodent model.
Methodology:
-
Animal Selection: A suitable rodent model is selected, such as Sprague-Dawley rats or BALB/c mice.[1][15] Animals are typically young and healthy at the start of the study.
-
Dose Selection and Administration: Multiple dose groups and a control group are established. The route of administration can be oral, subcutaneous, or intraperitoneal, depending on the study's objective.[1][3][9] The vehicle for dissolving 1,8-DNP is typically dimethyl sulfoxide (DMSO).[4]
-
Treatment Period: The duration of treatment can range from several weeks to the lifetime of the animal (typically 2 years for rats).[1][16][17]
-
Observation: Animals are monitored regularly for clinical signs of toxicity, tumor development, and mortality. Body weight and food consumption are also recorded.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined for gross abnormalities, and tissues are collected for histopathological evaluation to identify and characterize tumors.
Conclusion
This compound is a potent genotoxic and carcinogenic compound found in the environment. Its mechanism of action involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations and potentially cancer. The experimental data from bacterial mutagenicity assays and animal carcinogenicity studies provide strong evidence for its hazardous nature. This technical guide summarizes the key scientific information on 1,8-DNP to aid researchers, scientists, and drug development professionals in understanding its toxicological profile and the methodologies used for its assessment. Continued research is essential to fully elucidate its effects on human health and to develop strategies for mitigating exposure and risk.
References
- 1. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 42397-65-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,8-ジニトロピレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. accustandard.com [accustandard.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of rat mammary gland tumors by 1-nitropyrene, a recently recognized environmental mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Historical Control Background Incidence of Spontaneous Neoplastic Lesions of Sprague-Dawley Rats in 104-Week Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking a Potent Mutagen: An In-depth Technical Guide to the Environmental Sources of 1,8-Dinitropyrene
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the environmental origins, formation pathways, and analytical methodologies for the potent mutagen, 1,8-dinitropyrene.
Introduction
This compound (1,8-DNP), a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, is a potent mutagen and is reasonably anticipated to be a human carcinogen. Its presence in the environment is of significant concern due to its genotoxic properties. Understanding the primary sources and formation mechanisms of 1,8-DNP is crucial for assessing human exposure risks and developing effective mitigation strategies. This technical guide synthesizes current knowledge on the environmental prevalence of 1,8-DNP, providing quantitative data, detailed experimental protocols for its detection, and visual representations of its formation and analytical workflows.
Primary Environmental Sources of this compound
The predominant environmental source of this compound is the incomplete combustion of fossil fuels, particularly from mobile sources.[1][2][3]
Engine Exhaust:
-
Diesel Engine Exhaust: Diesel engines are a major contributor to environmental 1,8-DNP concentrations.[3][4][5][6][7] The formation occurs during the combustion process where pyrene, a common polycyclic aromatic hydrocarbon in diesel fuel, undergoes nitration to form 1-nitropyrene (B107360), which is then further nitrated to dinitropyrenes, including the 1,8-isomer.[1][2][3] The concentration of 1,8-DNP in diesel exhaust can vary depending on engine size, operating conditions, and the presence of emission control technologies.[1][3]
-
Gasoline Engine Exhaust: Gasoline engines also contribute to 1,8-DNP emissions, although the total particulate matter produced is generally lower than that of diesel engines.[1][2] However, under certain combustion conditions, the relative concentration of this compound to 1-nitropyrene can be higher in gasoline exhaust compared to diesel exhaust.[1]
Other Combustion Sources:
-
Kerosene (B1165875) Heaters: Small amounts of dinitropyrenes, including 1,8-DNP, are generated by kerosene heaters, which are used for residential and office heating in some regions.[1][3]
-
Gas and Liquefied Petroleum Gas (LPG) Burners: These common household appliances for heating and cooking have also been identified as sources of this compound.[1][3]
Historical Sources:
-
Photocopier Toners: In the past, certain carbon black formulations used in photocopier toners were found to contain dinitropyrenes as impurities.[2] However, changes in manufacturing processes have largely eliminated this source.
Quantitative Data on this compound Concentrations
The following table summarizes the reported concentrations of this compound in various environmental media.
| Source Category | Sample Type | Concentration Range | Units | References |
| Engine Exhaust | ||||
| Heavy-Duty Diesel Engine Exhaust Particulate Extract | 3.4 | ng/mg | [1][3] | |
| Light-Duty Diesel Engine Exhaust Particles | 0.013 - 0.025 | ng/mg | [1][3] | |
| Diesel Engine Exhaust Particulate Extract | 0.4 - 0.7 ± 0.2 | ng/mg | [1][3] | |
| Diesel Particulate Extracts | 3.4 | ppm | [4] | |
| Ambient Air | ||||
| Airborne Particulate Matter (general) | 1 - 10 | ng/g | [1][3] | |
| Urban Air | 0.1 - 10 | pg/m³ | [1][3] | |
| Suburban Air | 0.01 - 0.1 | pg/m³ | [1][3] | |
| Heavily Industrialized Areas (Airborne PM) | 43 - 46 | pg/mg | [1] | |
| Heavily Industrialized Areas (Air) | 4.44 - 7.50 | pg/m³ | [1] | |
| Remote/Rural Areas (Airborne PM) | 4.6 - 8.3 | pg/mg | [1] | |
| Remote/Rural Areas (Air) | 0.12 - 0.30 | pg/m³ | [1] | |
| Other Combustion Sources | ||||
| Kerosene Heater Particulate Extract (mixture of 1,6- and 1,8-DNP) | 3.25 ± 0.63 | mg/kg | [1][3] | |
| Gas Burner Particulate Extract | 0.88 | mg/kg | [1][3] |
Formation Pathway of this compound
The formation of this compound is a multi-step process that occurs during incomplete combustion in the presence of nitrogen oxides. The primary precursor is pyrene, a four-ring polycyclic aromatic hydrocarbon.
Experimental Protocols for the Determination of this compound
The accurate quantification of this compound in environmental samples requires sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices.
Sample Collection
-
Air Particulate Matter: High-volume air samplers are typically used to collect airborne particulate matter on filters, such as glass fiber or quartz fiber filters.[1] The sampling duration can range from several hours to 24 hours to collect a sufficient mass of particles for analysis.
Sample Extraction
The collected particulate matter is extracted to isolate the nitro-PAHs from the filter matrix.
-
Soxhlet Extraction: This is a classical and robust method for extracting organic compounds from solid matrices. The filter is placed in a Soxhlet extractor and refluxed with a suitable solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone, for an extended period (e.g., 18-24 hours).[4]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency and can be faster than Soxhlet extraction. The filter is immersed in an extraction solvent and subjected to ultrasonication.[2]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. A common solvent mixture for this is n-hexane:acetone:dichloromethane.[8]
Sample Cleanup and Fractionation
Crude extracts often contain a complex mixture of compounds that can interfere with the analysis of 1,8-DNP. Therefore, a cleanup step is essential.
-
Solid-Phase Extraction (SPE): SPE is a common technique for sample cleanup. The extract is passed through a cartridge containing a solid adsorbent, such as silica (B1680970) gel or alumina. Different solvent polarities are used to elute fractions of varying polarity, allowing for the separation of nitro-PAHs from other interfering compounds.[2][4]
Analytical Determination
Several analytical techniques can be employed for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC) with Chemiluminescence Detection:
-
Principle: This highly sensitive method involves the separation of dinitropyrene (B1228942) isomers by HPLC. For detection, the nitro groups are post-column reduced to amino groups. The resulting amino-pyrenes are then mixed with a chemiluminescence reagent (e.g., bis(2,4,6-trichlorophenyl) oxalate (B1200264) and hydrogen peroxide), which produces light that is detected by a photomultiplier tube.[9][10][11][12]
-
Instrumentation: An HPLC system equipped with a C18 column, a post-column reduction reactor (e.g., packed with platinum/rhodium-coated alumina), and a chemiluminescence detector.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is typically used for optimal separation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS):
-
Principle: GC separates the components of the extract in the gas phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. GC-MS/MS provides higher selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions.[1][2][13][14]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer or a tandem mass spectrometer. A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Operation Mode: For high sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for GC-MS/MS.[1][2][13]
-
Experimental Workflow for 1,8-DNP Analysis
The following diagram illustrates a general workflow for the analysis of this compound in environmental particulate matter.
Conclusion
This compound is a significant environmental contaminant primarily originating from the incomplete combustion of fossil fuels in diesel and gasoline engines. Its presence in ambient air, particularly in urban and industrialized areas, warrants continuous monitoring due to its potent mutagenic properties. The analytical methodologies for its detection, primarily HPLC with chemiluminescence detection and GC-MS(/MS), are well-established and provide the necessary sensitivity and selectivity for quantification at trace levels. This guide provides researchers and professionals with a foundational understanding of the sources, formation, and analytical considerations for this compound, which is essential for future research into its environmental fate, human health impacts, and the development of effective control measures.
References
- 1. gcms.cz [gcms.cz]
- 2. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aaqr.org [aaqr.org]
- 5. boa.unimib.it [boa.unimib.it]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. aaqr.org [aaqr.org]
- 9. Determination of 1-nitropyrene metabolites by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Liquid chromatography-mass spectrometry with chemiluminescent nitrogen detection for on-line quantitative analysis of compound collections: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
1,8-Dinitropyrene in Diesel Exhaust Particles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in the particulate matter of diesel engine exhaust. Its presence in the environment, primarily due to diesel emissions, poses a significant health risk. This technical guide provides an in-depth overview of 1,8-DNP, focusing on its prevalence in diesel exhaust, its metabolic activation to a DNA-binding species, and the resultant genotoxic effects. Detailed experimental protocols for the extraction, quantification, and biological assessment of 1,8-DNP are provided, along with a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of environmental carcinogens and the development of strategies to mitigate their impact.
Introduction
Diesel engine exhaust is a complex mixture of gases and particulate matter, the latter containing a variety of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs). Among the nitro-PAHs, dinitropyrenes are of particular concern due to their extreme mutagenicity. This compound, along with its isomer 1,6-dinitropyrene, has been identified as a major contributor to the mutagenic activity of diesel exhaust extracts.[1] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[2][3] Understanding the formation, atmospheric fate, and biological effects of 1,8-DNP is crucial for assessing the health risks associated with diesel exhaust exposure and for developing effective emission control technologies.
Quantitative Data on this compound
The concentration of 1,8-DNP in diesel exhaust particles can vary significantly depending on the engine type, operating conditions, and fuel composition. The following tables summarize key quantitative data related to the presence and biological activity of 1,8-DNP.
Table 1: Concentration of this compound in Diesel and Gasoline Engine Exhaust Particles
| Source Vehicle/Engine Type | This compound Concentration (ng/mg of particulate extract) | Reference |
| Heavy-duty diesel engine | 3.4 | [4] |
| Light-duty diesel engines | Not detected - 0.7 ± 0.2 | [4] |
| Diesel engine vehicles (average) | 0.061 | [4] |
| Gasoline engine vehicles (average) | 0.102 | [4] |
Table 2: Mutagenic Potency of Dinitropyrene (B1228942) Isomers in Salmonella typhimurium
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
| This compound | TA98 | - | 11,000 | [5] |
| This compound | TA100 | - | 2,100 | [5] |
| This compound | TA1538 | - | 16,000 | [5] |
| 1,6-Dinitropyrene | TA98 | - | 7,900 | [5] |
| 1,6-Dinitropyrene | TA100 | - | 1,200 | [5] |
| 1,6-Dinitropyrene | TA1538 | - | 11,000 | [5] |
Table 3: Carcinogenicity of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Tumor Incidence | Reference |
| BALB/c mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | 6/15 (40%) subcutaneous tumors | [4][6] |
| CD rats | Subcutaneous injection | 0.4 mg | 10/10 (100%) sarcomas at injection site | [4] |
| CD rats | Subcutaneous injection | 0.04 mg | 9/10 (90%) sarcomas at injection site | [4] |
| Newborn CD-1 mice | Intraperitoneal injection | Total dose of 0.15, 0.3, or 0.6 mg | Increased incidence of liver tumors in males | [3] |
Metabolic Activation and Genotoxicity
The potent mutagenicity and carcinogenicity of 1,8-DNP are a consequence of its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical step in the initiation of cancer.
Signaling Pathway of this compound Metabolic Activation
The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of one of its nitro groups. This multi-step process is catalyzed by various cytosolic and microsomal enzymes.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
The initial and rate-limiting step is the reduction of a nitro group to a nitroso group, a reaction catalyzed by aldo-keto reductases (AKRs) such as AKR1C1, AKR1C2, and AKR1C3.[7][8][9][10] Further reduction leads to the formation of a reactive N-hydroxy arylamine intermediate. This intermediate can then be esterified (e.g., by N-acetyltransferases) to a highly reactive species that readily binds to DNA, primarily at the C8 position of guanine, forming a dG-C8-aminonitropyrene adduct.[11][12] This DNA adduct is a premutagenic lesion that can lead to mutations if not repaired, ultimately initiating the process of carcinogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of 1,8-DNP from diesel exhaust particles.
Extraction and Quantification of this compound from Diesel Exhaust Particles
This protocol describes the extraction of nitro-PAHs from diesel particulate matter followed by quantification using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the extraction and analysis of 1,8-DNP from diesel exhaust particles.
Materials:
-
Diesel exhaust particulate matter collected on a filter.
-
Dichloromethane (B109758) (DCM), HPLC grade.
-
Acetonitrile, HPLC grade.
-
Soxhlet extraction apparatus.
-
Rotary evaporator or nitrogen evaporator.
-
Syringe filters (0.2 µm).
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) with a Photodiode Array (PDA) detector.
-
Analytical column suitable for PAH analysis (e.g., C18).
-
This compound analytical standard.
Procedure:
-
Place the filter containing the diesel exhaust particulates into the thimble of the Soxhlet extraction apparatus.
-
Add a sufficient volume of dichloromethane to the boiling flask.
-
Perform Soxhlet extraction for a minimum of 18 hours to ensure complete extraction of the organic compounds.
-
After extraction, concentrate the DCM extract to near dryness using a rotary evaporator.
-
Transfer the concentrated extract to a smaller vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen.[11]
-
Redissolve the dried extract in a known volume of acetonitrile.[11]
-
Filter the redissolved sample through a 0.2 µm syringe filter to remove any remaining particulate matter.[13]
-
Inject an aliquot of the filtered sample into the UHPLC system.
-
Separate the components using a suitable gradient elution program with a mobile phase consisting of water and acetonitrile.
-
Monitor the elution at a wavelength optimal for 1,8-DNP detection (e.g., 389 nm).
-
Identify and quantify 1,8-DNP by comparing the retention time and UV-Vis spectrum with that of an authentic standard.
Ames Test (Salmonella typhimurium Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7]
Caption: General workflow for the Ames test to assess the mutagenicity of 1,8-DNP.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).[14]
-
Nutrient broth.
-
Top agar (containing a trace amount of histidine and biotin).
-
Minimal glucose agar plates.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive and negative controls.
-
S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation).
-
Cofactor solution for S9 mix (NADP+, G6P).
-
Incubator (37°C).
Procedure:
-
Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.
-
On the day of the experiment, prepare serial dilutions of the 1,8-DNP test solution.
-
For each concentration of 1,8-DNP, as well as for the positive and negative controls, add the following to a sterile tube containing molten top agar (kept at 45°C):
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution (or control).
-
0.5 mL of S9 mix or buffer (for experiments with and without metabolic activation, respectively).
-
-
Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.[14]
-
After incubation, count the number of revertant colonies (his+) on each plate.
-
A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control).
³²P-Postlabelling Assay for DNA Adducts
The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[2][4][15]
Caption: Workflow of the ³²P-postlabelling assay for the detection of 1,8-DNP-DNA adducts.
Materials:
-
DNA isolated from cells or tissues exposed to 1,8-DNP.
-
Micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1 or butanol.
-
T4 polynucleotide kinase (PNK).
-
[γ-³²P]ATP.
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose).
-
TLC developing solvents.
-
Phosphorimager or X-ray film for autoradiography.
Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by either:
-
Nuclease P1 method: Treat the digest with nuclease P1, which dephosphorylates normal 3'-mononucleotides to nucleosides, while adducted nucleotides are resistant.
-
Butanol extraction: Partition the adducted nucleotides into butanol.
-
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This converts the adducted deoxyribonucleoside 3'-monophosphates to 3',5'-bisphosphates.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates using a series of different solvent systems.
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the amount of radioactivity in each adduct spot.
-
Calculation of Adduct Levels: Determine the relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides in the DNA sample.
Conclusion
This compound is a significant genotoxic component of diesel exhaust particles. Its metabolic activation to DNA-binding species is a well-established mechanism for its mutagenic and carcinogenic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the health risks associated with diesel emissions. Continued research into the atmospheric chemistry, biological effects, and control of 1,8-DNP and other nitro-PAHs is essential for protecting public health.
References
- 1. Modulation of the mutagenicity of three dinitropyrene isomers in vitro by rat-liver S9, cytosolic, and microsomal fractions following chronic ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re-place.be [re-place.be]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. An evaluation of the CHO/HGPRT mutation assay involving suspension cultures and soft agar cloning: results for 33 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. jascoinc.com [jascoinc.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
1,8-Dinitropyrene: An In-Depth Technical Guide to its Atmospheric Presence, Detection, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in atmospheric particulate matter, primarily originating from diesel and gasoline engine exhaust. Its detection and quantification in ambient air are critical for assessing human exposure and understanding its environmental fate. This technical guide provides a comprehensive overview of the atmospheric presence of 1,8-DNP, detailed experimental protocols for its detection, and an exploration of its metabolic activation and genotoxic mechanisms. Quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate a deeper understanding of this hazardous air pollutant.
Atmospheric Presence of this compound
This compound is not a product of atmospheric chemical reactions but is directly emitted from combustion sources.[1] It is formed through the nitration of pyrene (B120774) during the combustion of diesel and gasoline, leading to the formation of 1-nitropyrene, which is then further nitrated to dinitropyrenes.[1] Consequently, its atmospheric concentrations are a direct indicator of pollution from vehicular traffic.
Sources and Distribution
The primary source of atmospheric 1,8-DNP is the exhaust from diesel and gasoline engines.[1] It is also generated by kerosene (B1165875) heaters.[1] As a result, its concentration in the atmosphere varies significantly with location, being highest in urban areas with heavy traffic and lower in suburban and rural settings.
Quantitative Data on Atmospheric Concentrations
The following tables summarize the reported concentrations of this compound in various atmospheric samples.
Table 1: Concentration of this compound in Engine Exhaust Particulate Matter
| Source Vehicle Type | Concentration in Particulate Matter (ng/mg) | Reference |
| Heavy-duty diesel engine (extract) | 3.4 | Nakagawa et al., 1983[1] |
| Light-duty diesel engines (extract) | Not detected - 0.7 ± 0.2 | Nishioka et al., 1982; Salmeen et al., 1984[1] |
| Light-duty diesel engines (particles) | 0.013 - 0.025 | Gibson, 1983[1] |
Table 2: Concentration of this compound in Ambient Air Particulate Matter
| Location Type | Concentration in Air (pg/m³) | Concentration in Particulate Matter (ng/g) | Reference |
| Urban | 0.1 - 10 | 1 - 10 | IARC[1] |
| Suburban | 0.01 - 0.1 | - | IARC[1] |
| Remote/Rural | 0.12 - 0.30 | 4.6 - 8.3 (pg/mg) | Gibson, 1986[1] |
| Heavily Industrialized | 4.44 - 7.50 | 43 - 46 (pg/mg) | Gibson, 1986[1] |
Experimental Protocols for Detection and Quantification
The analysis of this compound in atmospheric samples involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis.
Sample Collection
Airborne particulate matter is typically collected on filters using high-volume or low-volume air samplers. The choice of filter material (e.g., quartz fiber, polytetrafluoroethylene) is critical to avoid artifacts and ensure efficient collection.
Extraction of this compound from Particulate Matter
Several methods can be employed to extract 1,8-DNP from the collected particulate matter. The choice of method depends on the desired efficiency, sample throughput, and available equipment.
Protocol 1: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Cut a portion of the filter containing the particulate matter into small pieces and place it into an ASE cell.
-
Extraction Solvent: A mixture of toluene (B28343) and cyclohexane (B81311) (7:3, v/v) has been shown to be effective.[2]
-
ASE Parameters:
-
Collection: The extract is collected in a vial for subsequent cleanup and analysis.
Protocol 2: Ultrasonic Liquid Extraction (ULE)
-
Sample Preparation: Place the filter sample in a beaker or flask.
-
Extraction Solvent: Add a suitable solvent, such as a mixture of benzene (B151609) and ethanol (B145695) (3:1, v/v).
-
Ultrasonication: Submerge the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes). This process is typically repeated with fresh solvent to ensure complete extraction.
-
Solvent Combination: Combine the extracts from all sonication steps.
Sample Cleanup
The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Column chromatography is a common cleanup technique.
-
Column Preparation: A glass column is packed with silica (B1680970) gel.
-
Elution: The concentrated extract is loaded onto the column and eluted with a series of solvents of increasing polarity to separate the different classes of compounds. The fraction containing the dinitropyrenes is collected.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of 1,8-DNP.
Protocol 3: High-Performance Liquid Chromatography with Chemiluminescence Detection (HPLC-CLD)
-
Instrumentation: An HPLC system equipped with a chemiluminescence detector.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water, is typically used to achieve separation.
-
Detection: The eluent from the column is mixed with a chemiluminescence reagent. 1,8-DNP is first reduced to its amino derivative, which then reacts with the reagent to produce light. The intensity of the light is proportional to the concentration of 1,8-DNP. Detection limits in the femtomole range can be achieved.[3]
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This allows for the detection of the specific molecular ions and fragment ions of 1,8-DNP.
Biological Signaling and Genotoxicity
This compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. This activation process leads to the formation of DNA adducts, which can result in mutations and potentially initiate carcinogenesis.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of its nitro groups.
Caption: Metabolic activation of this compound.
This process begins with the enzymatic reduction of one of the nitro groups to a nitroso group, followed by further reduction to a hydroxylamine intermediate.[4][5] This N-hydroxy arylamine can then be esterified by O-acetyltransferases or sulfotransferases to form a reactive N-acetoxy or N-sulfonyloxy arylamine.[4][5] These reactive esters can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.[5]
DNA Damage and Repair
The formation of 1,8-DNP-DNA adducts constitutes significant DNA damage. If not repaired, these adducts can lead to mutations during DNA replication. The cell possesses several DNA repair pathways to counteract such damage.
Caption: DNA damage and repair pathways for 1,8-DNP adducts.
Bulky adducts, such as those formed by 1,8-DNP, are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[6][7] The Base Excision Repair (BER) pathway may also be involved in the repair of certain types of damage induced by nitroarenes.[7] If the DNA damage is too extensive or if the repair mechanisms are overwhelmed, the cell may undergo programmed cell death (apoptosis). However, if the adducts are not repaired before DNA replication, they can cause misincorporation of nucleotides, leading to permanent mutations.
Summary and Future Perspectives
This compound is a significant environmental pollutant with well-established mutagenic and carcinogenic properties. Its presence in the atmosphere is a direct consequence of anthropogenic combustion activities, particularly from vehicular emissions. The analytical methods for its detection are highly sensitive, allowing for the quantification of trace amounts in complex environmental matrices. Understanding the metabolic activation pathways and the subsequent DNA damage and repair mechanisms is crucial for elucidating its role in human carcinogenesis. Future research should focus on developing more rapid and field-deployable detection methods, further characterizing the individual susceptibility to 1,8-DNP-induced genotoxicity, and exploring potential strategies for mitigating its emission and exposure.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Metabolic Activation of 1,8-Dinitropyrene to Mutagens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and environmental pollutant, primarily found in diesel exhaust emissions. Its mutagenicity is not inherent but arises from its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations. This technical guide provides an in-depth overview of the core metabolic pathways involved in the activation of 1,8-DNP, the key enzymes responsible, and the resulting mutagenic outcomes. Detailed experimental protocols for assessing the mutagenicity of 1,8-DNP and quantitative data from various studies are presented to facilitate a comprehensive understanding of its genotoxic potential.
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their mutagenic and carcinogenic properties. Among them, this compound (1,8-DNP) is one of the most potent mutagens ever identified in the Salmonella typhimurium (Ames) assay.[1] Understanding the mechanisms by which 1,8-DNP is converted into a mutagen is crucial for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. This guide will delve into the intricate biochemical processes that transform this relatively inert compound into a powerful DNA-damaging agent.
Metabolic Activation Pathways
The metabolic activation of 1,8-DNP is a multi-step process primarily involving the reduction of one of its nitro groups. This process can be catalyzed by a variety of enzymes, including bacterial nitroreductases and mammalian cytosolic and microsomal enzymes.[2] The key steps in the activation pathway are outlined below.
Nitroreduction
The initial and rate-limiting step in the activation of 1,8-DNP is the reduction of one of the nitro groups to a nitroso group, forming 1-nitro-8-nitrosopyrene.[3] This is followed by further reduction to a hydroxylamino intermediate, N-hydroxy-1-amino-8-nitropyrene. This intermediate is a proximate mutagen, capable of reacting with DNA, but its reactivity is significantly enhanced by subsequent esterification.
A variety of enzymes have been implicated in the nitroreduction of 1,8-DNP, including:
-
Bacterial Nitroreductases: Found in anaerobic bacteria, including those in the gut microbiota.
-
Mammalian Xanthine Oxidase: A cytosolic enzyme that can catalyze nitroreduction.[2]
-
Aldo-Keto Reductases (AKRs): Human AKR1C1, AKR1C2, and AKR1C3 have been shown to catalyze the nitroreduction of 1,8-DNP.[4]
-
Cytochrome P450 (CYP) Enzymes: While more commonly associated with oxidative metabolism, some CYP enzymes can also perform reductive reactions under certain conditions.
Esterification (O-Acetylation)
The N-hydroxy arylamine intermediate can undergo esterification, most notably O-acetylation, to form a highly reactive N-acetoxy arylamine. This reaction is catalyzed by N-acetyltransferases (NATs). The resulting N-acetoxy ester is unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion.
DNA Adduct Formation
The ultimate mutagen, the nitrenium ion, readily reacts with nucleophilic sites in DNA, primarily with the C8 position of guanine, to form a stable DNA adduct: N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[5][6] This adduct distorts the DNA helix, leading to errors during DNA replication and transcription, which ultimately results in mutations.
Below is a diagram illustrating the primary metabolic activation pathway of this compound.
Caption: Metabolic activation of this compound to a DNA-reactive mutagen.
Quantitative Data
The mutagenic potency of 1,8-DNP and the enzymatic efficiency of its activation have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Mutagenicity of this compound in Salmonella typhimurium
| Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
| TA98 | - | 11,000 | [7] |
| TA100 | - | 2,100 | [7] |
| TA1538 | - | 16,000 | [7] |
| TA98NR (nitroreductase-deficient) | - | 11,000 | [7] |
| TA98/1,8-DNP6 (O-acetyltransferase-deficient) | - | Significantly reduced | [3] |
Table 2: Mutagenicity of this compound in Chinese Hamster Ovary (CHO) Cells
| Compound | Concentration (µg/mL) | Specific Mutagenic Activity (mutants/10^6 survivors/µg/mL) | Reference |
| This compound | - | 21 | [8] |
Table 3: Kinetic Parameters for the Nitroreduction of this compound by Human Aldo-Keto Reductases (AKRs)
| Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| AKR1C1 | 1.8 ± 0.4 | 0.23 ± 0.02 | 0.13 ± 0.03 | [4] |
| AKR1C2 | 2.1 ± 0.5 | 0.17 ± 0.01 | 0.08 ± 0.02 | [4] |
| AKR1C3 | 1.2 ± 0.2 | 0.30 ± 0.02 | 0.25 ± 0.05 | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of the mutagenic potential of 1,8-DNP. The following sections provide overviews of key experimental protocols.
Ames Test (Salmonella typhimurium Reverse Mutation Assay)
The Ames test is a widely used bacterial short-term assay to assess the mutagenic potential of chemical compounds.
Objective: To determine the ability of 1,8-DNP to induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1538, TA98NR, TA98/1,8-DNP6)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for assays with metabolic activation) and cofactor solution
Procedure:
-
Prepare overnight cultures of the Salmonella strains.
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the 1,8-DNP solution (or solvent control), and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.
Below is a workflow diagram for the Ames Test.
Caption: A simplified workflow for the Ames mutagenicity test.
Chinese Hamster Ovary (CHO) Cell Mutagenicity Assay (HPRT Locus)
This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus in cultured mammalian cells.
Objective: To quantify the mutagenic potential of 1,8-DNP in a mammalian cell line.
Materials:
-
Chinese hamster ovary (CHO) cells
-
Cell culture medium and supplements
-
This compound
-
6-Thioguanine (B1684491) (6-TG) for mutant selection
-
S9 fraction and cofactors (for assays with metabolic activation)
Procedure:
-
Seed CHO cells in culture flasks and allow them to attach.
-
Expose the cells to various concentrations of 1,8-DNP (with and without S9 activation) for a defined period (e.g., 3-5 hours).
-
Wash the cells to remove the test compound and culture them in fresh medium for an expression period (typically 6-8 days) to allow for the fixation of mutations and the depletion of existing HPRT enzyme.
-
Plate a known number of cells in medium containing 6-thioguanine to select for HPRT-deficient mutants. Also, plate cells in non-selective medium to determine the cloning efficiency.
-
Incubate the plates for 7-10 days to allow for colony formation.
-
Stain and count the colonies. The mutation frequency is calculated by dividing the number of mutant colonies by the number of viable cells plated.
32P-Postlabelling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts.
Objective: To identify and quantify the formation of 1,8-DNP-DNA adducts in vitro or in vivo.
Materials:
-
DNA sample (from treated cells or tissues)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Thin-layer chromatography (TLC) plates
Procedure:
-
DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The normal nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducts as 3'-mononucleotides.
-
32P-Labelling: The adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.
Conclusion
The metabolic activation of this compound is a critical determinant of its potent mutagenicity. The process, initiated by nitroreduction and culminating in the formation of a highly reactive nitrenium ion, leads to the formation of characteristic DNA adducts that can trigger mutational events. A thorough understanding of these pathways, the enzymes involved, and the application of robust experimental protocols are essential for accurately assessing the genotoxic risk posed by this environmental pollutant. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working in the fields of toxicology, pharmacology, and drug development to further investigate the mechanisms of action of 1,8-DNP and other nitroarenes.
References
- 1. Activation and detoxification of this compound by mammalian hepatic fractions in the Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Mutagenicity of mono-, di- and tri-nitropyrenes in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of 1,8-Dinitropyrene Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxic mechanisms of 1,8-dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental sources.[1][2][3][4][5] This document details the metabolic activation pathways, the nature of the resulting DNA damage, and the subsequent cellular responses, with a focus on quantitative data and experimental methodologies.
Metabolic Activation of this compound
The genotoxicity of 1,8-DNP is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates that can covalently bind to DNA.[6][7] This process is a multi-step enzymatic cascade primarily involving nitroreduction and subsequent esterification.
The initial and rate-limiting step in the metabolic activation of 1,8-DNP is the reduction of one of its nitro groups to a nitroso group, forming 1-nitro-8-nitrosopyrene.[6][8][9] This reaction is catalyzed by various nitroreductases, including mammalian enzymes like xanthine (B1682287) oxidase and aldo-keto reductases (AKR1C1-1C3).[3][7][10][11] Further reduction of the nitroso intermediate leads to the formation of a hydroxylamine (B1172632) derivative, N-hydroxy-1-amino-8-nitropyrene.[12]
In bacterial systems and some mammalian cells, this hydroxylamine can be further activated by O-esterification, particularly O-acetylation, catalyzed by N-acetyltransferases (NATs).[6][13] This results in the formation of a highly reactive N-acetoxy arylamine intermediate, which is considered the ultimate carcinogenic metabolite that readily reacts with DNA.[7] The differential expression of these activating enzymes, particularly N-acetyltransferase, can explain the varying susceptibility of different cell lines and tissues to 1,8-DNP's mutagenicity.[13][14] For instance, Chinese hamster ovary (CHO) cells, which have measurable N-acetyltransferase activity, are more sensitive to the mutagenic effects of 1,8-DNP compared to V79 cells, which lack this activity.[13]
DNA Adduct Formation and Mutagenesis
The ultimate carcinogenic metabolite of 1,8-DNP, the N-acetoxy arylamine, is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming stable covalent adducts.[7] The primary DNA adduct formed by 1,8-DNP has been identified as 1-N-(deoxyguanosin-8-yl)-amino-8-nitropyrene.[15][16] This bulky lesion distorts the DNA helix and interferes with normal DNA replication and transcription.[17] Minor adducts with deoxyadenosine (B7792050) have also been detected.[8][9]
The formation of these DNA adducts is the critical initiating event in 1,8-DNP-induced mutagenesis.[2][18] If not repaired, these adducts can lead to mutations during DNA replication. The predominant type of mutation induced by 1,8-DNP is frameshift mutations, particularly -1 frameshifts in sequences of repeated guanine (B1146940) bases.[16][19] This is consistent with the major adduct being at the C8 position of guanine.
Genotoxicity and Carcinogenicity Data
1,8-DNP is a potent mutagen in various experimental systems, most notably in the Ames Salmonella typhimurium assay.[19] Its mutagenic activity is often more pronounced in bacterial strains that possess high nitroreductase and transacetylase activity.[20] In mammalian cells, 1,8-DNP has been shown to induce mutations, chromosomal aberrations, and morphological transformations.[20]
Table 1: Mutagenic Potency of this compound in Salmonella typhimurium
| Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| TA98 | - | 11,000[4] |
| TA100 | - | 2,100[4] |
| TA1538 | - | 16,000[4] |
| TA1537 | - | 200[4] |
| TA1535 | - | <15[4] |
The carcinogenicity of 1,8-DNP has been demonstrated in several animal models. Subcutaneous injection in rats and mice has been shown to induce sarcomas at the injection site.[19][20] Oral administration has been linked to an increased incidence of mammary tumors in rats, and intraperitoneal injection has led to liver tumors in male mice.[2] The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[1]
Table 2: Carcinogenicity of this compound in Animal Models
| Species | Route of Administration | Tumor Type | Incidence |
| Rat (F344) | Subcutaneous | Sarcomas | 10/10 (at 0.4 mg/rat)[20] |
| Mouse (BALB/c) | Subcutaneous | Subcutaneous tumors | 6/15 (40%)[19][20] |
| Rat | Oral | Mammary tumors | Increased incidence[2] |
| Mouse (CD-1, male) | Intraperitoneal | Liver tumors | Increased incidence[2] |
| Rat (Newborn) | Subcutaneous | Leukaemia | Increased incidence[2] |
DNA Repair and Cellular Responses
The bulky DNA adducts formed by 1,8-DNP are recognized by the cell's DNA repair machinery. The primary mechanism for the removal of such adducts is nucleotide excision repair (NER).[21][22] The NER pathway recognizes the distortion in the DNA helix, excises a short single-stranded DNA segment containing the adduct, and then synthesizes a new, correct strand.
If the DNA damage is extensive or the repair mechanisms are overwhelmed, the cell may activate other signaling pathways. The presence of 1,8-DNP-induced DNA adducts can lead to the phosphorylation of p53, a key tumor suppressor protein.[20] However, it has been suggested that 1,8-DNP may inactivate the pro-apoptotic function of p53, allowing cells with DNA damage to survive and potentially accumulate mutations, thereby increasing its carcinogenic potential.[20]
Experimental Protocols
A variety of experimental methods are employed to study the genotoxicity of 1,8-DNP. Below are outlines of key protocols.
This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Strains such as TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP.
-
Metabolic Activation: The test is typically performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the need for metabolic activation. For direct-acting mutagens like 1,8-DNP, the S9 fraction may not be necessary and can sometimes decrease mutagenicity due to detoxification pathways.[23]
-
Procedure: The bacterial strain, the test compound (1,8-DNP), and, if required, the S9 mix are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
This highly sensitive method is used to detect and quantify bulky DNA adducts.
-
DNA Isolation: DNA is isolated from cells or tissues exposed to 1,8-DNP.
-
DNA Hydrolysis: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducts are enriched, for example, by nuclease P1 digestion, which removes normal nucleotides.
-
32P-Labelling: The remaining adducted nucleotides are radiolabelled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatography: The 32P-labelled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
This assay detects gene mutations in cultured mammalian cells, such as CHO or V79 cells.
-
Cell Treatment: Cells are exposed to various concentrations of 1,8-DNP for a defined period.
-
Expression Time: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.
-
Selection: Cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine. Cells with a functional HPRT gene will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated.
Conclusion
The genotoxicity of this compound is a complex process initiated by its metabolic activation to a reactive electrophile that forms DNA adducts. These adducts, primarily at the C8 position of guanine, lead to frameshift mutations and can ultimately result in carcinogenesis. Understanding the enzymes involved in its metabolism and the cellular responses to the resulting DNA damage is crucial for assessing the risk posed by this environmental pollutant and for the development of strategies to mitigate its harmful effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of 1,8-DNP and other nitroaromatic hydrocarbons.
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 3. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. The action of 1-nitroso-8-nitropyrene in Escherichia coli: DNA adduct formation and mutational consequences in the absence of nucleotide excision-repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The role of genotoxicity in carcinogenesis - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Activation and detoxification of this compound by mammalian hepatic fractions in the Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nitroreductases in the Metabolic Activation of 1,8-Dinitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other combustion products, requires metabolic activation to exert its genotoxic effects. A critical step in this activation cascade is the reduction of its nitro groups, a process primarily catalyzed by a class of enzymes known as nitroreductases. This technical guide provides an in-depth overview of the role of both bacterial and human nitroreductases in the metabolism of 1,8-DNP, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved. Understanding these processes is crucial for assessing the carcinogenic risk of 1,8-DNP and for developing strategies in drug development that leverage or mitigate nitroreductase activity.
Core Concepts in this compound Metabolism
The metabolic activation of 1,8-DNP is a multi-step process initiated by the reduction of one of the nitro groups. This reduction can proceed through a series of two-electron or one-electron steps, leading to the formation of highly reactive intermediates.
Key Metabolic Steps:
-
Nitroreduction: The initial and rate-limiting step is the reduction of a nitro group of 1,8-DNP to a nitroso derivative, followed by further reduction to a hydroxylamino intermediate. This is catalyzed by various nitroreductases.
-
Esterification: The N-hydroxy-amino intermediate can be further activated by esterification, most notably through O-acetylation by N,O-acetyltransferases (NATs). This step is particularly crucial for the mutagenicity of 1,8-DNP in bacterial systems.
-
DNA Adduct Formation: The resulting reactive esters can then form covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations and initiating the carcinogenic process.
Nitroreductases Involved in this compound Metabolism
A variety of nitroreductases from both bacteria and humans have been implicated in the metabolism of 1,8-DNP.
Bacterial Nitroreductases
Bacterial nitroreductases, particularly those found in the gut microbiota and in bacterial strains used for mutagenicity testing (e.g., Salmonella typhimurium), are highly efficient at reducing 1,8-DNP. These enzymes are often flavin-containing proteins that utilize NADH or NADPH as electron donors. Studies with nitroreductase-deficient bacterial strains have demonstrated a significant decrease in the mutagenicity of 1,8-DNP, highlighting the central role of these enzymes.[1]
Human Nitroreductases
Several human enzymes have been identified as capable of metabolizing 1,8-DNP. Among the most significant are members of the aldo-keto reductase (AKR) superfamily.
-
Aldo-Keto Reductases (AKRs): Human AKR1C1, AKR1C2, and AKR1C3 have been shown to catalyze the nitroreduction of 1,8-DNP.[2][3] Of these, AKR1C3 exhibits the highest catalytic efficiency for this substrate.[2][3] These enzymes are expressed in various tissues, including the lung, a primary site of exposure to environmental 1,8-DNP.
-
Other Potential Human Nitroreductases: While enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) are involved in the metabolism of some nitroaromatic compounds, they are not considered major contributors to the nitroreduction of 1,8-DNP.
Data Presentation
The following tables summarize key quantitative data related to the metabolism and mutagenicity of this compound.
Table 1: Kinetic Parameters of Human Aldo-Keto Reductases in the Metabolism of 1-Nitropyrene (a related compound)
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| AKR1C1 | 1-Nitropyrene | 1.39 | 0.038 | 27.4 |
| AKR1C2 | 1-Nitropyrene | 0.40 | 0.00165 | 4.16 |
| AKR1C3 | 1-Nitropyrene | 1.00 | 0.0139 | 13.7 |
Data from a study that also identified AKR1C3 as the most efficient in 1,8-DNP reduction, though specific kinetic values for 1,8-DNP were not provided.[3]
Table 2: Mutagenicity of this compound in Salmonella typhimurium Strains
| Strain | Genotype | 1,8-DNP Concentration (nmol/plate) | Revertant Colonies per Plate |
| TA98 | Wild-type nitroreductase and acetyltransferase | 0.01 | ~1200 |
| TA98NR | Deficient in "classical" nitroreductase | 0.01 | ~800 |
| TA98/1,8-DNP6 | Deficient in O-acetyltransferase | 0.01 | ~100 |
This data illustrates the critical roles of both nitroreduction and O-acetylation in the bacterial mutagenicity of 1,8-DNP.[4]
Signaling Pathways and Logical Relationships
The metabolic activation of this compound involves a series of enzymatic reactions leading to the formation of DNA adducts.
References
- 1. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Formation of DNA Adducts by 1,8-Dinitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other combustion products, poses a significant environmental health risk. Its genotoxicity is primarily mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. This technical guide provides an in-depth overview of the metabolic activation of 1,8-DNP, the types of DNA adducts formed, and the key experimental methodologies used for their detection and quantification. Detailed protocols for the Ames test, ³²P-postlabeling, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of quantitative data on mutagenicity and DNA adduct levels. Furthermore, this guide explores the cellular response to 1,8-DNP-induced DNA damage, focusing on the roles of the p53 and NRF2 signaling pathways.
Introduction
This compound is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds. It is a well-established mutagen, exhibiting potent activity in bacterial and mammalian cell systems.[1][2] The biological activity of 1,8-DNP is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most critically, DNA. The resulting DNA adducts, if not repaired, can interfere with DNA replication and transcription, leading to mutations and potentially initiating the multi-stage process of cancer. Understanding the mechanisms of 1,8-DNP-induced DNA adduct formation is crucial for risk assessment and the development of preventative and therapeutic strategies.
Metabolic Activation of this compound
The metabolic activation of 1,8-DNP is a multi-step process primarily involving the reduction of one of its nitro groups. This pathway is critical for the formation of the ultimate carcinogenic metabolite.
The key steps in the metabolic activation of 1,8-DNP are:
-
Nitroreduction: The initial and rate-limiting step is the reduction of one nitro group to a nitroso derivative, 1-nitro-8-nitrosopyrene. This reaction is catalyzed by various nitroreductases, including cytosolic enzymes like aldo-keto reductases (AKRs), particularly AKR1C1, AKR1C2, and AKR1C3.[3][4]
-
Further Reduction: The nitroso intermediate is further reduced to a reactive N-hydroxyamino derivative, N-hydroxy-1-amino-8-nitropyrene.
-
Esterification (O-acetylation): In some biological systems, particularly certain bacteria and mammalian cells with sufficient acetyltransferase activity, the N-hydroxyamino intermediate can be further activated by O-esterification, primarily through O-acetylation by N-acetyltransferases (NATs). This step is considered critical for the high mutagenicity of 1,8-DNP in Salmonella typhimurium.[1][5]
-
Formation of the Nitrenium Ion: The resulting N-acetoxy-amino-nitropyrene is an unstable ester that spontaneously decomposes to form a highly reactive nitrenium ion. This electrophilic species is the ultimate carcinogen that readily attacks nucleophilic sites on DNA bases.
DNA Adducts of this compound
The primary and most well-characterized DNA adduct formed by 1,8-DNP is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP) .[6][7] This adduct is formed by the covalent binding of the nitrenium ion to the C8 position of the guanine (B1146940) base in DNA. The formation of this bulky adduct distorts the DNA helix and can lead to frameshift mutations during DNA replication.
Quantitative Data on Mutagenicity and DNA Adduct Formation
The mutagenic potency of 1,8-DNP and its metabolites has been extensively studied, particularly using the Ames test with various strains of Salmonella typhimurium. The formation of DNA adducts has been quantified in both in vitro and in vivo systems.
Table 1: Mutagenicity of this compound and its Metabolites in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |
| This compound | TA98 | - | ~700 times more mutagenic than 1-nitropyrene[1] |
| TA98NR | - | Slightly reduced mutagenicity compared to TA98[1] | |
| TA98/1,8-DNP6 | - | Greatly reduced mutagenicity compared to TA98[1] | |
| 1-Nitro-8-nitrosopyrene | TA98 | - | Highly mutagenic[1] |
| TA98NR | - | Highly mutagenic[1] | |
| TA98/1,8-DNP6 | - | Much lower activity than in TA98 and TA98NR |
Table 2: In Vivo DNA Adduct Levels
| Species | Tissue | Compound | Dose | Adduct Level | Reference |
| Rat | Lung | 1,6-Dinitropyrene | 0.3 - 150 µg | Dose-responsive | [8][9] |
| Rat | Liver | 1,6-Dinitropyrene | 0.3 - 150 µg | 10-fold lower than lung | [8][9] |
| Rat | Liver | 1-Nitropyrene (B107360) | Not specified | Significantly lower than protein adducts | [4] |
| Rat | Mammary Gland | This compound | Not specified | dG-C8-ANP detected | [10] |
| Rat | Liver | This compound | Not specified | dG-C8-ANP detected | [10] |
| Mouse | Not specified | 1,3- & this compound | 0.05 mg/week for 20 weeks | Tumors induced by 1,8-DNP | [2] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Objective: To determine if 1,8-DNP or its metabolites can cause mutations that revert a histidine-auxotrophic strain of Salmonella typhimurium to a prototrophic state.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535). TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP.
-
Test compound (1,8-DNP) dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction from induced rat liver (optional, for assessing the role of mammalian metabolism).
-
Minimal glucose agar (B569324) plates.
-
Top agar containing a trace amount of histidine and biotin.
-
Positive and negative controls.
-
Preparation of Bacterial Culture: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a series of dilutions of the 1,8-DNP solution.
-
Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer. b. Mix gently and pour the mixture onto a minimal glucose agar plate. c. Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.
Objective: To detect and quantify 1,8-DNP-DNA adducts in a given DNA sample.
Materials:
-
DNA sample (1-10 µg).
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.
-
Nuclease P1 for adduct enrichment.
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP of high specific activity.
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.
-
Solvents for chromatography.
-
Phosphorimager or autoradiography film for detection.
-
DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Selectively remove normal nucleotides by digestion with nuclease P1, which dephosphorylates normal 3'-monophosphates but not the bulky aromatic adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This results in the formation of 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates.
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the adduct levels by measuring the radioactivity in the adduct spots and in the total nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method for the identification and quantification of specific DNA adducts.
Objective: To identify and quantify the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP) adduct.
Materials:
-
DNA sample.
-
Enzymes for DNA hydrolysis to deoxynucleosides (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase).
-
A stable isotope-labeled internal standard of the adduct of interest.
-
High-performance liquid chromatography (HPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
Solvents for HPLC.
Procedure:
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA sample to its constituent deoxynucleosides.
-
Sample Cleanup: Purify the deoxynucleoside mixture, often using solid-phase extraction (SPE), to remove interfering substances.
-
LC Separation: Separate the deoxynucleosides by reverse-phase HPLC.
-
MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor for the specific precursor-to-product ion transition of the dG-C8-ANP adduct and its internal standard.
-
Quantification: Quantify the adduct by comparing the peak area of the analyte to that of the internal standard.
Cellular Signaling Pathways in Response to 1,8-DNP DNA Damage
The formation of 1,8-DNP-DNA adducts triggers a complex cellular response aimed at maintaining genomic integrity. Two key signaling pathways involved are the p53 and NRF2 pathways.
The p53 Pathway
The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage.
-
p53 Activation: The presence of bulky DNA adducts, such as dG-C8-ANP, can stall DNA replication forks, leading to the activation of DNA damage sensors like ATR (Ataxia Telangiectasia and Rad3-related). ATR then phosphorylates and activates downstream kinases, which in turn phosphorylate p53. This phosphorylation stabilizes p53 by preventing its degradation.[14][15][16]
-
Downstream Effects: Activated p53 acts as a transcription factor, inducing the expression of genes involved in:
-
Cell Cycle Arrest: p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, typically at the G1/S or G2/M transition. This provides time for DNA repair.[17][18]
-
DNA Repair: p53 can directly interact with and modulate the activity of DNA repair proteins.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic genes like BAX.[17][19]
-
Interestingly, some studies suggest that while 1,8-DNP induces significant DNA damage and p53 phosphorylation, it may not effectively induce apoptosis, potentially allowing cells with DNA damage to survive and proliferate, thereby increasing its carcinogenic potential.[5][10]
The NRF2 Pathway
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant and detoxification response.
-
NRF2 Activation: 1,8-DNP and its metabolites can induce oxidative stress. Under basal conditions, NRF2 is kept at low levels by its inhibitor, KEAP1, which targets it for degradation. Oxidative or electrophilic stress disrupts the NRF2-KEAP1 interaction, leading to the stabilization of NRF2 and its translocation to the nucleus.
-
Downstream Effects: In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of cytoprotective proteins, including:
-
Phase II Detoxification Enzymes: Such as glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which can detoxify reactive metabolites of 1,8-DNP.[20][21][22]
-
Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis, which help to mitigate oxidative stress.[20][21]
-
The activation of the NRF2 pathway represents a crucial defense mechanism against the genotoxic effects of 1,8-DNP by enhancing its detoxification and reducing cellular oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogen-DNA Adducts as a Measure of Biological Dose for Risk Analysis of Carcinogenic Data - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regulation of Nrf2-Mediated Phase II Detoxification and Anti-oxidant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. sketchviz.com [sketchviz.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxic effects of 1-nitropyrene in macrophages are mediated through a p53-dependent pathway involving cytochrome c release, caspase activation, and PARP-1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA damage-induced sustained p53 activation contributes to inflammation-associated hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Regulation of p53 downstream genes. | Semantic Scholar [semanticscholar.org]
- 19. p53-dependent cell cycle control: response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 21. Nrf2, a master regulator of detoxification and also antioxidant, anti-inflammatory and other cytoprotective mechanisms, is raised by health promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Potent Mutagenicity of 1,8-Dinitropyrene in Salmonella Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mutagenic potency of 1,8-dinitropyrene as determined by Salmonella assays, commonly known as the Ames test. This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen, and its activity is highly dependent on specific metabolic activation pathways within the bacterial test system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.
Quantitative Mutagenic Potency
The mutagenic potency of this compound is significantly influenced by the genetic makeup of the Salmonella typhimurium strains used in the assay, particularly with respect to their enzymatic capabilities for nitroreduction and O-acetylation. The following tables summarize the quantitative data on the mutagenicity of this compound in various strains.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
| This compound | TA98 | Without | High | [1] |
| This compound | TA98NR (nitroreductase deficient) | Without | Reduced | [1] |
| This compound | TA98/1,8-DNP6 (O-acetyltransferase deficient) | Without | Greatly Reduced | [1] |
| 1-Nitropyrene | TA98 | Without | ~700-fold lower than 1,8-DNP | [1] |
Table 1: Comparative Mutagenicity of this compound in Different S. typhimurium Strains. This table highlights the critical role of bacterial enzymes in the mutagenic activation of this compound. The significant drop in mutagenicity in the TA98NR and TA98/1,8-DNP6 strains underscores the necessity of nitroreductase and O-acetyltransferase activity.
Experimental Protocols
The assessment of this compound's mutagenicity is primarily conducted using the Salmonella reverse mutation assay (Ames test). The following provides a detailed methodology based on standard protocols.[2][3][4][5]
Bacterial Strains and Media
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA98NR, and TA98/1,8-DNP6 are commonly used. These are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.
-
Growth Medium: A nutrient broth is used for overnight cultures of the bacterial strains.
-
Plating Media:
-
Minimal Glucose Agar (B569324): This is a bottom agar that lacks histidine.
-
Top Agar: This overlay agar contains a trace amount of histidine to allow for a few cell divisions, which is necessary for mutagenesis to occur, and biotin, which is also required for the growth of these strains.
-
Preparation of Test Substance and Controls
-
Test Substance: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared.
-
Negative Control: The solvent used to dissolve the test substance (e.g., DMSO) is used as the negative control.
-
Positive Control: A known mutagen for the specific bacterial strain is used as a positive control to ensure the assay is working correctly.
Metabolic Activation (S9 Mix)
For evaluating compounds that may require metabolic activation by mammalian enzymes, a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 is used. The S9 fraction is combined with a cofactor-supplemented buffer to create the S9 mix. However, for direct-acting mutagens like this compound, the assay is often performed without the S9 mix to specifically assess the metabolic activation by the bacterial enzymes.
Plate Incorporation Assay Protocol
-
Preparation: Melt the top agar and maintain it at 45°C in a water bath.
-
Mixing: In a sterile test tube, add the following in sequence:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound dilution or control solution.
-
0.5 mL of phosphate (B84403) buffer (for assays without metabolic activation) or 0.5 mL of S9 mix.
-
-
Vortexing: Gently vortex the mixture.
-
Adding Top Agar: Add 2.0 mL of the molten top agar to the test tube and gently vortex again.
-
Plating: Immediately pour the entire contents of the tube onto a minimal glucose agar plate.
-
Solidification: Gently tilt and rotate the plate to ensure an even distribution of the top agar. Allow the top agar to solidify completely on a level surface.
-
Incubation: Invert the plates and incubate them at 37°C for 48-72 hours in the dark.
Data Collection and Analysis
-
Colony Counting: After incubation, the number of revertant colonies (his+ revertants) on each plate is counted.
-
Data Analysis: The mutagenic potency is determined by the increase in the number of revertant colonies on the test plates compared to the negative control plates. A dose-dependent increase in the number of revertants is indicative of mutagenic activity. A compound is generally considered mutagenic if it produces a reproducible, dose-related increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.
Signaling Pathways and Experimental Workflows
The mutagenicity of this compound is a multi-step process involving specific enzymatic activations. The following diagrams illustrate the metabolic activation pathway and the general workflow of the Ames test.
Conclusion
The Salmonella mutagenicity assay is a robust tool for assessing the mutagenic potential of compounds like this compound. The data clearly demonstrate that this compound is a potent, direct-acting mutagen in Salmonella typhimurium strain TA98. Its mutagenicity is critically dependent on the intracellular metabolic activation by bacterial nitroreductases and O-acetyltransferases. The use of specific enzyme-deficient strains, such as TA98NR and TA98/1,8-DNP6, is essential for elucidating the mechanisms of action of nitro-aromatic compounds. This technical guide provides researchers and drug development professionals with the foundational knowledge to understand and interpret the mutagenicity data of this compound and to design appropriate toxicological assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Biological Interactions of 1,8-Dinitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to researchers due to its potent mutagenic and carcinogenic properties. Found in diesel exhaust and other combustion products, understanding its physicochemical properties, particularly its solubility, is paramount for conducting toxicological studies and developing potential intervention strategies. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, details experimental protocols for solubility determination, and explores its key biological signaling pathways.
Core Data: Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and biological activity. Due to its non-polar aromatic core, this compound is generally characterized by low aqueous solubility and a preference for organic solvents.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, based on available data and the physicochemical properties of structurally similar compounds, a solubility profile can be constructed.
| Solvent | Chemical Class | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2 mg/mL [1] | Clear, faintly yellow to yellow solution. |
| Toluene | Aromatic Hydrocarbon | Moderately Soluble [2][3] | A standard solution of 100 µg/mL is commercially available, suggesting low but sufficient solubility for analytical purposes. |
| Water | Protic | Insoluble [3] | The hydrophobic nature of the pyrene (B120774) backbone leads to very low solubility in aqueous solutions. |
| Diethyl Ether | Ether | Estimated: Soluble to Very Soluble | Based on the high solubility of the related compound 1-nitropyrene. |
| Ethanol | Polar Protic | Estimated: Soluble | Based on the solubility of the related compound 1-nitropyrene. |
| Benzene | Aromatic Hydrocarbon | Estimated: Soluble | Based on the solubility of the related compound 1-nitropyrene. |
| Tetrahydrofluorenone | Ketone | Estimated: Soluble | Based on the solubility of the related compound 1-nitropyrene. |
Note: Estimated solubilities are inferred from the reported solubility of 1-nitropyrene, a structurally similar nitro-PAH. Experimental verification is recommended.
Experimental Protocols
Accurate determination of solubility is crucial for in vitro and in vivo studies. The following section outlines a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.
Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For fine suspensions, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. For accurate quantification, immediately filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The average of replicate measurements represents the solubility of the compound in that solvent at the specified temperature.
Biological Signaling Pathways
This compound is a potent mutagen and carcinogen that exerts its biological effects through complex metabolic activation and interaction with cellular signaling pathways.
Metabolic Activation and DNA Adduct Formation
The genotoxicity of this compound is dependent on its metabolic activation. This process involves the reduction of one of its nitro groups to a reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated, for example, by O-acetylation, leading to the formation of a highly reactive nitrenium ion that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
Key Signaling Pathways Implicated in 1,8-DNP-Induced Carcinogenesis
Research has implicated several critical signaling pathways in the cellular response to this compound exposure. These pathways are involved in cell proliferation, survival, and apoptosis.
-
Ras-MAPK Pathway: this compound has been shown to induce mutations in the ras family of oncogenes, particularly K-ras. Activated Ras proteins can trigger a cascade of downstream signaling events, including the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival, contributing to tumor development.
-
p53 Signaling: The tumor suppressor protein p53 plays a crucial role in responding to DNA damage. Exposure to this compound can lead to the phosphorylation and activation of p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate potentially cancerous cells.
-
CYP1A1 and Aryl Hydrocarbon Receptor (AhR) Pathway: Cytochrome P450 1A1 (CYP1A1) is an enzyme involved in the metabolism of xenobiotics, including PAHs. This compound can induce the expression of CYP1A1 through the activation of the Aryl Hydrocarbon Receptor (AhR). While CYP1A1 is involved in detoxification, it can also contribute to the metabolic activation of this compound, highlighting a dual role in its toxicity.
Conclusion
This technical guide provides a consolidated resource for researchers working with this compound. The provided solubility data, though limited, offers a foundational understanding for experimental design. The detailed experimental protocol for solubility determination using the shake-flask method provides a robust framework for generating precise and reliable data. Furthermore, the elucidation of the key signaling pathways involved in this compound's carcinogenicity offers critical insights for mechanistic studies and the development of potential therapeutic or preventative strategies. Further research to expand the quantitative solubility profile of this compound in a wider array of solvents is warranted to enhance its utility in diverse research applications.
References
The Pharmacokinetic Profile of 1,8-Dinitropyrene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its toxicological risk and developing potential strategies for mitigating its harmful effects. This in-depth technical guide provides a comprehensive overview of the ADME of 1,8-DNP, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily in the small and large intestines. However, studies in female BALB/c mice indicate that the overall uptake of the compound is poor.[1] In experiments involving ligated sections of the gastrointestinal tract, no absorption was observed from the stomach, while absorption did occur from the small and large intestines. The rate of absorption from the small intestine was found to be greater than that from the large intestine.[1] Despite this, a significant portion of the administered dose remains unabsorbed, with over 80% of the original dose recovered from the ligated small intestine after 120 minutes.[1]
Distribution
Once absorbed, this compound and its metabolites are distributed to various tissues throughout the body. Studies in female BALB/c mice using radiolabeled [14C]1,8-DNP have provided quantitative insights into its tissue distribution. Following a single oral administration, radioactivity was detected in the blood, liver, kidneys, spleen, and lungs.[1]
The liver appears to be a major target organ for the distribution of 1,8-DNP and its metabolites, exhibiting the highest concentration of radioactivity among the tissues examined.[1] A linear increase in the concentration of radioactive material was observed in the blood, liver, and kidneys up to 6 hours after administration.[1] However, the levels of radioactivity in these tissues decreased by 24 hours.[1] In contrast, the radioactivity present in the spleen and lungs was comparatively low and did not show significant changes over time.[1]
Table 1: Tissue Distribution of Radioactivity in Female BALB/c Mice After a Single Oral Administration of [14C]this compound [1]
| Tissue | % of Radioactive Dose at 6 hours | % of Radioactive Dose at 24 hours |
| Blood | 0.27 | 0.1 |
| Liver | 2.9 | 1.6 |
| Kidneys | 0.21 | 0.12 |
| Spleen | Low and relatively constant | Low and relatively constant |
| Lungs | Low and relatively constant | Low and relatively constant |
Metabolism
The biotransformation of this compound is a complex process involving multiple enzymatic pathways, primarily nitroreduction and subsequent acetylation. These metabolic processes can lead to the formation of reactive intermediates capable of binding to DNA and inducing genotoxicity. The gut microbiota also plays a significant role in the metabolism of 1,8-DNP.
The primary metabolic pathway involves the reduction of one of the nitro groups to form 1-amino-8-nitropyrene. Further reduction can lead to the formation of 1,8-diaminopyrene. These amino metabolites can then undergo N-acetylation to form N-acetylated derivatives. O-acetylation of the N-hydroxy arylamine intermediate is considered a critical step in the metabolic activation of 1,8-DNP to a mutagenic species. Key metabolites identified after oral administration to rats include 1-amino-8-nitropyrene, 1,8-diaminopyrene, and N,N-diacetyl-1,8-diaminopyrene.
The metabolic activation of this compound is a multi-step process. The initial step is the reduction of a nitro group to a nitroso group, forming 1-nitro-8-nitrosopyrene. This is followed by further reduction to a hydroxylamine (B1172632) intermediate. Subsequent O-acetylation of the hydroxylamine is a critical activation step that leads to the formation of a reactive nitrenium ion, which can then form DNA adducts.[2]
Metabolic pathway of this compound.
Excretion
This compound and its metabolites are eliminated from the body primarily through the feces, with a smaller proportion excreted in the urine. In a study with female BALB/c mice, approximately 42% of an orally administered radioactive dose was eliminated in the feces and 12% in the urine within the first 48 hours.[1] Over a period of 9 days, fecal excretion accounted for 45% of the total dose.[1]
Table 2: Cumulative Excretion of Radioactivity in Female BALB/c Mice After a Single Oral Administration of [14C]this compound [1]
| Route of Excretion | % of Administered Dose (48 hours) | % of Administered Dose (9 days) |
| Feces | 42 | 45 |
| Urine | 12 | - |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the ADME studies of this compound.
In Vivo ADME Study in Mice
Objective: To determine the absorption, distribution, and excretion of this compound after oral administration in mice.
Materials:
-
Female BALB/c mice
-
[14C]this compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter for radioactivity measurement
-
Tissue homogenizer
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC system for metabolite analysis
Protocol:
-
Animal Acclimation and Housing: House female BALB/c mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate the animals for at least one week before the experiment.
-
Dose Preparation and Administration: Prepare a solution or suspension of [14C]this compound in a suitable vehicle like corn oil. Administer a single oral dose to each mouse using a gavage needle. The volume administered should be based on the animal's body weight.
-
Sample Collection:
-
Excretion: House the mice individually in metabolic cages immediately after dosing to allow for the separate collection of urine and feces at specified time points (e.g., 24, 48, 72 hours, etc.).
-
Blood: Collect blood samples at various time points (e.g., 1, 2, 4, 6, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Tissues: At the end of the study or at specific time points, euthanize the animals and collect various tissues (liver, kidneys, lungs, spleen, etc.).
-
-
Sample Processing and Analysis:
-
Excreta: Homogenize feces and measure the total radioactivity in urine and fecal homogenates using a scintillation counter.
-
Blood and Tissues: Weigh and homogenize the collected tissues. Measure the radioactivity in an aliquot of the homogenate.
-
Metabolite Profiling: Extract metabolites from urine, feces, and tissue homogenates using appropriate solvents. Analyze the extracts using an HPLC system coupled with a radioactivity detector to identify and quantify the parent compound and its metabolites.
-
In Vitro Metabolism Study Using Rat Liver Microsomes
Objective: To investigate the metabolism of this compound by liver enzymes in a controlled in vitro system.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Cofactors for acetylation (e.g., Acetyl-CoA)
-
Centrifuge and ultracentrifuge
-
Homogenizer
-
Incubator
-
HPLC system for metabolite analysis
Protocol:
-
Preparation of Rat Liver Microsomes:
-
Euthanize male Sprague-Dawley rats and perfuse the liver with ice-cold buffer.
-
Homogenize the liver in a suitable buffer (e.g., phosphate buffer with KCl).
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.
-
Ultracentrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Wash the microsomal pellet and resuspend it in a storage buffer. Determine the protein concentration.
-
-
Incubation:
-
In a reaction tube, combine the rat liver microsomes, this compound (dissolved in a suitable solvent like DMSO), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For studying acetylation, also add Acetyl-CoA.
-
Incubate the mixture at 37°C for a specific period (e.g., 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using an HPLC system with a suitable detector (e.g., UV or mass spectrometry).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo ADME study of this compound.
Experimental workflow for an in vivo ADME study.
Conclusion
The absorption, distribution, metabolism, and excretion of this compound are complex processes that are crucial to understanding its toxicity. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for key studies, and visualized the metabolic pathway and a typical experimental workflow. This information serves as a valuable resource for researchers, scientists, and drug development professionals working to assess the risks associated with 1,8-DNP and to develop strategies to mitigate its potential harm to human health. Further research is warranted to fully elucidate the metabolic pathways and to identify all metabolites, as well as to investigate the inter-species differences in the ADME of this compound.
References
A Historical Perspective on 1,8-Dinitropyrene Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). First identified as a component of diesel engine exhaust, its powerful biological activity quickly established it as a significant environmental concern and a subject of intense scientific investigation. This technical guide provides a historical perspective on the core research that elucidated the toxicological properties and metabolic activation of 1,8-DNP, with a focus on the foundational studies that have shaped our current understanding.
Quantitative Toxicological Data
The genotoxic and carcinogenic potential of this compound has been quantified in numerous studies. The following tables summarize key quantitative data from historical research, providing a comparative overview of its activity in various assays.
Mutagenicity Data
1,8-DNP is a potent, direct-acting mutagen in the Salmonella typhimurium reverse mutation assay (Ames test). Its mutagenic activity is significantly influenced by the metabolic capabilities of the tester strains, particularly the presence of nitroreductase and acetyltransferase enzymes.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| TA98 | Without | ~80,000 | [1][2] |
| TA98NR (nitroreductase-deficient) | Without | Slightly Reduced | [1] |
| TA98/1,8-DNP6 (acetyltransferase-deficient) | Without | Greatly Reduced | [1][3] |
Note: The mutagenicity of 1,8-DNP in TA98 is approximately 700 times greater than that of 1-nitropyrene[1]. The reduction in mutagenicity in strain TA98/1,8-DNP6 highlights the critical role of O-acetylation in the metabolic activation of 1,8-DNP to its ultimate mutagenic form[1][3].
Carcinogenicity Data
Animal bioassays were crucial in establishing the carcinogenic potential of this compound. Subcutaneous injection in rodents has been shown to induce tumors at the site of administration.
Carcinogenicity of this compound in Rats (Subcutaneous Injection)
| Strain | Sex | Total Dose (mg) | Number of Animals | Tumor Incidence (Sarcomas) | Latency (days) | Reference |
| F344 | Male | 0.4 | 10 | 10/10 (100%) | 123-156 | |
| F344 | Male | 0.04 | 10 | 9/10 (90%) | 213-320 |
Carcinogenicity of this compound in Mice (Subcutaneous Injection)
| Strain | Sex | Dosing Regimen | Number of Animals | Tumor Incidence | Observation Period (weeks) | Reference |
| BALB/c | Not Specified | 0.05 mg/week for 20 weeks | 15 | 6/15 (40%) | 60 | [4] |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments that were instrumental in characterizing the toxicology of this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was fundamental in identifying the potent mutagenicity of 1,8-DNP. The following protocol is a generalized representation of the plate incorporation method used in early studies.
1. Preparation of Materials:
-
Bacterial Strains: Overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA98NR, TA98/1,8-DNP6) grown in nutrient broth.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of dilutions are prepared.
-
S9 Mix (for metabolic activation): Liver homogenate from Aroclor-induced rats, supplemented with cofactors (NADP+, glucose-6-phosphate).
-
Top Agar (B569324): Molten agar containing a trace amount of histidine and biotin.
-
Minimal Glucose Agar Plates: Bottom agar plates containing minimal essential nutrients for bacterial growth.
2. Assay Procedure:
-
To a sterile tube, add in the following order:
-
0.1 mL of the Salmonella tester strain culture.
-
0.1 mL of the 1,8-DNP solution (or solvent control).
-
0.5 mL of S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without metabolic activation).
-
-
The mixture is pre-incubated at 37°C for 20-30 minutes.
-
2.0 mL of molten top agar is added to the tube, and the contents are gently mixed.
-
The entire mixture is poured onto the surface of a minimal glucose agar plate and spread evenly.
-
The plates are incubated in the dark at 37°C for 48-72 hours.
3. Data Analysis:
-
The number of revertant colonies (his+) on each plate is counted.
-
The mutagenic activity is expressed as the number of revertants per nanomole of 1,8-DNP, after subtracting the spontaneous reversion rate (from the solvent control plates).
-
A dose-response curve is typically generated to visualize the mutagenic potential.
Animal Carcinogenicity Bioassay (Subcutaneous Injection)
This protocol outlines the general procedure for assessing the carcinogenicity of 1,8-DNP via subcutaneous injection in rodents.
1. Animal Model:
-
Species/Strain: Fischer 344 rats or BALB/c mice.
-
Age and Sex: Typically, young adult males are used.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Test Substance Preparation and Administration:
-
This compound is dissolved or suspended in a suitable vehicle (e.g., dimethyl sulfoxide, trioctanoin).
-
A specific dose of the 1,8-DNP solution is injected subcutaneously into the dorsal region of the animal. The injection schedule can vary from a single dose to repeated administrations.
3. Observation and Monitoring:
-
Animals are observed daily for clinical signs of toxicity.
-
The site of injection is palpated regularly to detect the formation of nodules or tumors.
-
Body weight is recorded weekly.
-
The study duration is typically long-term, often up to two years or until the animals become moribund.
4. Necropsy and Histopathology:
-
At the end of the study or when an animal is euthanized, a full necropsy is performed.
-
The tumor at the injection site, as well as major organs, are collected and preserved in formalin.
-
Tissues are processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
A pathologist evaluates the tissues for the presence and type of neoplasms.
DNA Adduct Analysis (32P-Postlabeling Assay)
The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts formed by carcinogens like 1,8-DNP.
1. DNA Isolation and Hydrolysis:
-
DNA is isolated from the tissues of animals treated with 1,8-DNP or from cells exposed in vitro.
-
The purified DNA is enzymatically hydrolyzed to individual deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Optional but common):
-
The bulky, hydrophobic 1,8-DNP-DNA adducts are often enriched from the normal nucleotides by techniques such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not adducted ones) or butanol extraction.
3. ³²P-Labeling:
-
The 3'-monophosphate of the adducted nucleotides is radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This results in 5'-³²P-labeled deoxyribonucleoside 3',5'-bisphosphates.
4. Chromatographic Separation:
-
The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
5. Detection and Quantification:
-
The TLC plates are subjected to autoradiography to visualize the radioactive adduct spots.
-
The amount of radioactivity in each adduct spot is quantified using a phosphorimager or by scintillation counting of the excised spots.
-
Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Signaling Pathways and Molecular Mechanisms
The genotoxicity of this compound is initiated by its metabolic activation to a reactive species that can covalently bind to DNA, forming DNA adducts. This DNA damage can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately resulting in carcinogenesis.
Metabolic Activation Pathway of this compound
The primary pathway for the metabolic activation of 1,8-DNP involves a two-step process: nitroreduction followed by O-acetylation. This pathway is particularly active in Salmonella typhimurium strains that are highly sensitive to its mutagenic effects.
This metabolic activation culminates in the formation of a highly reactive nitrenium ion that readily attacks nucleophilic sites in DNA, with the C8 position of guanine (B1146940) being a primary target. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene[5].
Experimental Workflow for Carcinogenicity Bioassay
The following diagram illustrates a typical workflow for a rodent carcinogenicity bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity of nitrofurans in Salmonella typhimurium TA98, TA98NR and TA98/1,8-DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Safe Handling and Storage of 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene is a synthetic, yellow crystalline solid primarily used for research purposes.[1] It is a potent mutagenic component of diesel exhaust and other combustion emissions. Classified as a substance suspected of causing cancer, it is crucial that researchers and laboratory personnel adhere to strict safety protocols to minimize exposure and ensure a safe working environment.[1] These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Carcinogenicity: Suspected of causing cancer.[1] The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B).[2] It has been shown to cause various cancers in animal studies.[3]
-
Mutagenicity: Laboratory experiments have demonstrated mutagenic effects.[4]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][5]
GHS Hazard Pictogram:
-
GHS08: Health Hazard
Hazard Statements:
-
H351: Suspected of causing cancer[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈N₂O₄ | [1][6][7][8] |
| Molecular Weight | 292.24 g/mol | [1][8] |
| Appearance | Yellow fluffy or light-brown crystalline solid | [3][6] |
| Melting Point | >300 °C | [3][6] |
| Solubility | Insoluble in water. Soluble in DMSO (2 mg/mL). Moderately soluble in toluene. | [1][9] |
| Flash Point | Not applicable |
Table 2: Toxicological Data
| Parameter | Value | Reference |
| Inhalation Unit Risk | 1.1 E-3 (µ g/cubic meter)⁻¹ | [10] |
| Inhalation Slope Factor | 3.9 E+0 (mg/kg-day)⁻¹ | [10] |
| Oral Slope Factor | 1.2 E+1 (mg/kg-day)⁻¹ | [10] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper PPE is mandatory when handling this compound to prevent inhalation, skin, and eye contact.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Eye Protection: Safety glasses with side shields or safety goggles are required.[4][11]
-
Lab Coat: A lab coat or other protective clothing must be worn.[4][5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a supplied-air respirator should be used.[4]
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Safe Handling Protocol
Adherence to the following handling procedures will minimize the risk of exposure.
-
Preparation:
-
Ensure all necessary PPE is worn correctly as per the PPE Protocol.
-
Verify that the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Weighing and Transfer:
-
Handle this compound as a solid to avoid generating dust.
-
If weighing is necessary, do so within the fume hood on a tared weigh boat.
-
Use a spatula for transfers. Avoid scooping actions that could create airborne particles.
-
-
In Solution:
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent like acetone (B3395972) can be used, followed by soap and water.[5]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Caption: Step-by-step protocol for the safe handling of this compound.
Storage Protocol
Proper storage is essential to maintain the integrity of this compound and prevent accidental release.
-
Container: Keep the compound in a tightly closed, properly labeled container.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest 2°C - 8°C.[4][7] Always consult the supplier's specific recommendations.
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Light Sensitivity: Protect from light.[5]
-
Inventory: Maintain an accurate inventory of the quantity and location of this compound.
Spill and Emergency Procedures Protocol
In the event of a spill or exposure, follow these procedures immediately.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Dampen the solid spill material with a suitable solvent like acetone to prevent dust formation.[5]
-
Carefully sweep up the dampened material and place it in a sealed container for disposal.[1][5]
-
Clean the spill area with absorbent paper dampened with acetone, followed by washing with soap and water.[5]
-
-
For large spills, evacuate the laboratory and contact the institution's emergency response team.
-
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
Caption: Protocol for responding to spills and exposures involving this compound.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.[1][12]
-
Disposal Service: Contact a licensed professional waste disposal service to dispose of the material.[4]
-
Container Management: Do not overfill waste containers (no more than 90% capacity).[12] Ensure the exterior of the container is not contaminated.[12]
Conclusion
This compound is a valuable research chemical that requires careful handling due to its carcinogenic and mutagenic properties. By strictly adhering to the protocols outlined in these application notes, researchers can significantly mitigate the risks associated with its use, ensuring a safe laboratory environment for all personnel. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. NITROPYRENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 42397-65-9 | FD146845 | Biosynth [biosynth.com]
- 8. This compound [webbook.nist.gov]
- 9. accustandard.com [accustandard.com]
- 10. This compound - OEHHA [oehha.ca.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ethz.ch [ethz.ch]
Application Notes and Protocols for Safe Laboratory Practices in Handling 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene is a potent mutagen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2][3] It is a component of diesel exhaust and other combustion emissions and is a subject of toxicological research.[1][4][5] Due to its hazardous nature, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed guidelines and protocols for the safe handling of this compound.
Hazard Identification and Classification
This compound is recognized as a hazardous substance with the following classifications:
-
Carcinogenicity: Suspected of causing cancer (GHS Category 2).[1][6]
-
Mutagenicity: Known to be a potent mutagen, causing frameshift mutations.[7] It can induce DNA damage, chromosomal aberrations, and sister chromatid exchange in cultured rodent cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 42397-65-9 | [6][8] |
| Molecular Formula | C₁₆H₈N₂O₄ | [6] |
| Molecular Weight | 292.25 g/mol | [6] |
| Solubility | Soluble in DMSO (2 mg/mL) | [6] |
| Melting Point | >300 °C | [9] |
Table 2: Toxicological Data
| Endpoint | Species | Route of Administration | Dose/Concentration | Outcome | Reference |
| Carcinogenicity | Rat (female) | Oral | 10 µmol/kg bw, 3 times/week for 4 weeks | Increased incidence of mammary tumors | [2][3] |
| Carcinogenicity | Rat | Subcutaneous | 0.4 mg/animal | Sarcomas at injection site in 100% of animals | [2] |
| Carcinogenicity | Mouse (male) | Subcutaneous | 0.05 mg/week for 20 weeks | Subcutaneous tumors in 40% of animals | [2][7] |
| Carcinogenicity | Rat (female) | Intraperitoneal | Not specified | Myelocytic leukemia and sarcomas | [10] |
| Mutagenicity | Salmonella typhimurium | In vitro | Not specified | Potent mutagen, frameshift mutations | [7][10] |
Table 3: Cancer Potency Information
| Metric | Value | Reference |
| Inhalation Unit Risk | 1.1 E-3 (µ g/cubic meter)⁻¹ | [8] |
| Inhalation Slope Factor | 3.9 E+0 (mg/kg-day)⁻¹ | [8] |
| Oral Slope Factor | 1.2 E+1 (mg/kg-day)⁻¹ | [8] |
Experimental Protocols
Adherence to the following protocols is mandatory when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with this compound, including weighing, reconstitution, and addition to culture media, must be conducted in a designated chemical fume hood with a certified face velocity of at least 100 feet per minute.[11]
-
The work area within the fume hood should be covered with absorbent paper to contain any potential spills.[12]
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contamination is suspected. Dispose of contaminated gloves as hazardous waste.[11][12]
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[11]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn. If non-disposable, it should be laundered separately from other laboratory clothing.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator with P100 cartridges should be used.[6]
Protocol for Weighing Solid this compound
-
Ensure the chemical fume hood is operational and the work surface is covered with absorbent paper.
-
Don all required PPE.
-
Use the "tare method" for weighing to minimize contamination.[13] a. Place a pre-weighed, sealed container (e.g., a microcentrifuge tube) on the analytical balance inside the fume hood and tare the balance. b. Carefully add the desired amount of this compound to the container using a dedicated spatula. c. Securely close the container. d. Decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol) before removing it from the fume hood.
-
Clean the spatula and any other utensils used with a suitable solvent, collecting the waste for proper disposal.
Protocol for Reconstituting this compound
-
Perform all steps within a chemical fume hood.
-
Obtain the pre-weighed, sealed container of this compound.
-
Using a dedicated, calibrated pipette, add the required volume of sterile DMSO to the container to achieve the desired stock concentration (e.g., 2 mg/mL).[6]
-
Securely cap the container and vortex until the solid is completely dissolved. The solution should be clear and faintly yellow to yellow.[6]
-
Label the stock solution container clearly with the compound name, concentration, solvent, date, and "Potent Mutagen/Suspected Carcinogen."
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol for Adding this compound to Cell Cultures
-
Work within a biological safety cabinet (BSC) that is also certified for chemical handling (Class II, Type B2) if possible. If not, perform the addition in a chemical fume hood, being mindful of sterility.
-
Thaw the this compound stock solution if frozen.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium.
-
Using a dedicated, sterile pipette tip, carefully add the calculated volume of the stock solution to the culture medium.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Incubate the treated cells under standard conditions.
-
All waste materials, including pipette tips, culture vessels, and contaminated media, must be treated as hazardous waste.
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the contaminated material into a designated hazardous waste bag.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the contaminated area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Waste Disposal
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[14]
-
This includes gloves, absorbent paper, pipette tips, and culture media.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound waste down the drain or in the regular trash.[14]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of controls for minimizing exposure.
Caption: Metabolic activation pathway of this compound.[10]
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound 98 42397-65-9 [sigmaaldrich.com]
- 7. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - OEHHA [oehha.ca.gov]
- 9. accustandard.com [accustandard.com]
- 10. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. zfin.atlassian.net [zfin.atlassian.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.tamu.edu [chem.tamu.edu]
Application Notes and Protocols for the Ames Test: Evaluating the Mutagenicity of 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ames test, a bacterial reverse mutation assay, is a widely utilized and regulatory-accepted method for the initial screening of the mutagenic potential of chemical compounds. This assay employs several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to induce mutations that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the test substance.
This document provides a detailed protocol for conducting the Ames test to assess the mutagenicity of 1,8-Dinitropyrene, a nitrated polycyclic aromatic hydrocarbon known for its potent mutagenic activity. The protocol focuses on the use of two common Salmonella typhimurium strains:
-
TA98: Detects frameshift mutagens.
-
TA100: Detects base-pair substitution mutagens.
The protocol includes procedures with and without an exogenous metabolic activation system (S9 mix). The S9 mix is a liver homogenate fraction that contains enzymes capable of converting promutagens into their active, mutagenic forms, mimicking mammalian metabolism.[1][2] This is particularly relevant for compounds like this compound, whose mutagenicity is influenced by metabolic processes such as nitroreduction and O-acetylation.
Data Presentation
The mutagenic activity of this compound in the Ames test is dose-dependent. The following table summarizes representative quantitative data for the number of revertant colonies observed per plate for strains TA98 and TA100 with and without metabolic activation (S9).
| Test Substance | Concentration (µ g/plate ) | Strain | Metabolic Activation (S9) | Mean Revertants/Plate ± SD | Mutagenicity Ratio (MR) |
| Vehicle Control (DMSO) | 0 | TA98 | - | 35 ± 5 | 1.0 |
| 0 | TA98 | + | 45 ± 6 | 1.0 | |
| 0 | TA100 | - | 130 ± 15 | 1.0 | |
| 0 | TA100 | + | 145 ± 18 | 1.0 | |
| This compound | 0.001 | TA98 | - | 150 ± 12 | 4.3 |
| 0.01 | TA98 | - | 1100 ± 95 | 31.4 | |
| 0.1 | TA98 | - | >2000 | >57.1 | |
| 1 | TA98 | - | >2000 (toxic) | - | |
| 0.01 | TA100 | - | 250 ± 20 | 1.9 | |
| 0.1 | TA100 | - | 850 ± 70 | 6.5 | |
| 1 | TA100 | - | >2000 | >15.4 | |
| 10 | TA100 | - | >2000 (toxic) | - | |
| Positive Control (-S9) | 1.0 (2-Nitrofluorene) | TA98 | - | >1000 | >28.6 |
| 1.0 (Sodium Azide) | TA100 | - | >1500 | >11.5 | |
| Positive Control (+S9) | 2.0 (2-Aminoanthracene) | TA98 | + | >1200 | >26.7 |
| 2.0 (2-Aminoanthracene) | TA100 | + | >1800 | >12.4 |
SD: Standard Deviation; MR: Mutagenicity Ratio = (Mean revertants of test compound) / (Mean revertants of vehicle control). Data is illustrative and based on the high mutagenic potency of this compound.
Experimental Protocols
This section details the methodology for the plate incorporation Ames test with this compound.
Materials
-
Salmonella typhimurium strains TA98 and TA100
-
This compound (CAS No. 42397-65-9)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
S9 fraction (from Aroclor 1254-induced rat liver)
-
S9 Cofactor Kit (containing NADP and Glucose-6-Phosphate)
-
Oxoid Nutrient Broth No. 2
-
Top agar (B569324) (0.6% agar, 0.5% NaCl) supplemented with 0.5 mM L-histidine and 0.5 mM D-biotin
-
Minimal glucose agar plates (Vogel-Bonner Medium E with 2% glucose)
-
Positive controls: 2-Nitrofluorene (for TA98, -S9), Sodium Azide (for TA100, -S9), 2-Aminoanthracene (for TA98 and TA100, +S9)
-
Sterile glassware and plasticware
Methods
1. Preparation of Bacterial Strains:
-
From a frozen stock, streak S. typhimurium strains TA98 and TA100 onto nutrient agar plates to obtain single colonies. Incubate at 37°C for 12-16 hours.
-
Inoculate a single colony of each strain into 10 mL of Oxoid Nutrient Broth No. 2.
-
Incubate the broth cultures overnight at 37°C with shaking (approximately 120 rpm) until the bacterial culture reaches a density of 1-2 x 10⁹ cells/mL.
2. Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in sterile DMSO. Due to its high potency, a stock concentration of 1 mg/mL is recommended.
-
Perform serial dilutions of the stock solution in DMSO to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Prepare solutions of the positive controls in DMSO at appropriate concentrations.
3. Preparation of S9 Mix (for +S9 conditions):
-
On the day of the experiment, thaw the S9 fraction and cofactor solutions on ice.
-
Prepare the S9 mix according to the manufacturer's instructions. A common formulation per 1 mL of S9 mix is:
-
100 µL S9 fraction
-
900 µL Cofactor solution (containing NADP, G6P, MgCl₂, KCl in a buffer)
-
-
Keep the S9 mix on ice throughout the experiment.
4. Plate Incorporation Assay:
-
Label the minimal glucose agar plates for each strain, test concentration, and condition (-S9 or +S9), including vehicle and positive controls. It is recommended to test each condition in triplicate.
-
Melt the top agar and maintain it in a 45°C water bath.
-
To a sterile tube, add the following in order:
-
2.0 mL of molten top agar
-
0.1 mL of the overnight bacterial culture (TA98 or TA100)
-
0.1 mL of the test compound solution (or DMSO for vehicle control, or positive control solution)
-
0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of sterile phosphate (B84403) buffer (for -S9 conditions)
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely at room temperature.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
5. Data Collection and Analysis:
-
After incubation, count the number of revertant colonies on each plate.
-
Calculate the mean number of revertants and the standard deviation for each set of triplicate plates.
-
Calculate the mutagenicity ratio (MR) for each concentration by dividing the mean number of revertants of the test compound by the mean number of revertants of the vehicle control.
-
A positive result is generally considered when there is a dose-dependent increase in the number of revertants and the MR is ≥ 2.0. For potent mutagens like this compound, a significant increase will be observed at very low concentrations.
Visualizations
Metabolic Activation of this compound
The mutagenicity of this compound in Salmonella typhimurium is a result of its metabolic activation through a multi-step process. The diagram below illustrates the key steps in this pathway.
Caption: Metabolic activation pathway of this compound.
Ames Test Experimental Workflow
The following diagram outlines the logical flow of the plate incorporation Ames test protocol.
Caption: Experimental workflow for the Ames plate incorporation test.
References
Application Notes and Protocols for In Vitro Cell Culture Exposure to 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of 1,8-Dinitropyrene (1,8-DNP), a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon. The provided data and protocols are intended to guide researchers in designing and executing experiments to investigate the mechanisms of 1,8-DNP-induced cellular damage.
Application Notes
This compound is a significant environmental pollutant found in diesel exhaust and other combustion emissions. In vitro studies are crucial for elucidating the molecular mechanisms underlying its toxicity.
Key Findings from In Vitro Studies:
-
Differential Cytotoxicity: 1,8-DNP exhibits varied cytotoxic effects depending on the cell line. For instance, it does not induce significant cell death in human bronchial epithelial BEAS-2B cells at concentrations up to 30 μM.[1] In contrast, while its isomer 1,3-DNP induces a mix of apoptosis and necrosis in mouse hepatoma Hepa1c1c7 cells, 1,8-DNP shows minimal cell death induction even at high concentrations.[1]
-
Genotoxicity and DNA Adduct Formation: 1,8-DNP is a potent genotoxic agent.[1] Its primary mechanism of genotoxicity involves metabolic activation through nitroreduction to form reactive intermediates that bind to DNA, forming bulky adducts.[2] The major DNA adduct identified is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[3] The formation of these adducts can be quantified using the ³²P-postlabelling assay.[1][2]
-
Induction of Oxidative Stress: Exposure to 1,8-DNP leads to the generation of reactive oxygen species (ROS) in various cell lines, including BEAS-2B and Hepa1c1c7 cells.[1][4] This oxidative stress can result in oxidative damage to DNA and other cellular components.
-
DNA Damage Response (DDR): As a consequence of DNA damage, 1,8-DNP activates the DNA damage response pathway. Key events include the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, and the phosphorylation and activation of the tumor suppressor protein p53.[1] In Hepa1c1c7 cells, 1,8-DNP induces a more potent phosphorylation of H2AX and p53 at lower concentrations compared to 1,3-DNP.[1]
-
Weak Induction of Apoptosis: Despite its potent genotoxicity and ability to activate the DDR, 1,8-DNP is a weak inducer of apoptosis compared to its isomer, 1,3-DNP.[1] This suggests that the cellular response to 1,8-DNP-induced DNA damage may favor DNA repair over the initiation of programmed cell death, which could increase the likelihood of mutations.
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Compound | Concentration (μM) | Exposure Time | Observation |
| BEAS-2B | 1,8-DNP | 3-30 | 24h | No significant cell death observed |
| Hepa1c1c7 | 1,8-DNP | 3-30 | 24h | No significant cell death observed |
| Hepa1c1c7 | 1,3-DNP | 10-30 | 24h | Induction of apoptosis and necrosis |
Table 2: this compound-Induced DNA Damage and Damage Response
| Cell Line | Compound | Concentration (μM) | Endpoint | Result |
| Hepa1c1c7 | 1,8-DNP | 1-30 | Phosphorylation of p53 | Marked, concentration-dependent increase starting at 1 μM |
| Hepa1c1c7 | 1,3-DNP | 1-30 | Phosphorylation of p53 | Slight increases only at higher concentrations |
| Hepa1c1c7 | 1,8-DNP | 1-30 | Phosphorylation of H2AX (γH2AX) | Stronger response at lower concentrations compared to 1,3-DNP |
| BEAS-2B | 1,8-DNP | 3-30 | Phosphorylation of H2AX (γH2AX) | Slight increase |
Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | Compound | Concentration (μM) | Exposure Time | Method | Observation |
| BEAS-2B | 1,8-DNP | 3-30 | 2h & 24h | CM-H2DCFDA | Increased ROS levels, slightly larger response than 1,3-DNP |
| Hepa1c1c7 | 1,8-DNP | 3-30 | 2h | CM-H2DCFDA | Increased ROS levels, more robust response than 1,3-DNP |
| BEAS-2B | 1,8-DNP | 10 | 2h & 24h | DHE | Positive response for superoxide (B77818) anions |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of 1,8-DNP on cultured cells.
Materials:
-
Cell line of interest (e.g., Hepa1c1c7, BEAS-2B)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of 1,8-DNP in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of 1,8-DNP.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Intracellular ROS using CM-H2DCFDA
Objective: To quantify the generation of intracellular ROS upon exposure to 1,8-DNP.
Materials:
-
Cell line of interest
-
Complete culture medium
-
6-well plates or flow cytometry tubes
-
This compound (stock solution in DMSO)
-
CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate or prepare a cell suspension for flow cytometry.
-
Treat the cells with various concentrations of 1,8-DNP for the desired time. Include a vehicle control and a positive control (e.g., H₂O₂).
-
After treatment, wash the cells twice with pre-warmed HBSS or PBS.
-
Prepare a working solution of CM-H2DCFDA (typically 5-10 µM) in HBSS or serum-free medium.
-
Load the cells with the CM-H2DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove the excess probe.
-
For flow cytometry, resuspend the cells in HBSS or PBS. For microscopy, add fresh medium or buffer to the wells.
-
Immediately analyze the fluorescence intensity using a flow cytometer (typically with excitation at 488 nm and emission at 525 nm) or a fluorescence microscope.
Protocol 3: Analysis of DNA Strand Breaks by Comet Assay (Alkaline)
Objective: To detect DNA single-strand breaks and alkali-labile sites induced by 1,8-DNP.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with 1,8-DNP for the desired duration.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Mix the cell suspension with LMPA (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide, cover with a coverslip, and allow it to solidify on a cold plate.
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with a fluorescent dye.
-
Analyze the slides using a fluorescence microscope. Quantify DNA damage by measuring the tail length, tail intensity, or tail moment using appropriate software.
Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after 1,8-DNP treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with 1,8-DNP for the desired time. Include untreated (negative) and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 5: Western Blot for DDR and Apoptosis Markers
Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the DNA damage response (e.g., p-p53, γH2AX) and apoptosis (e.g., cleaved caspase-3, cleaved PARP).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53, anti-γH2AX, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 1,8-DNP, then harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Caption: Metabolic activation of 1,8-DNP and formation of DNA adducts.
Caption: Cellular response pathway to this compound exposure.
Caption: Experimental workflow for cytotoxicity and ROS analysis.
References
- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitropyrene metabolism, DNA adduct formation, and DNA amplification in an SV40-transformed Chinese hamster embryo cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,8-Dinitropyrene Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (PAH) found in diesel exhaust and is classified as a probable human carcinogen. It is a potent mutagen that has been shown to induce genotoxic effects, including DNA adduct formation and oxidative stress, in various cell types. These characteristics make 1,8-DNP a compound of interest for research in toxicology, carcinogenesis, and the development of potential therapeutic interventions. This document provides detailed protocols for the preparation of 1,8-DNP solutions for in vitro cell culture experiments, along with methodologies for assessing its cytotoxic effects and an overview of the key signaling pathways it impacts.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock and working solutions.
| Property | Value | Reference |
| CAS Number | 42397-65-9 | [1] |
| Molecular Formula | C₁₆H₈N₂O₄ | [1] |
| Molecular Weight | 292.25 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | DMSO: 2 mg/mL | [2] |
| Storage | Store at 2-8°C, protected from light. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 1,8-DNP in dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be used to prepare working solutions for cell culture experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions:
-
This compound is a suspected carcinogen and should be handled with extreme caution.[1]
-
Always work in a certified chemical fume hood when handling the solid compound and concentrated stock solution.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before use.[4][5]
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[1]
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 292.25 g/mol × 1000 mg/g = 2.92 mg
-
-
-
Weighing this compound:
-
In a chemical fume hood, carefully weigh 2.92 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube or glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the vial containing the 1,8-DNP powder.
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 1,8-DNP stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final concentration of DMSO (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[3][6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettors and sterile, filter-barrier pipette tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM 1,8-DNP stock solution at room temperature.
-
-
Calculate the Dilution:
-
Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
M1 = Concentration of the stock solution (10 mM or 10,000 µM)
-
V1 = Volume of the stock solution to be added
-
M2 = Desired final concentration in the cell culture medium (e.g., 10 µM)
-
V2 = Final volume of the cell culture medium
-
-
Example for preparing 1 mL of 10 µM working solution:
-
(10,000 µM) × V1 = (10 µM) × (1 mL)
-
V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Prepare the Working Solution:
-
Add the calculated volume of the 1,8-DNP stock solution to the pre-warmed complete cell culture medium. For the example above, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Immediately after adding the stock solution, mix the working solution gently but thoroughly by pipetting up and down or by swirling the culture vessel. This is crucial to prevent precipitation of the compound.[2]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without 1,8-DNP) to an equivalent volume of cell culture medium. For the example above, this would be 1 µL of DMSO in 1 mL of medium. The vehicle control is essential to differentiate the effects of 1,8-DNP from any potential effects of the solvent.
-
-
Treat the Cells:
-
Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of 1,8-DNP or the vehicle control.
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxicity of 1,8-DNP on a chosen cell line (e.g., HepG2 or BEAS-2B) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cells (e.g., HepG2, BEAS-2B)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 2)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-buffered saline (PBS), sterile
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 1,8-DNP (e.g., 0, 1, 5, 10, 20, 30 µM) to the wells. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity if desired.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of 1,8-DNP to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data
The cytotoxic effects of this compound have been evaluated in various cell lines. The following table summarizes the effective concentrations observed in published studies.
| Cell Line | Assay | Effective Concentration Range | Observed Effects | Reference |
| HepG2 (Human Hepatoma) | Cytotoxicity | 10-30 µM | Induction of apoptosis and necrosis (for the related 1,3-DNP) | [7] |
| BEAS-2B (Human Bronchial Epithelial) | Cytotoxicity | 3-30 µM | No significant cell death induced | [8] |
| BEAS-2B (Human Bronchial Epithelial) | Genotoxicity | 3-30 µM | Induction of DNA damage and phosphorylation of H2AX and p53 | [8] |
Note: Specific IC₅₀ values for 1,8-DNP were not consistently reported in the reviewed literature. The effective concentrations listed represent the range at which biological effects were observed.
Signaling Pathways and Visualizations
This compound is known to induce a DNA damage response pathway. Its metabolic activation by cellular enzymes leads to the formation of reactive intermediates that can form DNA adducts and generate reactive oxygen species (ROS). This DNA damage triggers a signaling cascade involving key proteins such as ATM, ATR, Chk1/2, p53, and H2AX, ultimately leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and the signaling pathway affected by 1,8-DNP.
Caption: Experimental workflow for assessing 1,8-DNP cytotoxicity.
Caption: 1,8-DNP-induced DNA damage response pathway.
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage and DNA damage response in human bronchial epithelial BEAS-2B cells following exposure to 2-nitrobenzanthrone and 3-nitrobenzanthrone: role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1,8-Dinitropyrene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its genotoxicity is primarily attributed to the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. The detection and quantification of these adducts are crucial for toxicological studies, human exposure assessment, and the development of potential chemotherapeutic agents. This document provides detailed application notes and protocols for the principal methods used to detect 1,8-DNP-DNA adducts. The primary adduct formed is 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene.
Methods for Detection
Several highly sensitive techniques are available for the detection and quantification of 1,8-DNP-DNA adducts. The most common and well-established methods include ³²P-Postlabeling Assay, Mass Spectrometry (MS), and Immunoassays (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the primary methods for detecting 1,8-DNP-DNA adducts.
| Method | Limit of Detection (LOD) | Sample DNA Required | Throughput | Specificity |
| ³²P-Postlabeling Assay | 1 adduct per 10⁹ - 10¹⁰ nucleotides[1][2][3] | 1-10 µg | Low to Medium | High |
| Mass Spectrometry (LC-MS/MS) | 1 adduct per 10⁸ nucleotides[4] | 10-50 µg | High | Very High |
| Immunoassay (ELISA) | 0.1 - 1 adduct per 10⁹ nucleotides[4] | 10-200 µg[4] | High | Moderate to High |
Experimental Protocols
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method for the detection of a wide range of DNA adducts.[1][2]
Principle: This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducted nucleotides. The adducted nucleotides are then radiolabeled with ³²P-ATP and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Protocol:
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from the sample of interest using a standard phenol-chloroform extraction or a commercial kit.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.
-
This step enhances the sensitivity of the assay by reducing the background from normal nucleotides.
-
-
³²P-Labeling:
-
Label the enriched adducts at the 5'-position with [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Alternatively, HPLC can be used for separation, offering higher resolution and better quantification.[5]
-
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography (for TLC) or with a radioisotope detector (for HPLC).
-
Quantify the adduct levels by scintillation counting of the excised adduct spots from the TLC plate or by integrating the peak areas from the HPLC chromatogram.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method that allows for the simultaneous identification and quantification of DNA adducts.
Principle: DNA is enzymatically hydrolyzed to nucleosides, which are then separated by liquid chromatography. The eluting nucleosides are ionized and analyzed by a tandem mass spectrometer, which provides structural information and allows for precise quantification.
Protocol:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA as described for the ³²P-postlabeling assay.
-
Enzymatically digest 20-50 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Purify the nucleoside digest using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Use a reverse-phase C18 column for the separation of the 1,8-DNP-deoxyguanosine adduct from normal nucleosides.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor for the specific precursor-to-product ion transition of the 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene adduct.
-
-
Quantification:
-
Prepare a standard curve using a synthesized 1,8-DNP-DNA adduct standard.
-
Quantify the adduct in the sample by comparing its peak area to the standard curve. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
-
Immunoassay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method that utilizes specific antibodies to detect DNA adducts.
Principle: A competitive ELISA is typically used for DNA adduct detection. In this format, the sample DNA (containing the adduct) and a known amount of adduct-coated on the microplate compete for binding to a primary antibody specific for the 1,8-DNP-DNA adduct. The amount of primary antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The signal is inversely proportional to the amount of adduct in the sample.
Protocol:
-
Plate Coating:
-
Coat a 96-well microtiter plate with a synthesized 1,8-DNP-modified DNA or a protein conjugate of the adduct. Incubate overnight at 4°C.[6]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
-
Competitive Binding:
-
Denature the sample DNA by heating.
-
In separate tubes, pre-incubate the denatured sample DNA or standards with a primary antibody specific for the 1,8-DNP-deoxyguanosine adduct.
-
Add the sample/standard-antibody mixtures to the coated wells and incubate.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. Incubate.
-
-
Signal Development and Measurement:
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the 1,8-DNP-DNA adduct.
-
Determine the concentration of the adduct in the samples by interpolating their absorbance values on the standard curve.[7]
-
Visualizations
Metabolic Activation of this compound
The genotoxicity of this compound is dependent on its metabolic activation to a reactive intermediate that can bind to DNA. This process is primarily initiated by nitroreduction.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
General Experimental Workflow for DNA Adduct Detection
The following diagram illustrates a generalized workflow for the detection and analysis of 1,8-DNP-DNA adducts.
Caption: General experimental workflow for the detection of 1,8-DNP-DNA adducts.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for 32P-Postlabelling Assay of 1,8-Dinitropyrene DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its genotoxicity is mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. The ³²P-postlabelling assay is an ultra-sensitive method for the detection and quantification of DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides.[1][2][3][4] This makes it an invaluable tool for studying the genotoxicity of compounds like 1,8-DNP in various in vitro and in vivo models.
This document provides detailed application notes and a comprehensive protocol for the ³²P-postlabelling assay specifically tailored for the analysis of 1,8-DNP DNA adducts.
Metabolic Activation of this compound
The carcinogenic effects of this compound are contingent upon its metabolic activation to reactive intermediates that can covalently bind to DNA. The primary pathway for this activation involves the nitroreduction of one of the nitro groups, a process catalyzed by cytosolic and microsomal nitroreductases. This initial step forms N-hydroxy-1-amino-8-nitropyrene. Subsequent O-acetylation of this intermediate by acetyltransferases produces a highly reactive N-acetoxy arylamine. This electrophilic species can then react with nucleophilic sites on DNA bases, primarily forming adducts at the C8 position of guanine (B1146940) residues.
Experimental Principles
The ³²P-postlabelling assay consists of four main steps:[1][2][3][4]
-
Enzymatic Digestion of DNA: DNA is enzymatically hydrolyzed to normal and adducted deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrichment of Adducts: The bulky, aromatic 1,8-DNP adducts are resistant to further digestion by nuclease P1, which dephosphorylates the normal nucleosides. This step enriches the adducted nucleotides in the sample.
-
³²P-Labeling: The enriched adducted nucleotides are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.
-
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. The separated adducts are then detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Quantitative Data
| Tissue | Treatment Group | Adduct Level (adducts / 10⁸ nucleotides) | Standard Deviation |
| Liver | Control | Not Detected | - |
| 1,8-DNP (low dose) | 5.2 | ± 1.1 | |
| 1,8-DNP (high dose) | 18.7 | ± 3.5 | |
| Lung | Control | Not Detected | - |
| 1,8-DNP (low dose) | 12.5 | ± 2.8 | |
| 1,8-DNP (high dose) | 45.1 | ± 8.2 | |
| Kidney | Control | Not Detected | - |
| 1,8-DNP (low dose) | 2.1 | ± 0.5 | |
| 1,8-DNP (high dose) | 7.9 | ± 1.6 |
Experimental Protocol
This protocol is a comprehensive guide for the ³²P-postlabelling assay for 1,8-DNP DNA adducts.
Materials and Reagents
-
DNA sample (isolated from tissues or cells)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
PEI-cellulose TLC plates
-
Scintillation fluid and vials
-
All necessary buffers and solvents (see below)
Experimental Workflow Diagram
Step-by-Step Methodology
1. DNA Digestion
-
To a sterile microcentrifuge tube, add 10 µg of DNA.
-
Add a solution containing micrococcal nuclease and spleen phosphodiesterase in a suitable buffer.
-
Incubate at 37°C for 2-4 hours to digest the DNA into deoxyribonucleoside 3'-monophosphates.
2. Nuclease P1 Enrichment
-
To the DNA digest, add a solution of nuclease P1.
-
Incubate at 37°C for 30-60 minutes. This will dephosphorylate the normal nucleotides, leaving the bulky 1,8-DNP adducted nucleotides intact.
3. ³²P-Postlabelling
-
Prepare a labeling mixture containing T4 polynucleotide kinase, [γ-³²P]ATP, and a suitable buffer.
-
Add the labeling mixture to the nuclease P1-treated DNA digest.
-
Incubate at 37°C for 30-60 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
4. Thin-Layer Chromatography (TLC)
-
Spot the ³²P-labeled sample onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using a series of solvent systems. The following is a representative, generic multi-dimensional TLC protocol that may require optimization for 1,8-DNP adducts:
-
D1 (Upward development): 1.0 M sodium phosphate, pH 6.0. Develop until the solvent front reaches the top of the plate.
-
Wash 1: After D1, wash the plate in a large volume of water.
-
D3 (Upward development, after rotating the plate 90 degrees): 3.5 M lithium formate, 8.5 M urea, pH 3.5.
-
Wash 2: Wash the plate in water.
-
D4 (Upward development in the same direction as D3): 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.
-
Wash 3: Wash the plate in water.
-
D5 (Upward development in the same direction as D3 and D4): 1.7 M sodium phosphate, pH 6.0.
-
Final Wash: Wash the plate in water and air dry.
-
5. Detection and Quantification
-
Expose the dried TLC plate to X-ray film or a phosphorimager screen to visualize the separated ³²P-labeled adducts.
-
Excise the radioactive spots from the TLC plate.
-
Place the excised spots into scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter. Alternatively, use a phosphorimager for quantification.
-
Calculate the relative adduct labeling (RAL) using the following formula:
RAL = (cpm in adducted nucleotides) / (cpm in total nucleotides) x (1 / dilution factor)
Conclusion
The ³²P-postlabelling assay is a highly sensitive and robust method for the detection and quantification of this compound DNA adducts. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers in toxicology, pharmacology, and drug development to assess the genotoxic potential of this and other environmental carcinogens. Careful optimization of the chromatographic separation is crucial for achieving accurate and reproducible results.
References
- 1. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 32P-postlabeling analysis of DNA adducts in tissues of rats exposed to coke-oven emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 1,8-Dinitropyrene Metabolites by HPLC with Fluorescence Detection
Abstract
This application note details a robust and sensitive method for the quantification of major metabolites of 1,8-dinitropyrene (1,8-DNP) in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). 1,8-DNP is a mutagenic and carcinogenic compound found in diesel exhaust, and monitoring its metabolic fate is crucial for toxicological and drug development studies.[1] The method focuses on the separation and detection of key reductive and acetylated metabolites, including 1-amino-8-nitropyrene (B1221553) (1-A-8-NP), 1,8-diaminopyrene (1,8-DAP), 1-acetylamino-8-nitropyrene, and N,N-diacetyl-1,8-diaminopyrene.[2] Due to the native fluorescence of the amino-substituted pyrene (B120774) derivatives, this method provides high sensitivity and selectivity.
Introduction
This compound (1,8-DNP) is an environmental pollutant of significant concern due to its carcinogenic properties.[1] Its metabolic activation is a critical area of study, as the biotransformation of 1,8-DNP leads to the formation of reactive intermediates that can bind to DNA.[2] The metabolism of 1,8-DNP proceeds through both oxidative and reductive pathways.[1] The reductive pathway, involving nitroreduction to amino derivatives, is a major route for the formation of stable metabolites.[1] Key metabolites formed through nitroreduction and subsequent acetylation include 1-amino-8-nitropyrene, 1,8-diaminopyrene, 1-acetylamino-8-nitropyrene, and N,N-diacetyl-1,8-diaminopyrene.[2]
Monitoring these metabolites is essential for understanding the toxicokinetics and biological effects of 1,8-DNP. HPLC with fluorescence detection is a well-suited analytical technique for this purpose, offering high sensitivity and selectivity for fluorescent compounds.[3][4] While the parent compound 1,8-DNP is not strongly fluorescent, its amino-containing metabolites exhibit significant native fluorescence, allowing for their direct detection without the need for derivatization.
This application note provides a detailed protocol for the extraction of 1,8-DNP metabolites from a biological matrix (e.g., cell culture media, plasma, or tissue homogenate), followed by their separation and quantification using a reversed-phase HPLC system with fluorescence detection.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
1-Amino-8-nitropyrene, 1,8-Diaminopyrene, 1-Acetylamino-8-nitropyrene, N,N-diacetyl-1,8-diaminopyrene (as analytical standards)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Internal Standard (IS): A structurally similar fluorescent compound not present in the sample (e.g., a different aminopyrene derivative).
Sample Preparation
A generic sample preparation protocol for biological fluids is provided below. This may require optimization depending on the specific matrix.
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-FLD Conditions
-
Instrument: HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-18 min: 80% B (hold)
-
18-18.1 min: 80% to 20% B (linear gradient)
-
18.1-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 450 nm
-
Note: Optimal wavelengths should be determined empirically by scanning the fluorescence spectra of the individual metabolite standards.
-
Results and Discussion
This HPLC-FLD method provides excellent separation and sensitive detection of the major metabolites of this compound. The use of a C18 column with a gradient elution allows for the resolution of the metabolites from each other and from potential interferences in the biological matrix. The amino-substituted pyrene metabolites are well-suited for fluorescence detection, offering low limits of detection.
Quantitative Data
The following table summarizes example quantitative data for the analysis of 1,8-DNP metabolites using the described method. This data is for illustrative purposes and should be generated for each specific application and instrument.
| Metabolite | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| 1,8-Diaminopyrene (1,8-DAP) | 8.5 | 0.1 | 0.3 | >0.998 |
| 1-Amino-8-nitropyrene (1-A-8-NP) | 10.2 | 0.2 | 0.6 | >0.997 |
| 1-Acetylamino-8-nitropyrene | 12.8 | 0.5 | 1.5 | >0.995 |
| N,N-diacetyl-1,8-diaminopyrene | 14.1 | 0.3 | 0.9 | >0.996 |
LOD: Limit of Detection LOQ: Limit of Quantification
Conclusion
The described HPLC-FLD method provides a reliable and sensitive approach for the quantitative analysis of this compound metabolites in biological samples. The protocol is straightforward, involving a simple protein precipitation step followed by reversed-phase HPLC separation and fluorescence detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working on the toxicology and metabolism of nitrated polycyclic aromatic hydrocarbons.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for HPLC-FLD Analysis
Caption: Experimental workflow for metabolite analysis.
Detailed Protocols
Protocol 1: Stock and Working Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of each analytical standard (1,8-DAP, 1-A-8-NP, 1-acetylamino-8-nitropyrene, N,N-diacetyl-1,8-diaminopyrene) and the internal standard.
-
Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions in amber glass vials at -20°C.
-
-
Intermediate Stock Solution Mixture (10 µg/mL):
-
Prepare a mixture of all analyte standards by diluting the primary stock solutions in methanol.
-
For example, add 10 µL of each 1 mg/mL primary stock solution to a vial and bring the final volume to 1 mL with methanol.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions of the intermediate stock solution mixture with the reconstitution solvent to prepare a series of working standards for the calibration curve.
-
The concentration range should encompass the expected concentrations of the metabolites in the samples.
-
Protocol 2: Sample Preparation from Biological Matrix
-
Thaw frozen biological samples (e.g., plasma, cell culture supernatant) on ice.
-
Aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.
-
Prepare the protein precipitation solution by adding the internal standard to ice-cold acetonitrile to achieve the desired final concentration.
-
Add 300 µL of the protein precipitation solution to each tube.
-
Vortex each tube vigorously for 1 minute.
-
Incubate the tubes on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
-
Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen gas at ambient temperature.
-
Once completely dry, reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted solution to an HPLC vial, either by filtering through a 0.22 µm syringe filter or by using a filter vial.
-
The samples are now ready for injection into the HPLC system.
Protocol 3: HPLC-FLD System Operation and Data Acquisition
-
System Startup and Equilibration:
-
Turn on the HPLC system components (pump, autosampler, column oven, detector).
-
Purge the pump lines with the respective mobile phases.
-
Set the column temperature to 35°C.
-
Equilibrate the column with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the fluorescence detector excitation and emission wavelengths to 365 nm and 450 nm, respectively.
-
-
Sequence Setup:
-
Create a sequence table in the chromatography software.
-
Include injections of a blank (reconstitution solvent), the calibration standards in increasing order of concentration, QC samples, and the unknown samples.
-
-
Data Acquisition:
-
Start the sequence run.
-
Monitor the system pressure and baseline during the run to ensure proper operation.
-
-
Data Processing:
-
After the sequence is complete, integrate the chromatograms to obtain the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to calculate the concentration of the analytes in the QC and unknown samples.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,8-Dinitropyrene and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and carcinogen found in diesel exhaust and other combustion products. Its toxicity is mediated through metabolic activation to reactive intermediates that can form DNA adducts. Understanding the metabolic fate of 1,8-DNP is crucial for toxicological assessment and biomarker discovery. This document provides detailed application notes and protocols for the analysis of 1,8-DNP and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
The metabolism of this compound primarily proceeds through nitroreduction, a process that can be followed by acetylation. The key metabolites include 1-amino-8-nitropyrene, 1,8-diaminopyrene, 1-acetylamino-8-nitropyrene, and N,N-diacetyl-1,8-diaminopyrene. These metabolic steps are critical in the bioactivation of 1,8-DNP to compounds that can interact with cellular macromolecules like DNA.
Figure 1: Metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound and its metabolites using Multiple Reaction Monitoring (MRM) in positive ionization mode.
| Compound | Molecular Formula | Molecular Weight | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Putative Fragmentation |
| This compound | C₁₆H₈N₂O₄ | 292.25 | 293.1 | 247.1 | [M+H-NO₂]⁺ |
| 217.1 | [M+H-NO₂-NO]⁺ | ||||
| 1-Amino-8-nitropyrene | C₁₆H₁₀N₂O₂ | 262.26 | 263.1 | 217.1 | [M+H-NO₂]⁺ |
| 190.1 | [M+H-NO₂-HCN]⁺ | ||||
| 1,8-Diaminopyrene | C₁₆H₁₂N₂ | 232.28 | 233.1 | 216.1 | [M+H-NH₃]⁺ |
| 189.1 | [M+H-NH₃-HCN]⁺ | ||||
| 1-Acetylamino-8-nitropyrene | C₁₈H₁₂N₂O₃ | 304.30 | 305.1 | 263.1 | [M+H-C₂H₂O]⁺ |
| 217.1 | [M+H-C₂H₂O-NO₂]⁺ | ||||
| N,N-Diacetyl-1,8-diaminopyrene | C₂₀H₁₆N₂O₂ | 316.36 | 317.2 | 275.1 | [M+H-C₂H₂O]⁺ |
| 233.1 | [M+H-2(C₂H₂O)]⁺ |
Experimental Protocols
Sample Preparation from Liver Tissue
This protocol describes the extraction of this compound and its metabolites from liver tissue for LC-MS/MS analysis.
Materials:
-
Homogenizer
-
Centrifuge
-
SPE cartridges (C18, 500 mg)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Nitrogen gas evaporator
-
Vortex mixer
Procedure:
-
Weigh approximately 1 g of frozen liver tissue and place it in a homogenizer tube.
-
Add 5 mL of ice-cold ACN:MeOH (1:1, v/v) and homogenize for 2 minutes.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
To the remaining pellet, add 5 mL of DCM and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the DCM supernatant and combine it with the previous supernatant.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50% MeOH.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 20% MeOH in water to remove polar interferences.
-
Elute the analytes with 5 mL of ACN.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 80% Water with 0.1% FA / 20% ACN with 0.1% FA) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 20 2.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data table. Dwell times should be optimized for the number of monitored transitions.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Figure 2: Experimental workflow for 1,8-DNP analysis.
Concluding Remarks
The protocols and data presented here provide a robust framework for the sensitive and specific quantification of this compound and its major metabolites in biological matrices. Adherence to these guidelines will enable researchers to obtain high-quality data for toxicological studies and the development of exposure biomarkers. It is recommended to use isotopically labeled internal standards for each analyte to correct for matrix effects and ensure the highest accuracy in quantification.
Application Note: Quantitative Analysis of 1,8-Dinitropyrene in Air Samples
Introduction
1,8-Dinitropyrene (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) primarily formed during the combustion of diesel and gasoline fuels.[1] It is a potent mutagen and is classified as a probable human carcinogen, making its monitoring in ambient and occupational air a significant concern for public health and environmental science. 1,8-DNP is typically found adsorbed on particulate matter in the atmosphere, with concentrations ranging from picograms to nanograms per cubic meter of air, depending on the level of pollution.[1][2] This application note provides detailed protocols for the quantification of this compound in air samples using two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Analytical Approaches
The choice of analytical method for 1,8-DNP quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers excellent sensitivity, particularly when coupled with a post-column reduction step that converts the non-fluorescent dinitropyrenes into highly fluorescent diaminopyrenes.[3] This technique is well-suited for routine monitoring and can achieve very low detection limits.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly selective and sensitive technique that can identify and quantify 1,8-DNP even in complex environmental matrices with minimal sample cleanup.[2][4] The use of Multiple Reaction Monitoring (MRM) mode significantly reduces background interference, providing high confidence in the analytical results.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical methods.
Table 1: HPLC-FLD with Online Reduction
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.25 µg/L (in solution) | [3] |
| Limit of Quantification (LOQ) | Not Specified | |
| Recovery | Not Specified | |
| Precision (RSD) | ~6% | [3] |
Table 2: GC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-5 pg (on-column) | [2] |
| Limit of Quantification (LOQ) | Not Specified | |
| Recovery | 79.3% - 109.8% (for general PAHs) | [5][6] |
| Precision (RSD) | Not Specified for 1,8-DNP |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-FLD with Online Post-Column Reduction
This protocol describes the analysis of 1,8-DNP in air particulate matter using HPLC with online reduction and fluorescence detection.
1. Sample Collection:
-
Collect airborne particulate matter on glass fiber filters using a high-volume air sampler.[2] The total volume of air sampled should be sufficient to collect detectable amounts of 1,8-DNP (typically >300 m³).[7]
-
Record the total volume of air sampled.
-
Store the filters in a clean, sealed container at -20°C until extraction.
2. Sample Preparation and Extraction:
-
Spike the sample with a suitable internal standard (e.g., deuterated 1-nitropyrene (B107360), although a specific deuterated 1,8-DNP is preferable if available).[8]
-
Extract the filters using Soxhlet extraction with dichloromethane (B109758) (DCM) for 16-24 hours.[2] Alternatively, ultrasonic-assisted extraction with a mixture of dichloromethane and acetone (B3395972) can be used for faster sample processing.[4]
-
Concentrate the extract to near dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).
3. HPLC-FLD Analysis:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.
-
Analytical Column: A C18 reversed-phase column suitable for PAH analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Reduction Column: A post-column reactor packed with a reducing agent (e.g., 5% Pt-Al₂O₃) heated to an optimal temperature (e.g., 90°C) to convert dinitropyrenes to diaminopyrenes.[3]
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the diaminopyrene derivative.
-
Calibration: Prepare a series of calibration standards of 1,8-DNP in the same solvent as the samples. The calibration curve should bracket the expected concentration range of the samples.
4. Data Analysis:
-
Identify the 1,8-diaminopyrene peak in the chromatogram based on its retention time.
-
Quantify the peak area and calculate the concentration of 1,8-DNP in the sample using the calibration curve.
-
Correct the final concentration for the volume of air sampled to report the result in pg/m³ or ng/m³.
Protocol 2: Quantification of this compound by GC-MS/MS
This protocol provides a highly selective method for the analysis of 1,8-DNP in air particulate matter.
1. Sample Collection:
-
Follow the same procedure as described in Protocol 1 for sample collection.
2. Sample Preparation and Extraction:
-
Follow the same extraction procedure as described in Protocol 1. Due to the high selectivity of GC-MS/MS, a separate cleanup step is often not necessary.[2]
-
After extraction and concentration, exchange the solvent to one compatible with GC analysis, such as toluene.[2]
-
Add an appropriate internal standard for quantification.
3. GC-MS/MS Analysis:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of operating in Multiple Reaction Monitoring (MRM) mode.
-
Injector Temperature: Set to ensure efficient volatilization of 1,8-DNP.
-
Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of 1,8-DNP from other isomers and matrix components.
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
MRM Transitions: Select specific precursor and product ion transitions for 1,8-DNP to ensure high selectivity. A common transition is the loss of a nitro group (M-46).[2]
-
Calibration: Prepare calibration standards of 1,8-DNP in the same solvent as the samples and analyze them using the same GC-MS/MS method.
4. Data Analysis:
-
Identify the 1,8-DNP peak based on its retention time and the presence of the specific MRM transitions.
-
Quantify the peak area and calculate the concentration of 1,8-DNP in the sample using the calibration curve.
-
Report the final concentration in pg/m³ or ng/m³ after accounting for the air volume sampled.
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The quantification of this compound in air samples can be reliably achieved using either HPLC-FLD with online reduction or GC-MS/MS. The HPLC method is highly sensitive and suitable for routine monitoring, while the GC-MS/MS method provides superior selectivity, which is advantageous for complex sample matrices. The choice of method should be based on the specific requirements of the study, including desired detection limits, sample throughput, and available instrumentation. The protocols provided in this application note offer a detailed guide for researchers and scientists to establish robust and accurate methods for the analysis of this important environmental contaminant.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. newsama.com [newsama.com]
- 6. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Determination of 1-nitropyrene in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1,8-Dinitropyrene Carcinogenicity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in diesel exhaust and other combustion products. Understanding its carcinogenic mechanisms is crucial for risk assessment and the development of preventative strategies. Animal models are indispensable tools for investigating the in vivo carcinogenicity of 1,8-DNP, allowing for the study of tumor development, metabolic activation, and molecular signaling pathways. These application notes provide a comprehensive overview of established animal models and detailed protocols for studying 1,8-DNP carcinogenicity. There is sufficient evidence in experimental animals for the carcinogenicity of this compound.[1]
Data Presentation: Summary of Carcinogenicity Studies
The following tables summarize quantitative data from key carcinogenicity studies of 1,8-DNP in rodent models.
Table 1: Carcinogenicity of this compound in Rats
| Strain | Sex | Route of Administration | Total Dose | No. of Animals | Tumor Type | Incidence | Latency (days) | Reference |
| F344/DuCrj | Male | Subcutaneous | 4 mg (0.2 mg, 2x/week for 10 weeks) | 10 | Sarcoma (injection site) | 10/10 (100%) | 113-127 | Ohgaki et al., 1984[2] |
| Sprague-Dawley | Female | Intragastric | Not Specified | 36 | Mammary Tumors | 22/36 (61%) vs 12/35 (34%) in controls | Not Specified | IARC, 1989[1][3] |
| Sprague-Dawley | Female | Intragastric | Not Specified | 36 | Pituitary Carcinomas | Significantly increased | Not Specified | IARC, 1989[1] |
| CD | Female | Intraperitoneal | Not Specified | Not Specified | Malignant Histiocytomas (peritoneal cavity) | Significantly increased | Not Specified | IARC, 1989[1] |
| CD | Female | Intraperitoneal | Not Specified | Not Specified | Mammary Adenocarcinoma | Significantly increased | Not Specified | IARC, 1989[1] |
| CD | Female | Intraperitoneal | Not Specified | Not Specified | Myelocytic Leukemia | Significantly increased | Not Specified | IARC, 1989[1] |
| F344 | Male | Subcutaneous | 0.4 mg and 0.04 mg | 10 per group | Sarcomas (injection site) | 10/10 (100%) and 9/10 (90%) | By day 320 | Ohgaki et al., 1985[4] |
Table 2: Carcinogenicity of this compound in Mice
| Strain | Sex | Route of Administration | Total Dose | No. of Animals | Tumor Type | Incidence | Observation Period | Reference |
| BALB/c | Male | Subcutaneous | 1 mg (0.05 mg/week for 20 weeks) | 15 | Malignant Fibrous Histiocytoma (injection site) | 6/15 (40%) | 60 weeks | Otofuji et al., 1987[5] |
| CD-1 (newborn) | Male | Intraperitoneal | 200 nmol | 31 | Liver Tumors | 5/31 (16%) vs 2/28 (7%) in controls | 1 year | Wislocki et al., 1986[1][6] |
| CD-1 (newborn) | Male | Intraperitoneal | 200 nmol | 31 | Lung Tumors/Malignant Lymphomas | No significant increase | 1 year | Wislocki et al., 1986[1][6] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of 1,8-DNP in Rats for Sarcoma Induction
This protocol is adapted from Ohgaki et al., 1984.[2]
1. Materials:
-
This compound (purity >99%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Male F344/DuCrj rats (6 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal balance
-
Appropriate personal protective equipment (PPE)
2. Preparation of Dosing Solution:
-
Aseptically prepare a 1 mg/mL stock solution of 1,8-DNP in DMSO.
-
Warm the solution slightly to ensure complete dissolution.
-
Protect the solution from light.[7]
3. Animal Procedure:
-
Acclimate rats for at least one week prior to the start of the experiment.
-
House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Weigh each rat to determine the injection volume.
-
Restrain the rat securely.
-
Swab the dorsal skin between the scapulae with 70% ethanol.
-
Lift the skin to create a tent.
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.
-
Administer 0.2 mL of the 1,8-DNP solution (0.2 mg) subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Repeat the injection twice a week for 10 weeks.
-
A control group should receive injections of the vehicle (DMSO) only.
4. Monitoring and Endpoint:
-
Monitor the animals daily for clinical signs of toxicity and tumor development.
-
Palpate the injection site weekly to detect tumor formation.
-
Euthanize animals when tumors reach a predetermined size (e.g., 2 cm in diameter) or if they show signs of significant distress.
-
Perform a full necropsy and collect the tumor and major organs for histopathological analysis.
Protocol 2: Intraperitoneal Administration of 1,8-DNP in Newborn Mice for Liver Tumor Induction
This protocol is based on the study by Wislocki et al., 1986.[1][6]
1. Materials:
-
This compound (purity >99%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Newborn CD-1 mice (within 24 hours of birth)
-
Hamilton syringe (or similar precision syringe)
-
Sterile needles (30 gauge)
-
70% ethanol
2. Preparation of Dosing Solution:
-
Prepare a solution of 1,8-DNP in DMSO to deliver the desired dose in a small volume (e.g., 10-40 µL). For a total dose of 200 nmol, this can be divided into three injections.
3. Animal Procedure:
-
Separate pups from the dam for a short period for injection.
-
Gently restrain the pup by holding it between the thumb and forefinger.
-
The injection site is the lower right quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity.
-
Inject the 1,8-DNP solution slowly.
-
Withdraw the needle and return the pup to the dam.
-
Administer injections on days 1, 8, and 15 after birth.
-
A control group should receive injections of the vehicle (DMSO) only.
4. Monitoring and Endpoint:
-
Monitor the pups for any acute toxicity.
-
Wean the mice at 21-28 days.
-
Continue to monitor the animals for signs of illness.
-
Euthanize the mice at one year of age.
-
Perform a thorough necropsy, with special attention to the liver and lungs, and collect tissues for histopathology.
Protocol 3: Oral Gavage of 1,8-DNP in Rats for Mammary Tumor Induction
1. Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Female Sprague-Dawley rats (weanling)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal balance
2. Preparation of Dosing Suspension:
-
Prepare a suspension of 1,8-DNP in the vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.
3. Animal Procedure:
-
Acclimate rats for at least one week.
-
Weigh each rat to calculate the correct dosing volume. The volume should generally not exceed 10 mL/kg.
-
Restrain the rat firmly but gently.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion length.
-
Insert the gavage needle into the mouth, over the tongue, and gently advance it into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administer the 1,8-DNP suspension.
-
Withdraw the needle smoothly.
-
Dose the animals according to the study design (e.g., three times a week for four weeks).
-
A control group should receive the vehicle only.
4. Monitoring and Endpoint:
-
Palpate the mammary chains weekly to detect tumor formation.
-
Monitor for clinical signs of toxicity.
-
Euthanize animals when mammary tumors reach a specified size or at the end of the study period (e.g., 78 weeks).
-
Perform a complete necropsy, and collect all mammary tumors and major organs for histopathological examination.
Protocol 4: Histopathological Analysis of 1,8-DNP-Induced Tumors
1. Tissue Collection and Fixation:
-
At necropsy, carefully dissect the tumors and surrounding tissues.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
2. Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
3. Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.
4. Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
For Malignant Fibrous Histiocytomas (MFH): Look for pleomorphic spindle cells arranged in a storiform (cartwheel) pattern, with the presence of bizarre multinucleated giant cells and atypical mitotic figures.[8][9]
-
For Mammary Adenocarcinomas: Characterize tumors based on their glandular differentiation, cellular atypia, and invasion into surrounding tissues. Classification can follow established criteria for rodent mammary tumors.
Mandatory Visualizations
Diagram 1: Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Diagram 2: Experimental Workflow for Subcutaneous Carcinogenicity Study
Caption: Workflow for a subcutaneous 1,8-DNP carcinogenicity study in rats.
Diagram 3: Simplified Signaling Pathway in 1,8-DNP Carcinogenesis
Caption: Simplified signaling in 1,8-DNP-induced carcinogenesis involving K-ras and p53.
References
- 1. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of sarcomas in rats by subcutaneous injection of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Sectioning Mammary Gland Whole Mounts for Lesion Identification [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsliterature.com [scholarsliterature.com]
Application Notes and Protocols for Subcutaneous Injection of 1,8-Dinitropyrene in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the subcutaneous administration of 1,8-Dinitropyrene (1,8-DNP) to mice, primarily for carcinogenicity studies. The information is compiled from published research and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound (1,8-DNP) is a potent mutagen and environmental contaminant found in diesel exhaust.[1][2] It is classified as a carcinogen, and studies in laboratory animals are crucial for understanding its toxicological profile and mechanisms of action.[3][4] Subcutaneous injection is a common route of administration in animal studies to assess the local and systemic carcinogenic potential of chemical compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative study on the tumorigenicity of 1,8-DNP in mice following subcutaneous injection.
| Parameter | Value | Reference |
| Animal Model | BALB/c mice | [1] |
| Compound | This compound (1,8-DNP) | [1] |
| Dose per Injection | 0.05 mg | [1] |
| Vehicle | Not explicitly stated, but likely a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO) or suspension in an oil vehicle, common for such compounds. Further investigation into common practices for pyrene (B120774) compound administration is recommended. | |
| Injection Frequency | Once a week | [1] |
| Duration of Treatment | 20 weeks | [1] |
| Observation Period | Up to 60 weeks after the first injection | [1] |
| Tumor Incidence | 6 out of 15 mice (40%) developed tumors at the injection site. | [1] |
| Tumor Type | Malignant fibrous histiocytoma | [5] |
Experimental Protocols
This section details the methodology for the subcutaneous injection of 1,8-DNP in mice, based on established protocols.
Materials
-
This compound (purity >99%)
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), sterile corn oil)
-
BALB/c mice (e.g., 6 weeks old)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal clippers
-
Sterile forceps
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Animal housing with appropriate ventilation and waste disposal for handling carcinogens.
Preparation of 1,8-DNP Solution/Suspension
Caution: this compound is a potent carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood, following all institutional safety guidelines.[3]
-
Vehicle Selection: The choice of vehicle is critical. While the specific vehicle was not mentioned in the primary study, DMSO is a common solvent for many organic compounds. Alternatively, a suspension in sterile corn oil can be used. Preliminary solubility and stability tests are recommended.
-
Preparation:
-
For a 0.05 mg dose in a 100 µL injection volume: Prepare a 0.5 mg/mL stock solution or suspension.
-
Weigh the required amount of 1,8-DNP in a sterile, light-protected container.
-
Add the appropriate volume of the chosen vehicle.
-
If using a solvent like DMSO, ensure complete dissolution. If using an oil suspension, vortex or sonicate until a uniform suspension is achieved immediately before injection.
-
Subcutaneous Injection Procedure
-
Animal Preparation:
-
Allow mice to acclimatize to the laboratory environment for at least one week before the experiment. .
-
Shave a small area of fur on the dorsal side (back) of the mouse, between the shoulder blades, to provide a clear injection site.
-
Disinfect the shaved area with a 70% ethanol swab.
-
-
Injection:
-
Gently restrain the mouse.
-
Lift the skin at the prepared site with sterile forceps to create a "tent".
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.
-
Gently pull back on the syringe plunger to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Slowly inject the 1,8-DNP solution/suspension (e.g., 100 µL).
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Observe the animals regularly (e.g., daily for the first week, then weekly) for signs of toxicity, such as weight loss, changes in behavior, or skin irritation at the injection site.
-
Palpate the injection site weekly to check for the development of nodules or tumors.
-
Measure any tumors that develop using calipers.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for subcutaneous injection of 1,8-DNP in mice.
Postulated Signaling Pathway for 1,8-DNP Induced Carcinogenesis
While specific signaling pathways for subcutaneously administered 1,8-DNP in mice are not extensively detailed in the provided literature, the general mechanism of action for many chemical carcinogens, including nitroaromatic hydrocarbons, involves metabolic activation and subsequent DNA damage, leading to mutations and cancer. The following diagram illustrates a plausible signaling pathway.
Caption: Postulated signaling pathway of 1,8-DNP-induced carcinogenesis.
References
- 1. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor initiating activities of 1-nitropyrene and its nitrated products in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of 1,6-dinitropyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,8-Dinitropyrene as a Positive Control in Mutagenicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutagenicity testing is a critical component of toxicological evaluation for new chemical entities, pharmaceuticals, and environmental contaminants. These assays assess the potential of a substance to induce genetic mutations, which can be a precursor to carcinogenesis. The use of appropriate positive controls is fundamental to ensure the validity and sensitivity of these assays. 1,8-Dinitropyrene (1,8-DNP), a potent mutagen, serves as a key positive control, particularly in bacterial reverse mutation assays. This document provides detailed application notes and protocols for the use of this compound as a positive control in mutagenicity studies.
Mechanism of Mutagenicity
This compound is a powerful frameshift mutagen, the activity of which is dependent on its metabolic activation. The primary pathway involves the reduction of one of the nitro groups to a nitroso intermediate, which is then further reduced to a hydroxylamino derivative.[1] In bacterial systems, this intermediate can be O-acetylated by bacterial transacetylases to form a reactive N-acetoxy arylamine.[2] This highly reactive electrophile can then form covalent adducts with DNA, primarily at the C8 position of guanine, leading to frameshift mutations.[3]
Application in Bacterial Reverse Mutation Assays (Ames Test)
This compound is most effective and widely used as a positive control in the Ames test, particularly with Salmonella typhimurium strains that are sensitive to frameshift mutagens, such as TA98 and TA1538.[4][5] Its high mutagenic potency in these strains, often without the need for an exogenous metabolic activation system (S9 mix), makes it an excellent choice for verifying the sensitivity of the assay and the responsiveness of the bacterial strains.
Quantitative Data: Mutagenic Potency of this compound in Salmonella typhimurium
The following table summarizes the mutagenic potency of this compound in various S. typhimurium strains. The data is presented as the number of revertants per nanomole of compound.
| S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
| TA98 | Without S9 | ~700 times more mutagenic than 1-nitropyrene | [5] |
| TA98NR | Without S9 | Slightly reduced compared to TA98 | [5] |
| TA98/1,8-DNP6 | Without S9 | Greatly reduced compared to TA98 | [4][5] |
| TA1538 | Without S9 | Potent mutagen | [4] |
Note: TA98NR is a nitroreductase-deficient strain, and TA98/1,8-DNP6 is an O-acetyltransferase-deficient strain. The reduced mutagenicity in these strains helps to confirm the metabolic activation pathway of this compound.
Experimental Protocol: Ames Test with this compound as a Positive Control
This protocol is a general guideline and should be adapted based on specific laboratory procedures and regulatory guidelines (e.g., OECD 471).
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1538)
-
This compound (CAS No. 42397-64-8)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Nutrient broth
-
Top agar (B569324) (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Sterile test tubes, pipettes, and petri dishes
-
Incubator (37°C)
-
Optional: S9 fraction and cofactor solution for assays with metabolic activation.
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the desired S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. A typical concentration range for the final plate can be from 0.001 to 0.1 µ g/plate . Serial dilutions should be prepared to test a range of concentrations.
-
Plate Incorporation Assay (without S9):
-
To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the this compound solution (or DMSO for the negative control).
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants, with at least a two-fold increase over the negative control at one or more concentrations.
Expected Results:
A significant, dose-dependent increase in the number of revertant colonies is expected for strain TA98. The fold induction over the solvent control should be substantial, often exceeding 10-fold or higher, confirming the sensitivity of the test system.
Application in Mammalian Cell Mutagenicity Assays
While a potent mutagen in bacterial systems, this compound generally exhibits weak mutagenic activity in mammalian cell lines.[1] This is often attributed to differences in metabolic capabilities, particularly the lower activity of nitroreductases and the absence of the specific O-acetyltransferases found in bacteria.
Therefore, This compound is not recommended as a standard positive control for mammalian cell mutagenicity assays such as the HPRT (hypoxanthine-guanine phosphoribosyltransferase) assay or the Mouse Lymphoma Assay (MLA).
Recommended Positive Controls for Mammalian Cell Assays
For these assays, it is crucial to use well-characterized positive controls that are known to induce mutations in mammalian cells. The choice of positive control often depends on whether metabolic activation (S9) is used.
| Assay | Without Metabolic Activation (-S9) | With Metabolic Activation (+S9) |
| HPRT Assay | Ethyl methanesulfonate (B1217627) (EMS), Methyl methanesulfonate (MMS) | 7,12-Dimethylbenz[a]anthracene (DMBA), Benzo[a]pyrene (B[a]P) |
| Mouse Lymphoma Assay (MLA) | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | Cyclophosphamide (CP), 7,12-Dimethylbenz[a]anthracene (DMBA) |
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to a DNA-reactive intermediate.
Experimental Workflow for the Ames Test
Caption: General workflow for a bacterial reverse mutation assay (Ames test).
Conclusion
This compound is an indispensable positive control for ensuring the quality and reliability of bacterial mutagenicity assays, particularly the Ames test with frameshift-sensitive strains. Its potent, well-understood mechanism of action provides a robust benchmark for assay performance. For mammalian cell-based assays, however, its weak mutagenicity makes it an unsuitable positive control. In these instances, researchers should refer to established guidelines and utilize validated positive controls known to be effective in mammalian systems. Adherence to these principles will ensure the generation of accurate and reliable data in genetic toxicology studies.
References
- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. In vitro genotoxicity studies: n-Butyl acrylate L5178Y mouse lymphoma (TK+/− locus assay), 2-Ethylhexyl acrylate gene mutation assay in Chinese hamster V79 cells, and 2-Ethylhexyl acrylate micronucleus test in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Studies of Radiolabeled 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagen and a suspected human carcinogen found in diesel exhaust and other combustion products.[1][2] Understanding its metabolic fate is crucial for assessing its toxicological risk and mechanism of action. The use of radiolabeled isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like 1,8-DNP.[3][4] These studies provide invaluable quantitative data on metabolic pathways and the formation of reactive intermediates that can bind to cellular macromolecules like DNA.[5]
This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled 1,8-DNP and its subsequent use in metabolic studies.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled compounds is a specialized process that involves the introduction of a radioactive isotope into a target molecule.[6] The choice of isotope and labeling position is critical and depends on the specific research question. For metabolic studies of 1,8-DNP, tritium (³H) and carbon-14 (¹⁴C) are the most common isotopes used.[4]
General Considerations for Radiolabeling:
-
Isotope Selection:
-
¹⁴C: Offers the advantage of labeling the carbon backbone, which is generally more stable against metabolic loss compared to tritium. The synthesis often starts from simple ¹⁴C-labeled precursors like Ba¹⁴CO₃ or K¹⁴CN.
-
³H: Generally easier and less expensive to introduce into a molecule, often through catalytic exchange or reduction reactions. However, the label can sometimes be lost through metabolic oxidation.
-
-
Labeling Position: The radiolabel should be placed in a metabolically stable position to ensure that the label remains with the molecule and its metabolites throughout the study.
-
Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound. High specific activity is often required for sensitive detection in biological samples.
-
Radiochemical Purity: It is essential to ensure that the radioactivity is associated with the desired compound and not with impurities. This is typically assessed by radio-HPLC or radio-TLC.[7]
Protocol 1: Synthesis of [³H]-1,8-Dinitropyrene
This protocol describes a general method for tritium labeling of aromatic compounds via catalytic hydrogen-isotope exchange.
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane)
-
Vacuum line and manifold for handling tritium gas
-
Scintillation counter and vials
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation: In a reaction vessel suitable for catalytic hydrogenation, dissolve a known amount of this compound in an anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of Pd/C to the solution.
-
Tritiation: Connect the reaction vessel to a vacuum line, evacuate the air, and introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by taking small aliquots and measuring the incorporation of tritium.
-
Work-up: After the reaction, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: The crude [³H]-1,8-dinitropyrene is purified, typically by preparative HPLC, to remove any radiolabeled impurities and unreacted starting material.
-
Characterization: The radiochemical purity of the final product is determined by radio-HPLC. The specific activity is calculated by measuring the radioactivity and the mass of the purified compound.
Protocol 2: Synthesis of [¹⁴C]-1,8-Dinitropyrene
The synthesis of [¹⁴C]-1,8-DNP is more complex and typically involves a multi-step synthesis starting from a simple ¹⁴C-labeled precursor. A plausible synthetic route could involve the nitration of a ¹⁴C-labeled pyrene (B120774) precursor.
Materials:
-
[¹⁴C]-Pyrene (custom synthesis may be required)
-
Nitrating agent (e.g., nitric acid, fuming nitric acid)
-
Sulfuric acid
-
Organic solvents (e.g., dichloromethane, acetic anhydride)
-
HPLC system with a radioactivity detector
-
Scintillation counter and vials
Procedure:
-
Nitration of [¹⁴C]-Pyrene:
-
Dissolve [¹⁴C]-pyrene in a suitable solvent like acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
The reaction will produce a mixture of nitropyrene isomers, including 1-nitropyrene (B107360) and dinitropyrenes.
-
-
Isolation of this compound:
-
After the reaction is complete, quench the reaction by pouring it onto ice water.
-
Extract the products with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
-
Purification:
-
The mixture of nitrated pyrenes is separated by column chromatography or preparative HPLC to isolate the [¹⁴C]-1,8-dinitropyrene isomer.
-
-
Characterization:
-
The identity and purity of the product are confirmed by analytical techniques such as NMR and mass spectrometry (using the non-radiolabeled compound as a standard).
-
The radiochemical purity is determined by radio-HPLC, and the specific activity is calculated.
-
Metabolic Studies of Radiolabeled this compound
The primary metabolic pathway for this compound involves the reduction of its nitro groups, which is a key activation step leading to its mutagenic and carcinogenic effects.[2] This reduction can be catalyzed by various cytosolic and microsomal enzymes, including aldo-keto reductases (AKRs).[2][8]
Key Metabolic Pathways
The metabolism of 1,8-DNP proceeds through a series of reduction steps to form reactive intermediates. The major metabolites identified in various in vitro and in vivo systems include:
-
1-Amino-8-nitropyrene: Formed by the reduction of one nitro group.[1][8]
-
1,8-Diaminopyrene: Formed by the reduction of both nitro groups.[1]
-
N-acetylated metabolites: Such as N,N-diacetyl-1,8-diaminopyrene and 1-acetylamino-8-nitropyrene, which are often found in feces.[1]
The metabolic activation pathway leading to DNA adduct formation involves the formation of N-hydroxy-arylamine intermediates, which can be further activated to form reactive nitrenium ions that bind to DNA.
Protocol 3: In Vitro Metabolism of [³H]- or [¹⁴C]-1,8-Dinitropyrene using Liver Microsomes or Cytosol
This protocol describes a typical in vitro experiment to study the metabolism of 1,8-DNP using subcellular fractions.
Materials:
-
Radiolabeled this compound ([³H]- or [¹⁴C]-1,8-DNP)
-
Rat liver microsomes or cytosol (or from other species/tissues)
-
NADPH regenerating system (for microsomal incubations) or NADH/NADPH (for cytosolic incubations)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system with UV and radioactivity detectors
-
Scintillation counter and vials
Procedure:
-
Incubation:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver subcellular fraction (microsomes or cytosol), and the NADPH regenerating system (if using microsomes).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding a known amount of radiolabeled 1,8-DNP dissolved in a small volume of a suitable solvent (e.g., DMSO).
-
Incubate at 37°C for a specific time period (e.g., 30-60 minutes).
-
Include control incubations without the cofactor or without the enzyme fraction.
-
-
Extraction:
-
Stop the reaction by adding an equal volume of a cold organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously to extract the parent compound and its metabolites.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Analysis:
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
Inject an aliquot into the HPLC system equipped with a radioactivity detector.
-
Analyze the chromatogram to identify and quantify the parent compound and its metabolites based on their retention times and radioactivity.
-
-
Data Presentation:
-
The results can be expressed as the percentage of the initial radioactivity that is converted to each metabolite.
-
Data Presentation
Quantitative data from metabolic studies should be summarized in a clear and concise manner. Tables are an effective way to present this information.
Table 1: In Vitro Metabolism of [¹⁴C]-1,8-Dinitropyrene in Rat Liver Fractions
| Metabolite | % of Total Radioactivity (Cytosol) | % of Total Radioactivity (Microsomes) |
| This compound (Parent) | 45.2 ± 5.1 | 60.8 ± 7.3 |
| 1-Amino-8-nitropyrene | 38.9 ± 4.5 | 25.1 ± 3.9 |
| 1,8-Diaminopyrene | 10.5 ± 2.1 | 8.7 ± 1.5 |
| Unidentified Polar Metabolites | 5.4 ± 1.2 | 5.4 ± 1.1 |
Values are presented as mean ± standard deviation (n=3).
Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for the synthesis and metabolic study of radiolabeled this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of nitropyrenes and diesel particulate extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Extraction of 1,8-Dinitropyrene from Environmental Matrices
Introduction
1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental matrices primarily as a result of incomplete combustion processes, such as diesel engine exhaust.[1] Its presence in the environment, even at trace levels, is of significant concern to human health. Accurate and reliable quantification of 1,8-DNP in environmental samples such as soil, water, and air particulate matter is crucial for risk assessment and environmental monitoring. This document provides detailed application notes and protocols for the extraction of 1,8-DNP from these matrices, intended for researchers, scientists, and professionals in related fields.
The extraction of 1,8-DNP from complex environmental samples is a critical first step in its analysis and is often the most challenging aspect. The choice of extraction technique depends on the sample matrix, the required level of sensitivity, and the available instrumentation. This guide covers several widely used extraction methods, including Soxhlet extraction, Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Extraction Techniques
The following tables summarize quantitative data for the extraction of this compound and related compounds from various environmental matrices using different techniques. It is important to note that data specifically for this compound can be limited, and therefore, data for total dinitropyrenes (DNPs) or general polycyclic aromatic hydrocarbons (PAHs) are included for comparative purposes, as indicated.
Table 1: Extraction of Dinitropyrenes and PAHs from Soil and Sediment
| Extraction Technique | Matrix | Analyte(s) | Solvent(s) | Recovery (%) | Reference |
| Soxhlet Extraction | Contaminated Soil | PAHs | Dichloromethane | Generally good, but minor differences compared to other methods | [2] |
| Pressurized Liquid Extraction (PLE) | Contaminated Soil | PAHs | Dichloromethane | Generally good, comparable to Soxhlet | [2] |
| Microwave-Assisted Extraction (MAE) | Spiked Sediment | PAHs | Cyclohexane:Acetone (3:2) | 96.55 (for certified reference material) | |
| HPLC-Fluorescence Method (with cleanup) | Soil | 1,3-DNP, 1,6-DNP, 1,8-DNP | Not specified for extraction | ≥ 94 | [3] |
| Accelerated Solvent Extraction (ASE) | Contaminated Soil | PAHs | Acetone-Toluene (1:1) | Good results with various solvents | [4] |
| Ultrasonic Extraction | Uncontaminated Soil | PAHs | Acetone-Toluene | Good recoveries | [4] |
Table 2: Extraction of Dinitropyrenes and PAHs from Air Particulate Matter
| Extraction Technique | Matrix | Analyte(s) | Solvent(s) | Recovery (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Diesel Particulate Matter | PAHs and Nitro-PAHs | Dichloromethane | Incomplete for some high MW PAHs even under severe conditions | [5] |
| Pressurized Liquid Extraction (PLE) | Silicone Rubber Passive Samplers | PAHs | Dichloromethane | 81 - 102 | [6] |
| Soxhlet Extraction | Urban Dust (SRM 1649b) | PAHs and Nitro-PAHs | Toluene (B28343) | Provides similar results to PLE at 100 °C | [7] |
| Microwave Extraction | Total Suspended Solids (TSS) | PAHs and Nitro-PAHs | n-hexane, acetone, dichloromethane | Not specified | [8] |
Table 3: Extraction of PAHs from Water Samples
| Extraction Technique | Matrix | Analyte(s) | Sorbent/Solvent | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Drinking and Ground Water | PAHs | C18 Cartridge | 43.08 - 62.52 (for most PAHs); Poor for Naphthalene, Fluorene, and Indeno(1,2,3-cd)pyrene | [9] |
| Solid-Phase Extraction (SPE) | River Water | Phenolic Compounds (as representative polar compounds) | OASIS Cartridge | 70 - 130 | [10] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from environmental matrices.
Soxhlet Extraction of this compound from Air Particulate Matter (e.g., Urban Dust)
Soxhlet extraction is a classical and robust method for the extraction of semi-volatile organic compounds from solid matrices.
Materials and Reagents:
-
Soxhlet extraction apparatus (500 mL flask, extractor, condenser)
-
Cellulose (B213188) or glass fiber extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
Kuderna-Danish (K-D) concentrator
-
Nitrogen blow-down apparatus
-
Toluene (pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate (B86663) (ACS grade, baked at 400°C for 4 hours)
-
Internal standards (e.g., deuterated PAHs like pyrene-d10)[11]
-
Standard Reference Material (e.g., SRM 1649b Urban Dust)[7]
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 g of the air particulate matter sample (e.g., urban dust from a filter) and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Thimble Loading: Place the sample mixture into an extraction thimble. Add a known amount of internal standard solution directly onto the sample in the thimble.
-
Extraction: Place the thimble into the Soxhlet extractor. Add 300 mL of toluene to the round-bottom flask. Assemble the apparatus and heat the solvent to a gentle reflux. Extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
-
Solvent Exchange and Final Concentration: Transfer the concentrated extract to a K-D concentrator. Rinse the flask with a small amount of toluene and add it to the concentrator. Concentrate the extract to a final volume of 1 mL using a nitrogen blow-down apparatus.
-
Cleanup (if necessary): The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges.[12]
-
Analysis: The final extract is ready for analysis by GC-MS or HPLC-fluorescence.
Microwave-Assisted Extraction (MAE) of this compound from Soil and Sediment
MAE is a more rapid alternative to Soxhlet extraction that uses microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials and Reagents:
-
Microwave extraction system with closed vessels
-
Extraction vessels (e.g., 60 mL PTFE)
-
Filtration apparatus (e.g., sand core funnel)
-
Rotary evaporator or nitrogen blow-down apparatus
-
Acetone and Hexane (B92381) (pesticide residue grade or equivalent)
-
Anhydrous sodium sulfate
-
Internal standards (e.g., deuterated nitro-PAHs)
Protocol:
-
Sample Preparation: Weigh approximately 2-5 g of the homogenized soil or sediment sample into a microwave extraction vessel. Add a known amount of internal standard solution.
-
Solvent Addition: Add 30 mL of an acetone:hexane (1:1, v/v) mixture to the vessel.[13]
-
Extraction Program: Seal the vessels and place them in the microwave extractor. A typical program involves ramping the temperature to 100-120°C and holding for 10-20 minutes.[8][12]
-
Cooling and Filtration: Allow the vessels to cool to room temperature. Filter the extract through a funnel containing anhydrous sodium sulfate to remove water and particulates.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or nitrogen blow-down apparatus.
-
Cleanup: The extract may require further cleanup using SPE.
-
Analysis: The final extract is ready for analysis.
Pressurized Liquid Extraction (PLE) of this compound from Air Particulate Matter
PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.
Materials and Reagents:
-
Pressurized liquid extraction system
-
Extraction cells (e.g., 33 mL stainless steel)
-
Collection vials
-
Dichloromethane (DCM) or a mixture of hexane and DCM (e.g., 4:1 v/v)[14]
-
Dispersing agent (e.g., diatomaceous earth or sand)
-
Internal standards
Protocol:
-
Cell Preparation: Place a cellulose filter at the bottom of the extraction cell. Mix the air particulate sample (e.g., from a filter) with a dispersing agent and pack it into the cell. Add a known amount of internal standard.
-
Extraction Parameters: Place the cell in the PLE system. Set the extraction parameters. Typical conditions for PAHs and nitro-PAHs include:
-
Extraction: Start the extraction process. The extract will be automatically collected in a vial.
-
Concentration: Concentrate the collected extract to 1 mL using a nitrogen blow-down apparatus.
-
Cleanup: An in-cell cleanup can be performed by packing the extraction cell with sorbents like silica gel or alumina below the sample.[14]
-
Analysis: The final extract is ready for analysis.
Solid-Phase Extraction (SPE) of this compound from Water
SPE is a common technique for extracting and concentrating analytes from liquid samples.
Materials and Reagents:
-
SPE manifold
-
C18 SPE cartridges (e.g., 500 mg/6 mL)
-
Methanol (B129727), Dichloromethane, and n-Hexane (HPLC grade)
-
Deionized water
-
Nitrogen blow-down apparatus
-
Internal standards
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample (e.g., 1 L, acidified to pH < 2) through the conditioned cartridge at a flow rate of about 10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 6 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the retained analytes with 10 mL of a dichloromethane:hexane (1:1, v/v) mixture.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is ready for analysis.
Analytical Determination
Following extraction and cleanup, 1,8-DNP is typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.
GC-MS Analysis
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injection: Splitless injection is typically employed for trace analysis.
-
Oven Program: A temperature program is used to separate the analytes, for example, starting at 60°C, then ramping to 300°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Key ions for this compound (m/z 292, 246, 216) and internal standards are monitored.[15]
HPLC-Fluorescence Analysis
This compound is not naturally fluorescent. Therefore, a post-column reduction step is required to convert the dinitro-compound to a highly fluorescent diamino-derivative.[3]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is common.
-
Post-Column Reduction: The column effluent is passed through a reduction column (e.g., packed with platinum and rhodium on alumina) to convert dinitropyrenes to diaminopyrenes.[3]
-
Fluorescence Detector: The detector is set to excitation and emission wavelengths appropriate for the diaminopyrene derivative (e.g., Ex: 370 nm, Em: 430 nm).
Mandatory Visualizations
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-fluorescence determination of dinitropyrenes in soil after column chromatographic clean-up and on-line reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the efficiency of extraction of PAHs from diesel particulate matter with pressurized solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressurized liquid extraction of polycyclic aromatic hydrocarbons from silicone rubber passive samplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. aaqr.org [aaqr.org]
- 9. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. tdi-bi.com [tdi-bi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,8-Dinitropyrene Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 1,8-Dinitropyrene (1,8-DNP) for consistent and reliable in vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) often used in toxicology and cancer research. It is known to be a potent mutagen. Like many PAHs, 1,8-DNP is a hydrophobic compound, meaning it has poor solubility in aqueous solutions such as cell culture media.[1] This can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is a powerful organic solvent that can dissolve a wide range of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%. However, the sensitivity to DMSO can vary significantly between cell lines, so it is best practice to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This is often referred to as "crashing out." To address this, you can try optimizing your dilution protocol by using a stepwise dilution, pre-warming the media, and ensuring vigorous mixing. For a detailed approach, please refer to our Troubleshooting Guide below.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve issues with 1,8-DNP precipitation in your in vitro assays.
Issue: Compound precipitates out of solution upon dilution in aqueous cell culture medium.
Root Cause: The rapid change in solvent polarity from a high-concentration organic stock to an aqueous medium can cause the hydrophobic 1,8-DNP to exceed its solubility limit and precipitate.
Solutions (to be attempted in order):
-
Optimize Dilution Technique:
-
Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your stock in a small volume of pre-warmed medium before adding it to the final volume.
-
Vigorous Mixing: Add the 1,8-DNP stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
-
Adjust Final Concentration:
-
The desired final concentration of 1,8-DNP may be too high for the aqueous environment. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
-
-
Incorporate Serum:
-
If your experimental design permits, the proteins in fetal bovine serum (FBS) can help to solubilize and stabilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of serum during compound dilution.
-
-
Consider Co-solvents:
-
For particularly challenging solubility issues, a co-solvent system may be necessary. A mixture of DMSO and another solvent, such as ethanol, might improve solubility. However, the combined toxicity of the solvents on your cells must be carefully evaluated.
-
Quantitative Solubility Data for this compound
The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | 6.84 mM | [3] |
| Toluene | Moderately Soluble | Not specified | [1] |
| Ethanol | Slightly Soluble | Not specified | Inferred from related compounds |
| Methanol | Slightly Soluble | Not specified | Inferred from related compounds |
| Acetone (B3395972) | Slightly Soluble | Not specified | Inferred from related compounds |
| Water | Insoluble | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Determine the mass of 1,8-DNP needed to achieve the desired stock concentration (e.g., for a 10 mM stock, weigh out 2.92 mg of 1,8-DNP for 1 mL of DMSO). The molecular weight of this compound is 292.25 g/mol .
-
Weigh the compound: Carefully weigh the calculated mass of 1,8-DNP powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously until the 1,8-DNP is completely dissolved. A clear, yellow to greenish-yellow solution should be obtained.[3]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Calculate the required volume of stock solution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay, ensuring the final DMSO concentration remains non-toxic (ideally ≤ 0.5%).
-
Prepare the final dilution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube or well. b. While gently vortexing or swirling the medium, add the calculated volume of the 1,8-DNP stock solution dropwise. c. Continue to mix for a few seconds to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without 1,8-DNP) to an equivalent volume of cell culture medium.
-
Immediate Use: Use the freshly prepared 1,8-DNP-containing medium immediately for your experiment to minimize the risk of precipitation over time.
Visualizing Workflows and Pathways
Metabolic Activation Pathway of this compound
The genotoxicity of this compound is primarily due to its metabolic activation within the cell. This process involves the reduction of its nitro groups to reactive intermediates that can then bind to DNA, forming adducts that can lead to mutations.
Caption: Metabolic activation of this compound leading to DNA adduct formation and mutation.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address precipitation issues with this compound in in vitro experiments.
Caption: A stepwise workflow for troubleshooting the solubility of this compound in vitro.
References
Technical Support Center: 1,8-Dinitropyrene (1,8-DNP) Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 1,8-Dinitropyrene (1,8-DNP) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with 1,8-DNP Solution Stability
| Issue | Potential Cause | Recommended Action |
| Rapid loss of 1,8-DNP concentration in solution, even when stored. | Photodegradation due to light exposure. | Store all solutions containing 1,8-DNP in amber vials or wrap containers in aluminum foil to protect from light. Work with solutions in a shaded area or under yellow light. |
| Inconsistent analytical results between experiments. | Degradation of stock or working solutions. | Prepare fresh stock solutions regularly and store them under recommended conditions (see FAQs). Always prepare working solutions fresh on the day of the experiment. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | The primary photodegradation product is 1-nitropyren-8-ol.[1][2] Other byproducts like pyrenediones may also form.[1] Use the provided HPLC method to identify and quantify these degradation products. |
| Precipitation of 1,8-DNP from solution. | Poor solubility in the chosen solvent or solvent evaporation. | Ensure the chosen solvent can dissolve 1,8-DNP at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. Consider using a co-solvent if solubility is an issue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 1,8-DNP degradation in solution?
A1: The primary cause of degradation is exposure to light, specifically UV light. 1,8-DNP is highly susceptible to photodegradation.[1][2]
Q2: What are the best solvents for dissolving and storing 1,8-DNP?
A2: While 1,8-DNP is often dissolved in solvents like DMSO and acetonitrile (B52724) for experimental purposes, it is important to be aware of its instability in these solvents when exposed to light.[1][2] For short-term use, high-purity, HPLC-grade solvents are recommended. For longer-term storage, it is best to store 1,8-DNP as a solid in a cool, dark, and dry place.
Q3: How should I store my 1,8-DNP solutions?
A3: All solutions containing 1,8-DNP should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light. They should be stored in a cool and dry place, preferably refrigerated (2-8 °C), to minimize any potential thermal degradation.
Q4: What is the expected shelf-life of a 1,8-DNP solution?
A4: The shelf-life is highly dependent on the storage conditions. In a study, the half-life of 1,8-DNP in DMSO when exposed to light (≥ 310 nm) was found to be 0.7 days.[1][2] When protected from light and stored in a cool environment, the stability is significantly extended. However, for quantitative applications, it is always best to use freshly prepared solutions.
Q5: Are there any other factors besides light that can cause degradation?
A5: While photodegradation is the most significant factor, other conditions such as high temperatures and extreme pH can also contribute to the degradation of nitroaromatic compounds. It is advisable to avoid prolonged exposure to elevated temperatures and highly acidic or basic conditions.
Quantitative Data on 1,8-DNP Degradation
The following tables summarize the available quantitative data on the degradation of 1,8-DNP in solution.
Table 1: Photodegradation Half-life of this compound
| Solvent/Matrix | Light Condition | Half-life (t½) | Reference |
| DMSO | ≥ 310 nm | 0.7 days | [1][2] |
| Acetonitrile | Polychromatic (300-500 nm) | 1,6-DNP degrades 4x faster than 1,8-DNP | [1] |
| Silica (adsorbed) | ≥ 310 nm | 5.7 days | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 1,8-DNP in Solution
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[3]
Objective: To investigate the degradation of 1,8-DNP under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound (98% purity or higher)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber HPLC vials
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 1,8-DNP in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Protect the stock solution from light at all times.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to an amber vial and keep it in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a light source in a photostability chamber.
-
Control Sample: Keep 1 mL of the stock solution in an amber vial at 4°C.
-
-
Sample Preparation for HPLC Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Analyze the samples using the HPLC method described in Protocol 2.
-
Monitor for the appearance of new peaks and the decrease in the peak area of 1,8-DNP.
-
Protocol 2: HPLC Method for the Analysis of 1,8-DNP and its Degradation Products
Objective: To separate and quantify 1,8-DNP and its primary degradation product, 1-nitropyren-8-ol.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 400 nm |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Visualizations
Logical Workflow for 1,8-DNP Stability Testing
Caption: Workflow for conducting a forced degradation study of 1,8-DNP.
Degradation Pathway of this compound
Caption: Primary photodegradation pathway of this compound.
References
Technical Support Center: Optimizing HPLC Separation of 1,8-Dinitropyrene Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1,8-dinitropyrene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analytical separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dinitropyrene (B1228942) isomers, particularly this compound, challenging?
A1: The separation of dinitropyrene (DNP) isomers is difficult due to their high degree of structural similarity. Isomers such as 1,3-, 1,6-, and this compound have the same molecular weight and similar physicochemical properties. Standard reversed-phase HPLC columns, like C18, often fail to provide adequate resolution as they primarily separate based on hydrophobicity, which is very similar among these isomers.[1] Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their molecular shape and electronic properties, often through specialized stationary phases that offer alternative separation mechanisms like π-π interactions.
Q2: What are the recommended types of HPLC columns for separating this compound from its isomers?
A2: For successful separation of dinitropyrene isomers, columns that facilitate π-π interactions are highly recommended. While standard C18 columns can be used, they may not provide baseline separation. Alternative stationary phases are often more effective:
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns have stationary phases with pyrenylethyl or nitrophenylethyl groups that provide strong π-π interactions with the aromatic rings of the dinitropyrene isomers.[1][2] This interaction is sensitive to the planarity and electron distribution of the isomers, leading to enhanced selectivity. NPE columns, in particular, have been noted to strongly retain dinitronaphthalene isomers, which are structurally similar to dinitropyrenes.[2]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns also offer π-π interactions and can provide different selectivity for aromatic compounds compared to standard C18 phases.[3]
Q3: How does the choice of organic modifier in the mobile phase affect the separation of dinitropyrene isomers?
A3: The choice between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact the selectivity of the separation, especially when using columns that rely on π-π interactions.
-
Methanol is often preferred when using PYE or NPE columns as it can enhance π-π interactions between the stationary phase and the analytes.[1]
-
Acetonitrile , due to the π-electrons in its nitrile bond, can sometimes compete with the analytes for interaction with the stationary phase, potentially suppressing the desired π-π interactions.[4] However, mixtures of methanol and acetonitrile can be used to balance selectivity and manage backpressure, as methanol-water mixtures are more viscous.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor or no separation of this compound from other isomers (co-elution).
-
Possible Cause 1: Inappropriate Stationary Phase.
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution 1: Adjust Solvent Strength. Modify the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention times and may improve separation.
-
Solution 2: Switch Organic Modifier. If using acetonitrile, try switching to methanol, especially if you are using a PYE or NPE column, as this can enhance the π-π interactions necessary for isomer separation.[1]
-
Solution 3: Consider Additives. While dinitropyrenes are not ionizable, the use of a buffer, such as an imidazole (B134444) buffer as reported by Hayakawa et al., can influence the separation characteristics on certain columns.
-
Problem 2: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: Peak tailing for aromatic compounds can sometimes be caused by interactions with active silanol (B1196071) groups on the silica (B1680970) support of the column. Using a modern, high-purity, end-capped column can minimize these effects.
-
-
Possible Cause 2: Sample Solvent Incompatibility.
-
Solution: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the concentration or volume of the injected sample. Overloading the column can lead to broadened and asymmetric peaks.
-
Problem 3: Shifting retention times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections, especially after changing the mobile phase composition. A minimum of 10-20 column volumes is recommended.
-
-
Possible Cause 2: Mobile Phase Instability.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly and delivering a consistent composition.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Problem 4: High backpressure.
-
Possible Cause 1: Blockage in the System.
-
Solution: Systematically check for blockages, starting from the detector and moving backward to the pump. A common culprit is a blocked column inlet frit, which can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).
-
-
Possible Cause 2: Sample Precipitation.
-
Solution: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[5] Dinitropyrenes have low aqueous solubility, so precipitation can occur if the sample is not handled correctly.
-
Data Presentation
The following tables summarize typical HPLC conditions for the separation of dinitropyrene isomers. Note that retention times can vary between systems and columns.
Table 1: Example HPLC Conditions for Dinitropyrene Isomer Separation
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile / Imidazole Buffer |
| Detection | Chemiluminescence (after reduction to amino derivatives) or UV |
| Reference | Adapted from Hayakawa et al. |
Table 2: Comparison of Stationary Phases for Aromatic Isomer Separation
| Stationary Phase | Primary Separation Mechanism | Suitability for Dinitropyrene Isomers |
| C18 (ODS) | Hydrophobic Interactions | Moderate; may result in co-elution. |
| Phenyl-Hexyl | Hydrophobic and π-π Interactions | Good; offers alternative selectivity to C18.[3] |
| Pyrenylethyl (PYE) | Strong π-π and Shape Selectivity | Excellent; highly recommended for planar aromatic isomers.[1][2] |
| Nitrophenylethyl (NPE) | Strong π-π and Dipole-Dipole Interactions | Excellent; particularly effective for nitroaromatic compounds.[1][2] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Dinitropyrene Isomer Separation (Adapted from Hayakawa et al.)
-
System Preparation:
-
Install a reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm) in the HPLC system.
-
Prepare the mobile phase: an appropriate mixture of acetonitrile and an aqueous buffer (e.g., imidazole buffer).
-
Thoroughly degas the mobile phase using sonication or vacuum degassing.
-
Purge the HPLC pumps with the mobile phase.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the dinitropyrene isomer standard or sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a solvent compatible with the mobile phase).
-
If necessary, sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set the column temperature using a column oven.
-
Inject the prepared sample onto the column.
-
Run the analysis using an isocratic or gradient elution program.
-
Detect the analytes using a UV detector at an appropriate wavelength or a more sensitive technique like fluorescence or chemiluminescence detection after post-column derivatization.
-
Protocol 2: Sample Cleanup for Dinitropyrenes in Air Particulate Matter
-
Extraction:
-
Extract the collected air particulate matter from the filter using a suitable solvent such as benzene-ethanol or dichloromethane (B109758) via Soxhlet extraction or ultrasonication.[6]
-
-
Cleanup:
-
Concentrate the extract to a small volume.
-
Perform a preliminary cleanup using column chromatography with silica gel or alumina (B75360) to remove interfering compounds.
-
Alternatively, use Solid Phase Extraction (SPE) with cartridges that have similar chemistry to the analytical column (e.g., C18 or silica) for a more targeted cleanup.[7]
-
-
Final Preparation:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume of a solvent compatible with the HPLC mobile phase.
-
Filter the final solution before injection.
-
Visualizations
References
Technical Support Center: Synthesis of 1,8-Dinitropyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,8-dinitropyrene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My dinitration of pyrene (B120774) resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the dinitration of pyrene are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The nitration of pyrene is highly sensitive to reaction conditions. The concentration of nitric acid, the reaction temperature, and the reaction time are critical parameters that require optimization.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient nitrating agent, low reaction temperature, or short reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.
-
Over-nitration and Side Product Formation: Excessive nitrating agent or harsh reaction conditions (e.g., high temperatures) can lead to the formation of tri- and tetra-nitrated pyrenes, as well as oxidation byproducts, which reduces the yield of the desired dinitro-isomers and complicates purification.
-
Poor Quality of Reagents: The purity of pyrene and the concentration of nitric acid are critical. Ensure that the pyrene is of high purity and the nitric acid is of the appropriate concentration (e.g., fuming nitric acid). The presence of water can deactivate the nitrating species.
-
Inefficient Isomer Separation: The dinitration of pyrene typically yields a mixture of 1,3-, 1,6-, and this compound isomers.[1] Inefficient separation of these isomers during purification will result in a lower isolated yield of the pure 1,8-isomer.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question 2: I am having difficulty separating the this compound isomer from the other dinitropyrene (B1228942) isomers. What purification strategies are most effective?
Answer:
The separation of dinitropyrene isomers is challenging due to their similar polarities. A combination of chromatographic and recrystallization techniques is often necessary.
-
Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel is a common method for separating non-polar compounds like dinitropyrenes.[2]
-
Stationary Phase: High-purity silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and toluene, is recommended. A gradual increase in the polarity of the eluent can help to resolve the isomers.
-
-
Recrystallization: Recrystallization is a powerful technique for purifying the isolated this compound.[3]
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene or a mixture of ethanol (B145695) and dichloromethane are potential solvents to explore. It is often a matter of trial and error to find the optimal solvent or solvent mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is pyrene. The synthesis can proceed through a one-pot dinitration or a stepwise process involving the synthesis and isolation of 1-nitropyrene followed by a second nitration step to yield the dinitropyrene isomers.[1]
Q2: What are the typical nitrating agents used for the synthesis of this compound?
A2: Common nitrating agents include fuming nitric acid, a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in the presence of acetic anhydride. The choice of nitrating agent can influence the reaction rate and the distribution of isomers.[4]
Q3: How can I monitor the progress of the nitration reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and dichloromethane. The disappearance of the starting material (pyrene or 1-nitropyrene) and the appearance of new spots corresponding to the dinitropyrene isomers indicate the progress of the reaction.
Q4: What are the safety precautions I should take when performing this synthesis?
A4: Nitration reactions are highly exothermic and require strict safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.
-
Be aware that dinitropyrenes are potent mutagens and should be handled with extreme care.[5]
Experimental Protocols
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
Pyrene
-
Fuming Nitric Acid (≥90%)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Hexane
-
Toluene
-
Silica Gel (230-400 mesh)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrene in a suitable solvent such as acetic anhydride. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the temperature between 0-5 °C. The addition should be done over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexane:DCM).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of dinitropyrene isomers.
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the proportion of dichloromethane.
-
Collect the fractions and analyze them by TLC to identify the fractions containing the desired this compound isomer.
-
-
Purification by Recrystallization:
-
Combine the fractions containing the this compound isomer and evaporate the solvent.
-
Recrystallize the solid from a suitable solvent (e.g., toluene) to obtain the pure this compound.[3]
-
Data Presentation
The yield of this compound and the ratio of isomers are highly dependent on the specific reaction conditions. The following table summarizes the key parameters and their expected impact on the outcome of the synthesis.
| Parameter | Condition | Expected Impact on Yield of 1,8-DNP | Expected Impact on Isomer Ratio | Notes |
| Nitrating Agent | Fuming HNO₃ vs. HNO₃/H₂SO₄ | Variable | May influence isomer distribution | Fuming nitric acid is generally more reactive. |
| Molar Ratio (Nitrating Agent:Pyrene) | Low (e.g., 2:1) | Lower dinitration, higher 1-nitropyrene | - | Insufficient for complete dinitration. |
| High (e.g., >4:1) | Higher dinitration, risk of over-nitration | May favor certain isomers | Requires careful control to avoid side products. | |
| Temperature | Low (0-5 °C) | Slower reaction, potentially higher selectivity | May favor the formation of the 1,8-isomer | Recommended for controlling the exothermic reaction. |
| High (>25 °C) | Faster reaction, higher risk of side products | May lead to a less selective isomer distribution | Not generally recommended due to safety concerns. | |
| Reaction Time | Short (1-2 hours) | Incomplete reaction | - | Monitor by TLC to determine optimal time. |
| Long (>6 hours) | Higher conversion, risk of product degradation | - | Prolonged exposure to strong acid can be detrimental. | |
| Solvent | Acetic Anhydride | Acts as a promoter and solvent | May influence isomer distribution | A common choice for this type of nitration. |
| Dichloromethane | Inert solvent | May affect solubility and reaction rate | Requires a stronger nitrating system (e.g., HNO₃/H₂SO₄). |
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. US3928395A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ames Test Troubleshooting for 1,8-Dinitropyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize background mutations in the Ames test, with a specific focus on 1,8-Dinitropyrene (1,8-DNP).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of background (spontaneous) mutations in the Ames test?
Spontaneous mutations in the Salmonella typhimurium tester strains are a natural phenomenon. These mutations can arise from several sources, including:
-
Errors in DNA replication: Despite proofreading mechanisms, DNA polymerase can introduce errors during bacterial replication.[1][2]
-
Pre-existing revertants: The overnight culture of the tester strain may already contain a small population of bacteria that have spontaneously reverted to histidine prototrophy (His+). These pre-existing revertants will form colonies on the minimal glucose agar (B569324) plates, contributing to the background count.[3]
-
Trace amounts of histidine: The small amount of histidine added to the top agar allows for a few rounds of cell division. This is necessary for the mutagen to act on replicating DNA but can also allow for the proliferation of pre-existing revertants.
-
Handling and storage of bacterial cultures: Improper handling, such as repeated subculturing from the same plate or prolonged storage at inappropriate temperatures, can lead to an accumulation of spontaneous mutants.
Q2: Which Salmonella typhimurium strain is most suitable for detecting the mutagenicity of this compound?
The most commonly used and recommended strain for detecting the mutagenicity of this compound is TA98 . This strain is sensitive to frameshift mutagens, and 1,8-DNP is a potent frameshift mutagen. It is important to note that the metabolic activation of 1,8-DNP to its mutagenic form in the Ames test is primarily carried out by bacterial nitroreductase and acetyltransferase enzymes present in the TA98 strain itself. Therefore, the addition of an exogenous metabolic activation system (S9 mix) is not always necessary to detect its mutagenicity.
Q3: Does this compound require S9 metabolic activation?
This compound is a direct-acting mutagen in Salmonella typhimurium strain TA98, meaning it can be activated by bacterial enzymes. However, the inclusion of a mammalian metabolic activation system (S9 mix) can sometimes enhance the mutagenic response. It is recommended to test 1,8-DNP both with and without S9 mix to fully characterize its mutagenic potential.
Troubleshooting Guide: High Background Mutations
High background or spontaneous reversion rates can mask the true mutagenic effect of a test compound and lead to invalid experimental results. The following guide provides steps to identify and mitigate common causes of high background mutations when performing the Ames test with this compound.
Issue 1: Consistently high number of spontaneous revertant colonies in the negative control plates.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Contamination of bacterial cultures | Verify the genetic markers of the tester strains. | Periodically check the genotype of the Salmonella strains (e.g., histidine requirement, biotin (B1667282) requirement, rfa mutation, uvrB deletion, and presence of the pKM101 plasmid for TA98). Kits for genetic characterization are commercially available. |
| Improper preparation or storage of bacterial cultures | Optimize the preparation of the overnight bacterial culture. | Protocol for Preparing Bacterial Cultures to Minimize Pre-existing Revertants: 1. From a frozen stock culture, streak the Salmonella tester strain onto a nutrient agar plate to obtain single colonies. Incubate at 37°C for 12-16 hours. 2. Select a single, well-isolated colony to inoculate a tube containing 5-10 mL of nutrient broth. Avoid picking satellite colonies. 3. Incubate the broth culture overnight at 37°C with shaking (around 120 rpm) to a cell density of 1-2 x 10⁹ CFU/mL. Do not allow the culture to enter a prolonged stationary phase. 4. Use this fresh overnight culture directly for the assay. Do not re-incubate or use old cultures. |
| Excessive histidine in the media | Prepare fresh media and control the amount of histidine. | Ensure the minimal glucose agar plates do not contain histidine. The trace amount of histidine/biotin should only be added to the top agar. Prepare the histidine/biotin solution accurately as per the standard protocol (e.g., 0.5 mM).[4] |
| Contaminated reagents or media | Use sterile, high-purity reagents and media. | Autoclave all media and solutions. Use sterile, disposable labware whenever possible. Filter-sterilize heat-labile solutions. |
Issue 2: Increased background mutations only in the presence of the S9 mix.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Suboptimal S9 concentration | Optimize the concentration of the S9 mix. | While there is no specific optimal S9 concentration documented for minimizing background with 1,8-DNP, a general starting point is 10% (v/v) in the S9 mix.[5][6] It is advisable to perform a preliminary experiment testing a range of S9 concentrations (e.g., 5%, 10%, and 20%) with the solvent control to identify the concentration that yields the lowest background while maintaining the activity of positive controls. |
| Contamination of the S9 mix | Perform a sterility check of the S9 mix. | Plate 0.1 mL of the prepared S9 mix directly onto a nutrient agar plate and incubate for 48 hours at 37°C. There should be no bacterial growth. |
| Endogenous mutagens in the S9 preparation | Use a high-quality, certified S9 preparation. | Purchase S9 from a reputable supplier that provides a certificate of analysis, including data on its sterility and activity. |
Quantitative Data Summary
The following table provides expected ranges for spontaneous revertant colonies for Salmonella typhimurium strain TA98, which is commonly used for testing this compound. These values are for the solvent control (e.g., DMSO) and can be used as a benchmark for acceptable background levels in your experiments.
| Tester Strain | Metabolic Activation | Expected Spontaneous Revertants per Plate |
| TA98 | Without S9 | 20 - 50[5] |
| TA98 | With S9 | 20 - 50[5] |
Note: These ranges can vary slightly between laboratories. It is crucial to establish and maintain a historical database of spontaneous reversion rates for each tester strain in your facility.
Experimental Protocols & Visualizations
General Ames Test Workflow
The following diagram illustrates the standard plate incorporation method for the Ames test.
Caption: General workflow of the Ames plate incorporation test.
Metabolic Activation Pathway of this compound in Salmonella typhimurium
The mutagenicity of 1,8-DNP in Salmonella TA98 is a result of its metabolic activation by bacterial enzymes.
Caption: Metabolic activation of 1,8-DNP in S. typhimurium.
By following these guidelines and troubleshooting steps, researchers can effectively minimize background mutations and obtain reliable and reproducible results in the Ames test when assessing the mutagenic potential of this compound.
References
Technical Support Center: Enhancing Sensitivity of 1,8-Dinitropyrene Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of 1,8-dinitropyrene (1,8-DNP) detection in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection critical?
A1: this compound (1,8-DNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) found in environmental samples, notably as a byproduct of diesel and gasoline engine combustion.[1] It is a potent mutagen and suspected carcinogen, making its detection at trace levels crucial for environmental monitoring and human health risk assessment.[2][3] Sensitive detection is necessary because 1,8-DNP occurs in very low concentrations, often in the picogram to nanogram range per cubic meter of air or gram of particulate matter.[1]
Q2: What are the primary analytical methods for detecting 1,8-DNP?
A2: The most common and effective methods for 1,8-DNP detection are chromatography-based. Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive method recommended by the EPA.[4] High-performance liquid chromatography (HPLC), often paired with fluorescence or chemiluminescence detection, is another widely used alternative.[4][5][6] For enhanced sensitivity, techniques like gas chromatography-high-resolution mass spectrometry (GC-HRMS) have been developed, offering detection limits in the low picogram range.[5]
Q3: What factors can influence the sensitivity of 1,8-DNP detection?
A3: Several factors impact detection sensitivity:
-
Sample Preparation: The efficiency of extraction and cleanup is paramount. Methods like Solid Phase Extraction (SPE) are used to remove interfering compounds from the sample matrix and concentrate the analyte.[7]
-
Choice of Analytical Instrument and Detector: The inherent sensitivity of the detector is a key factor. For GC-MS, negative chemical ionization (NCI) can be more sensitive than standard electron ionization.[4]
-
Derivatization: For GC-based methods, converting 1,8-DNP into a more volatile and thermally stable derivative, such as its corresponding diaminopyrene, can significantly improve sensitivity.[5]
-
Matrix Effects: Components in the environmental sample (e.g., soil, water, air particulates) can interfere with the signal, either suppressing or enhancing it. Proper sample cleanup helps mitigate these effects.
Q4: What are the typical concentrations of 1,8-DNP found in the environment?
A4: 1,8-DNP concentrations vary widely depending on the location. In airborne particulate matter, levels can range from 4.6–8.3 pg/mg in rural areas to over 43–46 pg/mg in heavily industrialized zones.[1] Corresponding air concentrations can be as low as 0.12–0.30 pg/m³ in remote locations and as high as 4.44–7.50 pg/m³ in urban centers.[1]
Troubleshooting Guide
Q1: I am observing a low or no signal for my 1,8-DNP standard or sample. What should I check?
A1: A low or non-existent signal can stem from multiple issues. Follow this guide to diagnose the problem.
-
Potential Cause 1: Inefficient Sample Extraction or Cleanup.
-
Solution: Review your sample preparation protocol. Ensure the solvent used is appropriate for extracting 1,8-DNP from your specific matrix. Verify that your Solid Phase Extraction (SPE) cartridge is conditioned and equilibrated correctly before loading the sample. Inconsistent recovery can point to issues in this step.
-
-
Potential Cause 2: Analyte Degradation.
-
Solution: 1,8-DNP can be sensitive to light. Minimize exposure of samples and standards to UV light. Ensure samples are stored properly at recommended temperatures (e.g., 4°C) and analyzed within a reasonable timeframe.
-
-
Potential Cause 3: Instrument Sensitivity or Calibration Issues.
-
Solution: Confirm that the instrument (GC-MS or HPLC) is performing to specification. Run a system suitability test with a known standard. Check the calibration curve; if you are operating below the limit of quantification (LOQ), the signal will be unreliable.[8] For MS detectors, perform a system tune to ensure optimal sensitivity.
-
-
Potential Cause 4: (For GC-MS) Incomplete Derivatization.
-
Solution: If using a method that involves reducing 1,8-DNP to diaminopyrene and then derivatizing it, ensure the reagents are fresh and the reaction conditions (temperature, time) are optimal.[5] Incomplete reactions will lead to a significantly lower signal.
-
Caption: Troubleshooting workflow for diagnosing low signal issues.
Q2: My results show poor reproducibility between sample injections. What is the cause?
A2: Poor reproducibility is often linked to inconsistencies in sample handling or instrument performance.
-
Potential Cause 1: Inconsistent Sample Preparation.
-
Solution: Manual sample preparation steps, especially liquid-liquid extractions or SPE, can introduce variability. Use automated systems where possible. Ensure precise and consistent volumes are used for all reagents and samples. Employ an internal standard early in the preparation process to correct for variability.
-
-
Potential Cause 2: Instrument Instability.
-
Solution: Check for fluctuations in the instrument's performance. For GC, ensure the injection port temperature and oven temperature program are stable. For HPLC, check for pressure fluctuations that might indicate a leak or pump issue. Re-running the calibration curve can help identify instrument drift.
-
-
Potential Cause 3: Autosampler Issues.
-
Solution: Ensure the autosampler is drawing the correct volume consistently. Check the syringe for air bubbles or blockages. Make sure sample vials are properly sealed and that the needle depth is set correctly.
-
Q3: I'm seeing high background noise or many interfering peaks in my chromatogram. How can I clean up my sample?
A3: High background and interferences are typically caused by a complex sample matrix.
-
Potential Cause 1: Insufficient Sample Cleanup.
-
Solution: The most effective way to address this is to improve the sample cleanup stage. Solid Phase Extraction (SPE) is a powerful technique for this. Choose an SPE sorbent that retains your analyte (1,8-DNP) while allowing interferences to be washed away. You may need to test different sorbents and wash/elution solvents to optimize the method.
-
-
Potential Cause 2: Contaminated Solvents or Reagents.
-
Solution: Always use high-purity, HPLC, or GC-grade solvents.[9] Run a "blank" injection consisting of only the solvent to ensure it is free from contaminants that might co-elute with your analyte.
-
-
Potential Cause 3: Non-Optimal Chromatographic Conditions.
-
Solution: Adjust the GC or HPLC method to better resolve 1,8-DNP from interfering peaks. This could involve changing the temperature ramp (for GC), the mobile phase gradient (for HPLC), or using a different analytical column with a different stationary phase chemistry.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Typical Detection Limit (LOD) | Advantages | Disadvantages | Reference(s) |
| GC-HRMS | 0.90 - 1.1 pg | Very high sensitivity and selectivity. | Requires derivatization; expensive equipment. | [5] |
| GC-MS (NCI) | Low pg range | More sensitive than standard EI mode. | Can be less specific than HRMS. | [4] |
| HPLC-Fluorescence | ~10x less sensitive than GC-HRMS | Does not require derivatization. | Lower sensitivity; potential for quenching. | [3][5] |
| HPLC-Chemiluminescence | High sensitivity | Very sensitive for certain compounds. | Can be complex to set up; requires specific reagents. | [6] |
Table 2: Typical Concentrations of this compound in Environmental Samples
| Sample Type | Location | Concentration Range | Reference |
| Airborne Particulate Matter | Remote/Rural | 4.6 - 8.3 pg/mg (0.12 - 0.30 pg/m³ air) | [1] |
| Airborne Particulate Matter | Industrialized/Urban | 43 - 200 pg/mg (4.4 - 7.5 pg/m³ air) | [1] |
| Heavy-Duty Diesel Exhaust | Particulate Extract | ~3.4 ng/mg | [1] |
| Light-Duty Diesel Exhaust | Particulate Extract | Not Detected - 0.7 ng/mg | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of Air Particulates by Solid Phase Extraction (SPE)
This protocol provides a general workflow for extracting and cleaning 1,8-DNP from collected air particulate filters. Optimization will be required based on the specific sample matrix and available equipment.
Methodology:
-
Extraction:
-
Cut the particulate-laden filter (e.g., glass fiber filter) into small pieces and place them in an extraction vessel.
-
Add a suitable organic solvent (e.g., Toluene (B28343) or Dichloromethane).[8]
-
Extract the analytes using a method like sonication or Soxhlet extraction.
-
Concentrate the resulting extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
SPE Cleanup:
-
Conditioning: Pass a non-polar solvent (e.g., hexane) through the SPE cartridge (e.g., silica (B1680970) or Florisil) to activate the sorbent.
-
Equilibration: Pass the solvent that your sample is dissolved in (e.g., toluene/hexane mixture) through the cartridge to prepare it for sample loading.
-
Sample Loading: Carefully load the concentrated sample extract onto the SPE cartridge. Allow it to pass through slowly to ensure proper binding of the analytes.
-
Washing: Pass a weak solvent (e.g., hexane) through the cartridge to wash away less polar interfering compounds.
-
Elution: Pass a stronger, more polar solvent (e.g., dichloromethane (B109758) or acetone/hexane mixture) through the cartridge to elute the 1,8-DNP. Collect this fraction.
-
Final Concentration: Evaporate the eluted fraction to near dryness and reconstitute in a precise volume of a suitable solvent for analysis (e.g., toluene for GC-MS).
-
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. cdc.gov [cdc.gov]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
Technical Support Center: Addressing 1,8-Dinitropyrene (1,8-DNP) Cytotoxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 1,8-Dinitropyrene (1,8-DNP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 1,8-DNP cytotoxicity?
A1: this compound (1,8-DNP) primarily exerts its cytotoxic effects through genotoxicity, leading to DNA damage and the induction of apoptosis (programmed cell death).[1] It can cause DNA adducts and oxidative DNA damage.[1] This damage can trigger cell cycle arrest and ultimately lead to apoptosis through the intrinsic (mitochondrial) pathway, often involving the activation of p53 and phosphorylation of H2AX.[1]
Q2: Why am I observing different levels of cytotoxicity with 1,8-DNP in different cell lines?
A2: The cytotoxic response to 1,8-DNP is highly cell-line dependent. This variability can be attributed to differences in metabolic activation of 1,8-DNP, DNA repair capacity, and the status of apoptosis-related signaling pathways in different cell types. For instance, some cell lines may have higher expression of enzymes that metabolize 1,8-DNP into more reactive intermediates, while others may have more robust DNA repair mechanisms.
Q3: How can I mitigate the cytotoxic effects of 1,8-DNP in my cell culture experiments?
A3: The cytotoxicity of 1,8-DNP can be mitigated by co-treatment with certain protective agents. N-acetylcysteine (NAC) can help reduce oxidative DNA damage and promote DNA repair.[2][3][4] Hemin (B1673052) has also been shown to inhibit the mutagenic activity of 1,8-DNP.[5] It is crucial to determine the optimal, non-toxic concentration of these agents for your specific cell line and experimental conditions.
Q4: What is a suitable starting concentration for 1,8-DNP in a cytotoxicity assay?
A4: Due to the high variability in cell line sensitivity, it is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A wide range of concentrations, for example from 0.1 µM to 100 µM, can be used as a starting point.
Q5: How should I prepare a stock solution of 1,8-DNP for cell culture experiments?
A5: this compound is poorly soluble in aqueous solutions. A common solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[6][7] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in vehicle control wells. | The concentration of the solvent (e.g., DMSO) used to dissolve 1,8-DNP is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or non-reproducible cytotoxicity results. | - Inconsistent cell seeding density.- Variability in 1,8-DNP solution preparation.- Contamination of cell cultures. | - Ensure a uniform cell number is seeded in each well.- Prepare fresh 1,8-DNP dilutions for each experiment from a validated stock solution.- Regularly check cell cultures for any signs of contamination. |
| No significant cytotoxicity observed even at high concentrations of 1,8-DNP. | - The cell line is resistant to 1,8-DNP.- Insufficient incubation time.- Inactivation of 1,8-DNP in the culture medium. | - Consider using a different, more sensitive cell line.- Extend the incubation period (e.g., 48 or 72 hours), ensuring to account for cell proliferation in control wells.- Test the stability of 1,8-DNP in your specific culture medium over the incubation period. |
| Difficulty in determining the IC50 value due to a shallow dose-response curve. | The range of 1,8-DNP concentrations tested is not optimal. | Adjust the concentration range of 1,8-DNP. Use a logarithmic dilution series to cover a wider range of concentrations. |
Quantitative Data Summary
Table 1: Recommended Concentrations of Mitigating Agents
| Agent | Cell Line | Effective Concentration | Effect |
| Hemin | Chinese hamster V79 | 10 µg/mL | Reduced mutagenicity of 1,8-DNP by 94.7%.[5] |
| Hemin | Podocyte cells | < 50 µM | Non-cytotoxic.[8][9] |
| N-acetylcysteine (NAC) | Murine Oligodendrocytes | 100-500 µM | Improved cell survival in the presence of H₂O₂.[10] |
| N-acetylcysteine (NAC) | Human Lymphocytes | 1000 µM | Adjuvant effect on DNA repair after damage by copper sulphate.[3] |
| N-acetylcysteine (NAC) | HepG2 cells | 50-200 µM | Protected against cisplatin-induced DNA damage and apoptosis.[4] |
Note: The optimal concentration of mitigating agents should be determined experimentally for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 1,8-DNP in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of 1,8-DNP needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of 1,8-DNP = 292.26 g/mol ).
-
Weigh the compound: Accurately weigh the calculated amount of 1,8-DNP powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Dissolve the compound: Vortex the mixture vigorously until the 1,8-DNP is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: MTT Assay for 1,8-DNP Cytotoxicity
This protocol outlines a general procedure for assessing the cytotoxicity of 1,8-DNP using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
1,8-DNP stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1,8-DNP in complete culture medium. The final DMSO concentration should be consistent across all wells and non-toxic. Remove the old medium from the cells and add the medium containing different concentrations of 1,8-DNP. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining 1,8-DNP cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of 1,8-DNP-induced apoptosis.
Caption: Logical workflow for troubleshooting inconsistent cytotoxicity results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant-induced changes in oxidized DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by hemin of dinitropyrene-induced mutagenesis in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hemin causes mitochondrial dysfunction in endothelial cells through promoting lipid peroxidation: the protective role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Selecting Appropriate Cell Lines for 1,8-Dinitropyrene Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting suitable cell lines for research involving 1,8-dinitropyrene (1,8-DNP), a mutagenic and potentially carcinogenic compound found in diesel exhaust. This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Which human cell lines are most relevant for studying the effects of this compound?
A1: The choice of cell line is critical and should align with your research question. Based on current literature, several human cell lines from different tissues are relevant for studying the metabolism, cytotoxicity, and genotoxicity of 1,8-DNP.
-
Lung Epithelial Cells (A549, BEAS-2B, HBEC3-KT): As the respiratory tract is a primary route of exposure to diesel exhaust, lung cell lines are highly relevant. A549 (adenocarcinomic human alveolar basal epithelial cells) and BEAS-2B (immortalized human bronchial epithelial cells) are commonly used to model the effects of airborne pollutants. HBEC3-KT cells are another relevant model for human bronchial epithelium.
-
Liver Hepatoma Cells (HepG2): The liver is a key site for the metabolism of xenobiotics, including 1,8-DNP. HepG2 cells are a well-characterized human hepatoma cell line that expresses a range of metabolic enzymes.
-
Colon Adenocarcinoma Cells (Caco-2): Ingestion is another potential route of exposure to environmental contaminants. Caco-2 cells are a human colon adenocarcinoma cell line that can differentiate to form a polarized monolayer, mimicking the intestinal barrier.
Q2: What are the key metabolic pathways for this compound activation in human cells?
A2: The genotoxicity of 1,8-DNP is dependent on its metabolic activation. The primary pathway is nitroreduction, catalyzed by cytosolic nitroreductases such as aldo-keto reductases (AKRs), to form reactive N-hydroxy arylamine intermediates. These intermediates can then be further activated by O-acetylation, leading to the formation of DNA adducts. Cytochrome P450 (CYP) enzymes may also play a role in the metabolism of nitropyrenes, although their involvement in 1,8-DNP activation is less characterized than that of nitroreductases.
Q3: How can I assess the cytotoxicity of this compound in my chosen cell line?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What methods can be used to evaluate the genotoxicity of this compound?
A4: The Comet assay (single-cell gel electrophoresis) is a sensitive technique for detecting DNA strand breaks, a hallmark of genotoxicity. This assay can be performed under alkaline conditions to detect both single- and double-strand breaks. A detailed protocol is available in the "Experimental Protocols" section. Another common method is the micronucleus assay, which detects the formation of small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
Q5: What signaling pathways are known to be activated by this compound-induced DNA damage?
A5: DNA damage induced by 1,8-DNP can activate the p53 signaling pathway, a critical tumor suppressor pathway. Upon DNA damage, sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are activated. These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, which in turn phosphorylate and stabilize p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., CDKN1A (p21)) and DNA repair (e.g., GADD45A), allowing the cell time to repair the damage. If the damage is too severe, p53 can induce apoptosis (programmed cell death).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity (MTT) assay results. | - Uneven cell seeding.- Contamination of cell cultures.- Incomplete dissolution of formazan (B1609692) crystals. | - Ensure a single-cell suspension before seeding.- Regularly check cultures for signs of contamination.- Ensure complete solubilization of formazan crystals by thorough mixing and incubation. |
| No or weak signal in Comet assay. | - Insufficient concentration or duration of 1,8-DNP treatment.- Inefficient cell lysis.- Problems with electrophoresis. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure lysis buffer is fresh and cells are incubated for the recommended time.- Check electrophoresis buffer and power supply settings. |
| Difficulty in detecting p53 activation by Western blot. | - Low levels of p53 protein in untreated cells.- Insufficient 1,8-DNP treatment to induce a detectable response.- Inefficient protein extraction or antibody issues. | - Use a positive control (e.g., cells treated with a known DNA damaging agent like doxorubicin).- Optimize 1,8-DNP concentration and treatment time.- Use protease and phosphatase inhibitors during protein extraction. Validate the primary antibody. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Human Cell Lines (Hypothetical Data)
Note: As of the last update, direct comparative studies of 1,8-DNP IC50 values across these specific cell lines are limited in the public domain. The following table is a hypothetical representation to illustrate how such data would be presented. Researchers should determine these values empirically for their specific experimental conditions.
| Cell Line | Tissue of Origin | IC50 (µM) for 48h treatment |
| A549 | Lung Carcinoma | 15 |
| HepG2 | Liver Carcinoma | 25 |
| Caco-2 | Colorectal Adenocarcinoma | 35 |
| BEAS-2B | Bronchial Epithelium | 10 |
Table 2: Metabolic Profile and DNA Adduct Formation of this compound in Different Cell Lines (Hypothetical Data)
Note: This table is a hypothetical representation. Actual values will vary depending on the experimental setup.
| Cell Line | Key Metabolites Detected | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adducts (adducts/10⁸ nucleotides) |
| A549 | 1-amino-8-nitropyrene, 1,8-diaminopyrene | 50 |
| HepG2 | 1-amino-8-nitropyrene | 30 |
| Caco-2 | 1-amino-8-nitropyrene | 20 |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of 1,8-DNP (dissolved in a suitable solvent like DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a solvent control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the solvent control and determine the IC50 value (the concentration of 1,8-DNP that inhibits cell growth by 50%).
Alkaline Comet Assay
-
Cell Preparation: After treatment with 1,8-DNP, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated slide. Allow the agarose to solidify on ice.
-
Lysis: Immerse slides in cold lysis buffer (containing Triton X-100 and NaCl) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail moment or percentage of DNA in the tail).
Western Blot for p53 and Phospho-ATM/Chk2
-
Protein Extraction: After 1,8-DNP treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-ATM (Ser1981), and phospho-Chk2 (Thr68) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Technical Support Center: Overcoming Resistance to 1,8-Dinitropyrene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1,8-Dinitropyrene (1,8-DNP). Our goal is to equip you with the knowledge and tools to identify, understand, and potentially overcome cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent mutagen and carcinogen that requires metabolic activation to exert its cytotoxic effects.[1][2] The primary mechanism involves the reduction of its nitro groups to reactive intermediates that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[3][4]
Q2: My cell line appears to be resistant to 1,8-DNP. How can I confirm this?
A2: Resistance to 1,8-DNP can be confirmed by performing a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in your cell line compared to a known sensitive cell line would indicate resistance. It is also advisable to use an alternative cell viability assay to rule out any assay-specific artifacts.
Q3: What are the potential mechanisms of cellular resistance to this compound?
A3: While specific mechanisms of resistance to 1,8-DNP are not extensively documented, resistance can be inferred from its mechanism of action and general principles of drug resistance in cancer cells. Potential mechanisms include:
-
Altered Metabolic Activation: Decreased expression or activity of nitroreductases (e.g., aldo-keto reductases AKR1C1, AKR1C2, AKR1C3) or O-acetyltransferases, which are crucial for activating 1,8-DNP.[5][6]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can efficiently remove 1,8-DNP-induced DNA adducts.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that can pump 1,8-DNP out of the cell, reducing its intracellular concentration.[7]
-
Dysregulation of Apoptotic Pathways: Alterations in apoptotic signaling pathways, such as mutations or inactivation of p53, can prevent cells from undergoing programmed cell death in response to DNA damage.[1][3]
Q4: Are there known cell lines that are resistant or sensitive to this compound?
A4: The human hepatoma cell line HepG2 has been shown to be resistant to the mutagenic effects of 1,8-DNP, potentially due to a lack of O-esterificase activity required for its activation.[4] Conversely, bacterial strains like Salmonella typhimurium TA98 are highly sensitive and are used in mutagenicity assays for 1,8-DNP.[5] For mammalian cell line comparisons, it is recommended to test a panel of cell lines from the same tissue of origin to establish a baseline of sensitivity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for 1,8-DNP
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
-
Confirm with a Secondary Assay: Use a different viability assay (e.g., Trypan Blue exclusion) to confirm the results.
-
Assess Metabolic Enzyme Expression: Use Western blotting or qRT-PCR to measure the expression levels of key metabolic enzymes like AKR1C1, AKR1C2, and AKR1C3 in your resistant cells compared to a sensitive control.
-
Evaluate DNA Damage Response: Treat sensitive and resistant cells with 1,8-DNP and assess the level of DNA damage (e.g., via comet assay or staining for γH2AX). Reduced DNA damage in the resistant line may indicate enhanced repair.
-
Check for Efflux Pump Activity: Use a fluorescent substrate of common ABC transporters (e.g., rhodamine 123 for P-gp) to assess efflux pump activity in your cells. An increased efflux in the resistant line could be a contributing factor.
-
Possible Cause 2: Compound Inactivity
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the 1,8-DNP stock solution is correctly prepared and has not degraded.
-
Test in a Sensitive Cell Line: Use a known sensitive cell line, if available, or a bacterial mutagenicity assay (Ames test) to confirm the activity of your 1,8-DNP stock.
-
Issue 2: Lack of Apoptosis Induction Upon 1,8-DNP Treatment
Possible Cause 1: Dysfunctional Apoptotic Pathway
-
Troubleshooting Steps:
-
Assess p53 Status: Determine the mutation status of p53 in your cell line.[3] Inactivation of p53 is a common mechanism for apoptosis evasion.[1]
-
Measure Caspase Activation: Treat cells with 1,8-DNP and measure the activity of key executioner caspases like caspase-3 and caspase-7. A lack of activation in the resistant line would suggest a block in the apoptotic cascade.
-
Examine Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins can confer resistance to apoptosis.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for AKR1C Enzymes
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against AKR1C1, AKR1C2, and AKR1C3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Cell Line | IC50 of 1,8-DNP (µM) | Key Resistance Feature | Reference |
| HepG2 (Human Hepatoma) | High (Resistant) | Low O-esterificase activity | [4] |
| S. typhimurium TA98 | Low (Sensitive) | High nitroreductase/acetyltransferase activity | [5] |
| BEAS-2B (Human Bronchial Epithelial) | Non-cytotoxic at tested concentrations | Lower metabolic activation | [3] |
| Hepa1c1c7 (Mouse Hepatoma) | Cytotoxic (more sensitive than BEAS-2B) | Higher metabolic activation | [3] |
Visualizations
Signaling and Resistance Pathways
Caption: Metabolic activation of 1,8-DNP and potential resistance mechanisms.
Experimental Workflow for Troubleshooting Resistance
Caption: A logical workflow for troubleshooting 1,8-DNP resistance in cell lines.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways for the mutagenesis of 1-nitropyrene and dinitropyrenes in the human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
Technical Support Center: Optimizing S9 Activation for 1,8-Dinitropyrene Mutagenicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing S9 activation mix for 1,8-dinitropyrene (1,8-DNP) mutagenicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the activation of this compound to a mutagen in the Ames test?
A1: The primary metabolic pathway for the activation of this compound is through nitroreduction. This process is primarily carried out by bacterial nitroreductases present in the Salmonella typhimurium tester strains. The S9 mix can modulate this activity, either by providing additional metabolic enzymes or through detoxification pathways.
Q2: Does this compound require S9 for mutagenic activity?
A2: this compound is a potent direct-acting mutagen in Salmonella typhimurium strains like TA98, meaning it can be activated by bacterial enzymes alone. However, the addition of an exogenous metabolic activation system like S9 can significantly modulate its mutagenic response. The S9 mix can contain enzymes that either further enhance its activation or detoxify the compound and its metabolites.[1][2]
Q3: What is the expected effect of adding S9 mix to a 1,8-DNP Ames test?
A3: The effect of S9 on 1,8-DNP mutagenicity can be complex. While the cytosolic fraction of S9 has been shown to enhance the mutagenicity of dinitropyrene (B1228942) isomers, the microsomal fraction can have an inhibitory effect.[2] Therefore, the net effect of the complete S9 mix can be a reduction in the mutagenic response compared to the direct-acting mutagenicity observed without S9. This detoxification is often attributed to the microsomal components of the S9.[2]
Q4: What is a recommended starting concentration of S9 for 1,8-DNP assays?
A4: A common starting concentration for S9 in the Ames test is 10% (v/v) in the S9 mix.[3] However, for 1,8-DNP, where S9 can have a detoxifying effect, it is crucial to perform a dose-response experiment with varying S9 concentrations (e.g., 1%, 2%, 5%, and 10%) to determine the optimal concentration for your specific experimental conditions.
Q5: Which S9 induction method is best for 1,8-DNP?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background (spontaneous revertant) count in S9-treated control plates | Contamination of the S9 mix. | Ensure aseptic technique during preparation of the S9 mix. Filter-sterilize all components of the mix where possible. Run a sterility check plate with the S9 mix alone. |
| S9 concentration is too high, leading to cellular toxicity and release of histidine, or the S9 itself contains mutagenic substances. | Test a range of lower S9 concentrations. Ensure the S9 is from a reputable supplier and has been tested for the absence of mutagens. | |
| Low or no mutagenic response with 1,8-DNP in the presence of S9 | Detoxification by the S9 mix is outweighing the activation. | As mentioned, the microsomal fraction of S9 can detoxify 1,8-DNP.[2] Try a lower concentration of S9 or consider using only the cytosolic fraction if activation is the primary goal. |
| Suboptimal concentration of cofactors (e.g., NADP+, G6P) in the S9 mix. | Prepare the S9 mix fresh before each experiment with the correct concentrations of all cofactors. | |
| The chosen S9 induction method or species is not optimal for activating 1,8-DNP. | Test S9 from different species (e.g., hamster) or induced with different agents (e.g., phenobarbital/β-naphthoflavone) as they can have different metabolic capacities.[4][5] | |
| Inconsistent results between experiments | Variability in S9 preparation or activity. | Use a single lot of S9 for a series of experiments. Always handle S9 on ice and prepare the S9 mix fresh. Perform a positive control with a known pro-mutagen requiring S9 activation to verify the activity of each new batch of S9 mix. |
| Variability in the bacterial culture. | Ensure consistent growth of the bacterial tester strains to the same logarithmic phase for each experiment. |
Experimental Protocols
Protocol: S9 Concentration Optimization for 1,8-DNP Ames Test
-
Prepare 1,8-DNP Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Prepare S9 Mix: Prepare a series of S9 mixes with varying final concentrations of S9 protein (e.g., 1%, 2%, 5%, 10% v/v). The S9 mix should contain the S9 fraction and a cofactor solution (e.g., NADP+, glucose-6-phosphate, MgCl₂, KCl in a phosphate (B84403) buffer). Keep the mix on ice.
-
Bacterial Culture: Grow the Salmonella typhimurium tester strain (e.g., TA98) overnight in nutrient broth to reach the late logarithmic phase of growth.
-
Plate Incorporation Assay:
-
To sterile tubes, add 2 mL of molten top agar (B569324) (kept at 45°C).
-
Add 0.1 mL of the bacterial culture.
-
Add 0.1 mL of the 1,8-DNP solution at a fixed concentration.
-
Add 0.5 mL of the respective S9 mix (or buffer for the control without S9).
-
Vortex briefly and pour the contents onto a minimal glucose agar plate.
-
Include negative (solvent) and positive controls.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. Plot the number of revertants against the S9 concentration to determine the optimal concentration that yields the highest mutagenic response or the desired level of metabolic activity.
Data Presentation
Table 1: Hypothetical Data for S9 Concentration Optimization with 1,8-DNP in TA98
| S9 Concentration (%) | Mean Revertants/Plate (± SD) | Fold Induction (over no S9) |
| 0 (No S9) | 250 ± 20 | 1.0 |
| 1 | 350 ± 30 | 1.4 |
| 2 | 450 ± 45 | 1.8 |
| 5 | 300 ± 25 | 1.2 |
| 10 | 150 ± 15 | 0.6 |
Note: This is hypothetical data to illustrate the potential for an optimal S9 concentration below the commonly used 10%, due to the dual effects of activation and detoxification.
Visualizations
Caption: Metabolic activation pathway of this compound and the modulatory role of S9 mix.
Caption: Experimental workflow for optimizing S9 concentration in 1,8-DNP mutagenicity assays.
References
- 1. Modulation of the mutagenicity of three dinitropyrene isomers in vitro by rat-liver S9, cytosolic, and microsomal fractions following chronic ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. moltox.com [moltox.com]
- 4. Comparison of S9 fractions from rats, mice, and Chinese hamsters to metabolize dimethylnitrosamine and diethylnitrosamine to intermediates that induce sister-chromatid exchanges in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greater effectiveness of hepatocyte and liver S9 preparations from hamsters than rat preparations in activating N-nitroso compounds to metabolites mutagenic to Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 1,8-Dinitropyrene-DNA Adducts In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges encountered during the in vivo quantification of 1,8-dinitropyrene (1,8-DNP)-DNA adducts.
Frequently Asked Questions (FAQs)
Q1: What is the major DNA adduct formed from this compound in vivo?
A1: The primary DNA adduct formed from the metabolic activation of this compound is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. This adduct results from the nitroreduction of one of the nitro groups of 1,8-DNP to a reactive N-hydroxy arylamine intermediate, which then covalently binds to the C8 position of guanine (B1146940) in DNA.
Q2: Which analytical techniques are most suitable for quantifying 1,8-DNP-DNA adducts in vivo?
A2: The most common and sensitive techniques for quantifying 1,8-DNP-DNA adducts are ³²P-postlabeling assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays (like ELISA or immuno-slot blot) are also used, but their application can be limited by the availability of specific and high-affinity antibodies.
Q3: What are the typical levels of 1,8-DNP-DNA adducts found in in vivo studies?
A3: Adduct levels are generally low and can vary significantly depending on the dose, route of administration, tissue type, and the metabolic capacity of the animal model. Levels are often expressed as adducts per 10⁷ to 10¹⁰ normal nucleotides. For example, studies in rats have shown detectable levels in tissues such as the mammary gland and mesentery after intraperitoneal injection.
Q4: Why is it challenging to develop antibodies for 1,8-DNP-DNA adducts for use in immunoassays?
A4: The development of high-affinity and specific monoclonal antibodies for nitrated polycyclic aromatic hydrocarbon (nitro-PAH)-DNA adducts has proven to be challenging. This can be due to the relatively small size of the hapten, potential instability of the adduct, and the immune response being directed towards the DNA backbone rather than the adduct itself. Cross-reactivity with other structurally similar adducts or unmodified DNA can also be a significant issue.
Troubleshooting Guides
³²P-Postlabeling Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no adduct signal | Incomplete DNA digestion. | Optimize digestion conditions (enzyme concentration, incubation time). Ensure DNA is pure and free of inhibitors. |
| Inefficient adduct enrichment. | For bulky adducts like 1,8-DNP-DNA adducts, nuclease P1 enrichment is often effective. Optimize nuclease P1 concentration and digestion time. Butanol extraction is an alternative enrichment method. | |
| Incomplete phosphorylation by T4 polynucleotide kinase. | Ensure ATP is not degraded and is in excess. Check the activity of the T4 polynucleotide kinase. Purify DNA digest to remove any kinase inhibitors. | |
| High background noise on TLC plate | Incomplete removal of normal nucleotides. | Improve the efficiency of the nuclease P1 digestion step to dephosphorylate normal nucleotides. |
| Contamination of reagents or labware with radioactivity. | Use dedicated and properly cleaned equipment. Use fresh, high-quality reagents. | |
| Adduct spots are smeared or do not resolve well | Inappropriate TLC solvent system. | Optimize the composition of the TLC solvents to improve the separation of the hydrophobic 1,8-DNP-DNA adducts. |
| Overloading of the TLC plate. | Reduce the amount of labeled sample applied to the plate. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor peak shape | Matrix effects (ion suppression or enhancement).[1] | Improve sample cleanup using solid-phase extraction (SPE). Optimize chromatographic separation to elute the adduct away from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes, although positive mode is typically used for this type of adduct. | |
| Adduct degradation during sample preparation or analysis. | Minimize sample exposure to light and high temperatures. Use antioxidants during DNA isolation and digestion if oxidative damage is a concern. | |
| High background noise or interfering peaks | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean the LC-MS system. |
| Co-elution of isobaric interferences. | Enhance chromatographic resolution by adjusting the gradient, flow rate, or using a different column. Utilize high-resolution mass spectrometry (HRMS) to distinguish the adduct from interferences based on accurate mass. | |
| Inconsistent quantification results | Instability of the adduct standard. | Prepare fresh standards regularly and store them properly (protected from light, at low temperature). |
| Inefficient or variable DNA digestion. | Ensure complete enzymatic digestion to nucleosides. Incomplete digestion can lead to underestimation of adduct levels. |
Immunoassays (ELISA/Immuno-slot blot)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal or no detection | Low antibody affinity or specificity. | Screen multiple antibodies to find one with the highest affinity and specificity for the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct. |
| Insufficient adduct concentration in the sample. | Concentrate the DNA sample. Use a more sensitive detection system (e.g., chemiluminescence). | |
| High background signal | Non-specific binding of antibodies to the membrane or plate. | Optimize blocking conditions (blocking agent concentration, incubation time). |
| Cross-reactivity of the antibody with unmodified DNA or other cellular components. | Purify the antibody to remove cross-reactive species. Include a competition assay with the free adduct to demonstrate specificity. | |
| High variability between replicates | Inconsistent DNA loading on the membrane (immuno-slot blot).[2] | Carefully quantify DNA before loading and ensure even application to the slots. |
| Uneven coating of the ELISA plate. | Use high-quality ELISA plates and ensure proper coating procedures are followed. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound-DNA adduct levels from in vivo studies. Adduct levels are highly dependent on experimental conditions.
Table 1: this compound-DNA Adduct Levels in Rat Tissues
| Tissue | Dose and Route | Time Point | Adduct Level (adducts / 10⁸ nucleotides) | Analytical Method | Reference |
| Mammary Gland | 2 µmol/kg (i.p.) | 24 hours | ~15 | ³²P-Postlabeling | (Fictional data for illustration) |
| Mesentery | 2 µmol/kg (i.p.) | 24 hours | ~12 | ³²P-Postlabeling | (Fictional data for illustration) |
| Liver | 2 µmol/kg (i.p.) | 24 hours | ~5 | ³²P-Postlabeling | (Fictional data for illustration) |
| Bladder | 2 µmol/kg (i.p.) | 24 hours | ~3 | ³²P-Postlabeling | (Fictional data for illustration) |
| Lung | 5 mg/kg (gavage) | 48 hours | ~1.2 | LC-MS/MS | (Fictional data for illustration) |
| Kidney | 5 mg/kg (gavage) | 48 hours | ~0.8 | LC-MS/MS | (Fictional data for illustration) |
Table 2: Comparison of Detection Limits for 1,8-DNP-DNA Adduct Quantification Methods
| Analytical Method | Typical Limit of Detection (adducts / 10⁸ nucleotides) | Sample DNA Required | Reference |
| ³²P-Postlabeling (with enrichment) | 0.01 - 0.1 | 1-10 µg | [3][4][5] |
| LC-MS/MS | 0.1 - 1 | 10-50 µg | [6] |
| Immuno-slot blot | 1 - 10 | 1-5 µg | [2] |
Experimental Protocols
Protocol 1: Quantification of 1,8-DNP-DNA Adducts by ³²P-Postlabeling
This protocol is a generalized procedure for bulky aromatic adducts, adapted for 1,8-DNP-DNA adducts.
1. DNA Isolation and Purification:
-
Isolate genomic DNA from tissues of interest using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Treat the DNA with RNase A and Proteinase K to remove RNA and protein contamination.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in sterile water.
-
Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio).
2. Enzymatic Digestion of DNA:
-
To 5-10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleotides (dNPs).
3. Adduct Enrichment (Nuclease P1 Method): [7]
-
Add nuclease P1 to the DNA digest.
-
Incubate at 37°C for 30-60 minutes. This step dephosphorylates the normal nucleotides to nucleosides, while the bulky 1,8-DNP-adducted nucleotides are resistant.
4. ³²P-Postlabeling:
-
Prepare a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP.
-
Add the labeling mixture to the enriched adduct fraction.
-
Incubate at 37°C for 30-45 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
5. TLC Separation:
-
Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from residual normal nucleotides and excess ATP.
6. Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots.
-
Excise the adduct spots and quantify the radioactivity using liquid scintillation counting or phosphorimaging.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
Protocol 2: Quantification of N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene by LC-MS/MS
This protocol is a generalized procedure for bulky DNA adducts, adapted for the specific 1,8-DNP adduct.
1. DNA Isolation and Hydrolysis:
-
Isolate and purify genomic DNA as described in the ³²P-postlabeling protocol.
-
Spike the DNA sample with a known amount of a stable isotope-labeled internal standard of N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (if available).
-
Enzymatically hydrolyze the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) and then with water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic components (e.g., normal nucleosides).
-
Elute the more hydrophobic 1,8-DNP-DNA adduct with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the adduct from any remaining interferences.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: Monitor the transition from the protonated molecular ion [M+H]⁺ of the adduct to a specific fragment ion (e.g., the loss of the deoxyribose moiety).
-
Qualifier: Monitor a second transition to confirm the identity of the adduct.
-
Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled internal standard.
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the quantifier ions of the analyte and the internal standard.
-
Generate a calibration curve using known concentrations of the adduct standard.
-
Calculate the concentration of the adduct in the sample based on the peak area ratio and the calibration curve.
Visualizations
Caption: Workflow for ³²P-Postlabeling of 1,8-DNP-DNA Adducts.
Caption: Metabolic activation of 1,8-DNP to its major DNA adduct.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen Dibenzo[a,l]pyrene by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of 1,8-Dinitropyrene from Complex Mixtures
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the recovery of 1,8-dinitropyrene from complex mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from a solid matrix like diesel particulate matter or soil?
A1: The most common initial steps involve solid-liquid extraction. Two widely used methods are Soxhlet extraction and ultrasonic-assisted extraction (UAE). Soxhlet extraction is a classical and robust method that ensures thorough extraction but is time and solvent-intensive.[1] UAE, or sonication, is a faster alternative that uses ultrasonic waves to facilitate solvent penetration into the sample matrix.[2] The choice between these methods often depends on the available equipment, sample size, and desired throughput.
Q2: Which solvents are most effective for extracting this compound?
A2: this compound is a nonpolar compound, and therefore, nonpolar or moderately polar solvents are most effective for its extraction. Dichloromethane (B109758) (DCM) and mixtures of DCM with other solvents like acetone (B3395972) have shown high recovery rates for polycyclic aromatic hydrocarbons (PAHs), including their nitrated derivatives.[2] Toluene is another effective solvent, particularly for dissolving PAHs.[3] For complex matrices, a mixture of solvents may be necessary to overcome strong analyte-matrix interactions.
Q3: Why is a cleanup step necessary after the initial extraction, and what are the common methods?
A3: The initial extract from a complex mixture will contain not only this compound but also a wide range of other compounds that can interfere with downstream analysis and purification. A cleanup step is crucial to remove these interfering substances. Solid-phase extraction (SPE) is the most common and effective cleanup method for this purpose.[4] SPE utilizes a solid sorbent to selectively retain either the target analyte or the impurities, allowing for their separation.
Q4: How can I purify this compound to a high degree after extraction and cleanup?
A4: For achieving high purity, recrystallization is a powerful and widely used technique for solid compounds. This process involves dissolving the partially purified this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
Low Recovery During Extraction
| Problem | Possible Cause | Solution |
| Low or no recovery of this compound in the extract. | Inappropriate solvent selection. The solvent may be too polar to effectively dissolve the nonpolar this compound. | Use a nonpolar or moderately polar solvent such as dichloromethane, toluene, or a hexane (B92381)/acetone mixture.[2] Conduct small-scale solvent screening to find the optimal solvent or solvent mixture for your specific matrix. |
| Insufficient extraction time or temperature. The analyte may not have had enough time to diffuse from the matrix into the solvent. | For Soxhlet extraction, ensure a sufficient number of extraction cycles (typically 16-24 hours).[5] For ultrasonic extraction, optimize the sonication time; longer times (e.g., up to 8 hours for aged residues) may be necessary.[2] | |
| Strong analyte-matrix interactions. In aged or highly complex samples, this compound can be strongly adsorbed to the matrix particles. | Pre-treating the sample by grinding it to a fine powder can increase the surface area available for extraction. For particularly stubborn matrices, consider using a stronger solvent system or a more vigorous extraction technique like pressurized liquid extraction (PLE).[6] |
Low Recovery During Solid-Phase Extraction (SPE) Cleanup
| Problem | Possible Cause | Solution |
| Analyte is lost in the flow-through (not retained on the cartridge). | Incorrect sorbent choice. The sorbent is not retaining the nonpolar this compound. | For cleanup of extracts in nonpolar solvents, a normal-phase sorbent like silica (B1680970) or Florisil is appropriate.[4] For aqueous samples, a reversed-phase sorbent like C18 would be used.[4] |
| Sample solvent is too strong. The solvent in which the sample is loaded onto the SPE cartridge is eluting the analyte. | Dilute the sample with a weaker solvent before loading it onto the cartridge to promote retention.[7] | |
| Flow rate is too high. The sample is passing through the cartridge too quickly for the analyte to interact with the sorbent. | Reduce the flow rate during sample loading to allow for adequate interaction time.[7] | |
| Analyte is retained on the cartridge but cannot be eluted. | Elution solvent is too weak. The solvent used for elution is not strong enough to desorb the this compound from the sorbent. | Use a stronger elution solvent. For normal-phase SPE, this would be a more polar solvent. For reversed-phase SPE, a less polar solvent would be used.[7] Consider using a series of elution solvents of increasing strength. |
| Insufficient elution volume. Not enough solvent is being used to completely elute the analyte from the sorbent. | Increase the volume of the elution solvent. Eluting with multiple smaller volumes can be more effective than a single large volume. |
Poor Results in Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated, and the concentration of this compound is too low to crystallize. | Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[8] |
| The solution cooled too quickly. Rapid cooling can lead to the formation of an oil or very small crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[9] | |
| Low yield of crystals. | The chosen solvent is too good. The solvent dissolves a significant amount of the this compound even at low temperatures. | Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system may be necessary.[8] |
| Oiling out (a liquid separates instead of crystals). | The melting point of the compound is lower than the boiling point of the solvent. The compound is melting before it dissolves. | Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. Alternatively, use a lower-boiling point solvent. |
Data Presentation
Table 1: Comparison of Extraction Methods for PAHs from Solid Matrices
| Extraction Method | Typical Solvent(s) | Average Recovery of PAHs (%) | Advantages | Disadvantages | Reference(s) |
| Soxhlet Extraction | Dichloromethane/Acetone (1:1) | 95 | Exhaustive extraction, well-established | Time-consuming, large solvent volume | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Dichloromethane/Acetone (1:1) | 86-100 | Fast, lower solvent consumption than Soxhlet | Recovery can be matrix-dependent | [2] |
| Pressurized Liquid Extraction (PLE) | Dichloromethane | ~90 | Fast, low solvent consumption, automated | Requires specialized equipment | [6] |
| Microwave-Assisted Extraction (MAE) | Pyridine | >90 (for heavy PAHs) | Very fast, low solvent consumption | Requires specialized equipment, solvent choice is critical | [10] |
Note: Recovery rates are for general PAHs and can vary depending on the specific compound, matrix, and experimental conditions. These values should be used as a general guide.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Diesel Particulate Matter
-
Sample Preparation: Accurately weigh approximately 1 gram of the diesel particulate matter and place it into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor. Attach a round-bottom flask containing 250 mL of a 1:1 (v/v) mixture of dichloromethane and acetone and a few boiling chips to the extractor. Connect a condenser to the top of the extractor.
-
Extraction: Heat the flask to reflux the solvent. Allow the extraction to proceed for 16-24 hours.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.
-
Solvent Exchange: The concentrated extract can then be solvent-exchanged into a solvent compatible with the subsequent cleanup step (e.g., hexane for normal-phase SPE).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract
This protocol is a general guideline for cleanup using a normal-phase silica SPE cartridge.
-
Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Dissolve the concentrated extract from the extraction step in a minimal amount of hexane (e.g., 1-2 mL). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of hexane to elute nonpolar interferences. Collect this fraction and analyze if desired to check for analyte loss.
-
Elution: Elute the this compound from the cartridge with a more polar solvent, such as a mixture of hexane and dichloromethane (e.g., 1:1 v/v). The optimal elution solvent and volume should be determined experimentally.
-
Concentration: Concentrate the collected eluate to the desired final volume under a gentle stream of nitrogen.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Toluene or a mixture of ethanol (B145695) and water are potential starting points for PAHs.[11][12]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: General experimental workflow for the recovery of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification, crystallization and preliminary X-ray diffraction studies of C-phycocyanin and allophycocyanin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
accounting for photodecomposition of 1,8-Dinitropyrene during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the photodecomposition of 1,8-dinitropyrene during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodecomposition a significant concern in research?
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is a potent mutagen and is considered a genotoxic and carcinogenic agent.[1][2] Its primary source in the environment is from particulate emissions of combustion products, with diesel exhaust being a main contributor.[3][4] The photodecomposition of this compound is a major concern because it is highly susceptible to degradation upon exposure to light.[5][6] This degradation can lead to a loss of the parent compound, the formation of various photoproducts, and a corresponding decrease in its biological activity, such as mutagenicity.[5][7] This instability can lead to inconsistent and inaccurate experimental results if not properly managed.
Q2: What are the primary photodecomposition products of this compound?
The principal photodecomposition product of this compound has been identified as 1-nitropyren-8-ol.[5][6][7] Other identified photoproducts, particularly in studies of the related compound 1-nitropyrene, include pyrenediones.[7][8] The formation of these products occurs through a proposed nitro-nitrite rearrangement.[6][7]
Q3: What experimental factors influence the rate of this compound photodecomposition?
Several factors can influence the rate of photodecomposition:
-
Light Exposure: Exposure to light, particularly wavelengths of 310 nm and greater, is the primary driver of decomposition.[5][6]
-
Solvent/Matrix: The medium in which this compound is dissolved or adsorbed plays a crucial role. For instance, its half-life is significantly shorter in dimethyl sulfoxide (B87167) (DMSO) compared to when it is coated onto silica.[5][6][7] In acetonitrile, this compound is less photochemically reactive than its 1,6-DNP isomer.[7][9]
-
Presence of Other Substances: The presence of water can affect the photodegradation rate.[6] For the related 1-nitropyrene, the presence of phenols can increase the photodegradation yield tenfold.[8][10]
-
Oxygen: Interestingly, oxygen does not appear to be a major factor in the principal photodegradation pathways, as similar degradation rates are observed in both aerobic and anaerobic conditions.[6][9]
Q4: How can I minimize the photodecomposition of this compound during my experiments?
To minimize photodecomposition, it is crucial to protect the compound from light at all stages of the experiment. This includes:
-
Storage: Store the solid compound and stock solutions in a dark environment, such as in amber vials or containers wrapped in aluminum foil.[11]
-
Handling: Perform experimental manipulations in a light-protected environment. This can be achieved by working in a dark room with a safelight or by covering experimental setups with light-blocking materials.[11]
-
Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions are prepared in advance, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[11]
-
Experimental Execution: Minimize the exposure of samples to ambient and instrument light sources during analysis.
Q5: What are the ideal storage conditions for this compound and its solutions?
-
Solid Compound: Store in a cool, dark, and dry place, ideally at 2-8°C.[1][11]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like toluene (B28343) or DMSO.[11][12][13] These should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles and stored in amber vials at -20°C or -80°C, protected from light.[11]
Q6: What analytical methods are suitable for detecting and quantifying this compound and its photoproducts?
Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying this compound and its photoproducts.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and is used for the determination of dinitropyrenes.[14] It often involves a derivatization step to enhance sensitivity.[14]
-
Spectrophotometry: Changes in the UV-Vis absorption spectrum, such as a decrease in the characteristic absorption band around 411 nm for this compound in acetonitrile, can indicate photodegradation.[6][7]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These unexpected peaks are likely photodecomposition products, such as 1-nitropyren-8-ol or pyrenediones.[5][8]
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that all sample preparation and handling steps were performed with minimal light exposure.
-
Analyze a Freshly Prepared Standard: Prepare a new solution of this compound from the solid compound, protecting it from light, and analyze it immediately. Compare this chromatogram to the one with unexpected peaks.
-
Confirm Peak Identity: If possible, use mass spectrometry to identify the molecular weights of the compounds corresponding to the unexpected peaks to confirm if they are known photoproducts.[8]
-
Problem: My quantitative results for this compound are inconsistent and show a decreasing concentration over time.
-
Possible Cause: This is a classic sign of photodecomposition. The concentration of this compound is decreasing as it is being degraded by light exposure during the course of the experiment or during storage between analyses.
-
Troubleshooting Steps:
-
Implement Light Protection: Immediately implement stringent light-protection protocols for all samples and standards. Use amber vials and minimize exposure to ambient light.[11]
-
Evaluate Solution Stability: Prepare a fresh stock solution and analyze it at several time points while it is stored under your typical experimental conditions (e.g., on an autosampler tray). This will help you determine the stability window for your samples.
-
Prepare Fresh Samples: For critical experiments, prepare working solutions fresh from a properly stored stock solution just before analysis.[11]
-
Problem: The biological activity of my this compound solution is lower than expected.
-
Possible Cause: The photodecomposition of this compound is associated with a loss of its mutagenic activity.[5][7] If your solution has degraded, the reduced concentration of the active parent compound will result in lower biological effects.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze the solution using an analytical technique like HPLC to check for the presence of degradation products and to quantify the remaining this compound.
-
Use a Fresh, Protected Solution: Repeat the biological assay using a freshly prepared solution of this compound that has been rigorously protected from light.
-
Consider Product Effects: Be aware that the photodecomposition products may have their own biological activities, which could potentially confound the results of your experiment.
-
Quantitative Data Summary
Table 1: Half-life of this compound Under Different Conditions
| Compound | Condition | Half-life (days) | Reference |
| This compound | In DMSO, exposed to light (≥ 310 nm) | 0.7 | [5][6][7] |
| This compound | Coated on silica, exposed to light (≥ 310 nm) | 5.7 | [5][6][7] |
Table 2: Factors Influencing the Photodegradation Rate of Dinitropyrene Isomers in Acetonitrile
| Compound | Condition | Relative Photodegradation Rate | Reference |
| 1,6-Dinitropyrene | In the presence of O₂ or N₂ | 4 times faster than 1,8-DNP | [7][9] |
| This compound | In the presence of O₂ or N₂ | Baseline | [7][9] |
| 1,6-Dinitropyrene | In the presence of water | 1.5 times faster than 1,8-DNP | [6][9] |
| This compound | In the presence of water | Baseline | [6][9] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound to Minimize Photodecomposition
-
Receiving and Storing the Solid Compound:
-
Preparation of Stock Solutions:
-
Conduct all work under subdued light or in a dark room with appropriate safelighting.
-
Prepare a concentrated stock solution and aliquot it into amber glass vials with PTFE-lined caps.[11]
-
Wrap the vials in aluminum foil for extra protection.
-
Store the aliquoted stock solutions at -20°C or -80°C.[11]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution in the dark.
-
Prepare working solutions by diluting the stock solution immediately before use.
-
Use amber volumetric flasks or tubes for dilutions.
-
-
During the Experiment:
-
Keep all solutions containing this compound covered to protect them from ambient light.
-
If using an autosampler for analysis, use amber vials or a covered autosampler tray.
-
Protocol 2: Sample Preparation for Analysis of this compound and its Photoproducts by HPLC
-
Objective: To prepare a sample for HPLC analysis to assess the extent of photodecomposition.
-
Materials:
-
Sample containing this compound (e.g., from a stability study or a biological experiment).
-
HPLC-grade solvent (e.g., acetonitrile, methanol) compatible with your mobile phase.
-
Amber HPLC vials with caps.
-
Syringe filters (0.22 or 0.45 µm), if necessary.
-
Pipettes and tips.
-
-
Procedure:
-
Under light-protected conditions, dilute an aliquot of your sample to a concentration within the calibration range of your HPLC method.
-
If the sample contains particulates, filter it through a syringe filter into an amber HPLC vial.
-
Cap the vial immediately.
-
Prepare a "time zero" sample from a freshly prepared, undegraded stock solution for comparison.
-
Run the samples on the HPLC system according to your established method for analyzing nitropyrenes.
-
Analyze the resulting chromatogram for a decrease in the this compound peak area and the appearance of new peaks corresponding to photoproducts.
-
Visualizations
Caption: Experimental workflow for minimizing this compound photodecomposition.
References
- 1. This compound | 42397-65-9 | FD146845 | Biosynth [biosynth.com]
- 2. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Photochemical instability of 1-nitropyrene, 3-nitrofluoranthene, this compound and their parent polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cdc.gov [cdc.gov]
- 13. accustandard.com [accustandard.com]
- 14. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 1,8-Dinitropyrene Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method validation for the analysis of 1,8-dinitropyrene in biological samples. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure reliable and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in biological samples important? A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in emissions from diesel and gasoline engines, kerosene (B1165875) heaters, and gas burners.[1][2] It is a potent mutagen and has demonstrated tumorigenicity in animal studies, making it a compound of interest in toxicology and environmental health research.[3][4] Its analysis in biological matrices like urine or plasma helps assess human exposure and associated health risks.
Q2: What are the main challenges associated with analyzing this compound? A2: The primary challenges include:
-
Photochemical Instability: this compound degrades when exposed to light, with reported half-lives as short as 0.7 days in DMSO solution.[5] This necessitates careful handling and storage of samples and standards in light-protected conditions.
-
Low Concentrations: It is typically present at very low levels (pg/m³ to ng/g) in environmental and biological samples, requiring highly sensitive analytical methods.[1]
-
Complex Matrices: Biological samples contain numerous endogenous compounds that can interfere with the analysis, causing matrix effects and requiring robust sample preparation and cleanup procedures.[6]
-
Metabolism and Conjugation: In the body, this compound is metabolized, and its metabolites are often conjugated (e.g., with glucuronic acid) before excretion.[7][8] Analytical methods may require a hydrolysis step to measure the total concentration.
Q3: What are the essential parameters for validating an analytical method for this compound? A3: A full method validation should demonstrate the reliability of the method for its intended purpose.[9][10] Key parameters include selectivity, accuracy, precision, linearity and range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[11]
Q4: How should biological samples for this compound analysis be collected and stored? A4: Given the compound's instability, samples should be collected in amber or foil-wrapped containers to protect from light.[5] Storage at -20°C or, preferably, -70°C is recommended to ensure long-term stability of the analyte in the biological matrix.[12][13] The stability of this compound under these specific storage conditions should be formally assessed during method validation.[14][15]
Q5: What is an acceptable recovery rate for this compound? A5: While a recovery rate close to 100% is ideal, it is more critical that the recovery is consistent and reproducible, especially when using a stable isotope-labeled internal standard.[16][17] Generally, recovery rates between 70% and 120% are considered acceptable for many bioanalytical methods.[17] However, some guidelines may accept rates as low as 50% if precision and accuracy are within limits.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in a question-and-answer format.
Problem: Low or No Analyte Signal
-
Q: My this compound peak is much smaller than expected or completely absent. What could be the cause?
-
A: Several factors could be responsible:
-
Analyte Degradation: this compound is highly susceptible to photodegradation.[5] Ensure that samples, standards, and extracts were protected from light at all stages.
-
Improper Storage: Long-term storage at inappropriate temperatures or multiple freeze-thaw cycles can lead to analyte loss.[13]
-
Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized. Check the pH of the sample, the choice of solvent, and the elution volumes.
-
Incomplete Hydrolysis: If analyzing for total this compound metabolites, the enzymatic hydrolysis step (e.g., using β-glucuronidase) may be incomplete.[8] Verify the enzyme activity and incubation conditions (time, temperature, pH).
-
Instrument Sensitivity: For LC-MS/MS analysis, check the instrument parameters, including ionization source settings (e.g., nebulizer gas, temperature) and detector voltage.[18] Ensure the mass spectrometer is clean and calibrated.
-
-
Problem: High Background Noise or Interfering Peaks
-
Q: I'm observing a noisy baseline or peaks that interfere with my this compound quantification. How can I fix this?
-
A: This is often due to matrix effects or contamination:
-
Matrix Effects: Biological samples can suppress or enhance the ionization of the analyte in the MS source.[6] Improve the sample cleanup procedure, for example, by adding a secondary wash step to your SPE protocol or using a more selective extraction sorbent. Diluting the sample may also help but could compromise the limit of detection.
-
Contaminated Reagents: Use high-purity solvents and reagents (e.g., LC-MS grade).[19] Prepare fresh mobile phases daily.
-
System Contamination: A dirty injector, column, or MS source can cause high background. Follow the manufacturer's guidelines for cleaning these components.[20] Run a reagent blank to check for contamination in your system.[19]
-
-
Problem: Poor Reproducibility (High %RSD)
-
Q: My results are not precise. What are the likely causes of poor reproducibility?
-
A: Inconsistent results often stem from variability in the analytical process:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially SPE, can be a major source of variability. Ensure consistent timing, volumes, and technique for each sample. Automation can improve precision.
-
Analyte Instability: Inconsistent exposure to light or temperature fluctuations during batch processing can lead to variable degradation.[5]
-
Internal Standard Issues: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps. Check the stability and purity of the internal standard solution.[9]
-
Instrument Fluctuation: Poorly controlled gas flow rates or temperature variations in the LC or MS can affect results.[20]
-
-
Experimental Protocols and Method Validation
A detailed workflow and specific protocols for method validation are presented below.
Overall Workflow for Method Validation
Caption: General workflow for the validation of an analytical method for this compound.
Protocol 1: Sample Preparation for this compound in Human Urine
-
Sample Thawing: Thaw frozen urine samples in a water bath at room temperature, ensuring they are protected from light. Vortex briefly to homogenize.
-
Aliquotting: Transfer a 1.0 mL aliquot of urine into a light-protected tube.
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C- or D-labeled this compound) to all samples, calibration standards, and quality controls (QCs), except for blank samples.
-
Hydrolysis: Add 500 µL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[7][8] Vortex and incubate in a shaking water bath at 37°C for 16-18 hours (overnight).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 3 mL of an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Method Validation Experiments
-
Linearity: Prepare a calibration curve by spiking blank matrix with the analyte at 6-8 different concentration levels. The curve should be assessed by linear regression, and a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentration levels: low, medium, and high. Analyze five replicates of each QC level on three separate days to determine intra-day and inter-day accuracy and precision.[6]
-
Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5-10 times that of the blank.[9] Accuracy and precision at the LLOQ must meet predefined criteria (see Table 2).
-
Recovery: Compare the analyte peak area from a sample spiked before extraction to the peak area of a sample spiked after extraction at three different concentration levels (low, medium, high).
-
Matrix Effect: Compare the analyte peak area in a post-extraction spiked sample to the peak area of a pure standard solution at the same concentration.[6]
-
Stability: Assess the stability of this compound in the biological matrix under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -70°C) for an extended period.[12]
-
Quantitative Data and Acceptance Criteria
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at low %B, ramp up to high %B to elute the analyte, followed by a wash and re-equilibration step. |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its labeled internal standard. |
Table 2: General Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible across the concentration range. |
| Stability | Analyte concentration should be within ±15% of the baseline (time zero) concentration. |
Note: These are general criteria based on regulatory guidelines; specific project requirements may vary.
Troubleshooting and Logic Diagrams
Troubleshooting Decision Tree: Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical instability of 1-nitropyrene, 3-nitrofluoranthene, this compound and their parent polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. epa.gov [epa.gov]
- 11. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. agilent.com [agilent.com]
- 20. phenomenex.com [phenomenex.com]
Technical Support Center: Statistical Analysis of 1,8-Dinitropyrene-Induced Mutation Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-dinitropyrene (1,8-DNP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,8-DNP) and why is it a concern?
A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion byproducts. It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] It induces mutations, primarily frameshifts, by forming DNA adducts after metabolic activation.[2][3]
Q2: How is the mutagenicity of 1,8-DNP typically assessed?
A2: The most common method for assessing the mutagenicity of 1,8-DNP is the bacterial reverse mutation assay, also known as the Ames test.[4] This test uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it themselves). The mutagenic potential of 1,8-DNP is quantified by its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[5]
Q3: Does 1,8-DNP require metabolic activation to be mutagenic?
A3: In bacterial systems like the Ames test, 1,8-DNP is a direct-acting mutagen and shows strong mutagenicity without the addition of an external metabolic activation system (like S9 mix).[3] However, its mutagenic activity is dependent on bacterial nitroreductases and O-acetyltransferases that metabolize it to reactive intermediates.[6][7] In mammalian systems, metabolism by cellular enzymes is also crucial for its genotoxic effects.
Q4: What type of DNA damage does 1,8-DNP cause?
A4: 1,8-DNP causes DNA damage primarily through the formation of covalent DNA adducts. The major adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene.[3] This adduct can lead to frameshift mutations during DNA replication.
Troubleshooting Guides
Ames Test for this compound
| Issue | Possible Cause | Troubleshooting Steps |
| High number of revertant colonies in the negative control (high background) | Contamination of media, glassware, or water. Spontaneous reversion rate of the bacterial strain is naturally high. | Use fresh, sterile reagents and test for contamination. Obtain a new stock of the bacterial strain from a reliable source. Ensure proper aseptic techniques are followed. |
| No dose-response relationship observed | The concentrations of 1,8-DNP used are too high (toxic) or too low. 1,8-DNP has poor solubility in the test medium. | Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. Use a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve 1,8-DNP and ensure it is adequately dispersed in the agar (B569324).[1] |
| Inconsistent results between replicate plates | Uneven distribution of 1,8-DNP or bacteria in the top agar. Pipetting errors. | Ensure the top agar is well-mixed before pouring. Use calibrated pipettes and practice consistent pipetting techniques. |
| Complete lack of bacterial growth on all plates (including positive control) | Inactive bacterial culture. Incorrect media preparation. | Use a fresh, viable bacterial culture. Verify the composition of the minimal glucose agar and the top agar. |
32P-Postlabeling for DNA Adduct Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no detectable adduct spots | Inefficient DNA digestion or adduct enrichment. Insufficient labeling with 32P. | Optimize the enzymatic digestion conditions (enzyme concentration, incubation time). Ensure the butanol extraction for adduct enrichment is performed correctly. Use high-quality, high-specific-activity [γ-32P]ATP. |
| High background on the chromatogram | Incomplete removal of unincorporated 32P. Contamination of reagents. | Ensure thorough washing steps after the labeling reaction. Use nuclease P1 digestion to remove normal nucleotides before labeling.[8][9] Use high-purity reagents. |
| Inconsistent adduct levels between samples | Variation in DNA quantification. Pipetting errors during the labeling reaction. | Accurately quantify the DNA concentration before starting the assay. Use calibrated pipettes and maintain consistency in reaction volumes. |
Quantitative Data
Table 1: Mutagenic Potency of this compound in Salmonella typhimurium Strains
| Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| TA98 | - | ~700 times more mutagenic than 1-nitropyrene | [10] |
| TA98NR | - | Slightly reduced compared to TA98 | [10] |
| TA98/1,8-DNP6 | - | Greatly reduced compared to TA98 | [7][10] |
Experimental Protocols
Ames Test (Plate Incorporation Method) for this compound
-
Preparation of Bacterial Strains: Inoculate Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Plate Incorporation:
-
To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 mL of the bacterial culture and 0.1 mL of the 1,8-DNP dilution (or solvent control).
-
For assays with metabolic activation, add 0.5 mL of S9 mix to the top agar.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Data Analysis: Analyze the dose-response relationship. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the background (negative control) count.[11]
32P-Postlabeling Assay for 1,8-DNP DNA Adducts
-
DNA Isolation: Isolate DNA from cells or tissues exposed to 1,8-DNP using standard phenol-chloroform extraction or a commercial kit.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[9][12][13]
-
Adduct Enrichment: Enrich the adducted nucleotides by butanol extraction or nuclease P1 digestion, which removes normal nucleotides.[8][9][12]
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[9][12][13]
-
Chromatographic Separation: Separate the 32P-labeled adducts by thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a multi-directional solvent system.[9][12][13]
-
Detection and Quantification: Detect the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. Calculate the relative adduct labeling (RAL) as the ratio of radioactivity in the adduct spots to the total radioactivity of nucleotides.
Statistical Analysis
The statistical analysis of 1,8-DNP-induced mutation data, particularly from the Ames test, typically involves analyzing the dose-response relationship.
Key Steps:
-
Data Transformation: The number of revertants per plate is often modeled using a Poisson or negative binomial distribution to account for the count nature of the data.
-
Dose-Response Modeling: Fit a dose-response model to the data. A common approach is to use a logistic regression model.
-
Statistical Significance: Determine if there is a statistically significant increase in the number of revertants with increasing doses of 1,8-DNP. This can be assessed using a likelihood ratio test or by examining the p-value of the dose coefficient in the model.
-
Software: Statistical software such as R (with packages like drc) or SPSS can be used to perform these analyses.[14]
Mandatory Visualizations
Caption: Metabolic activation of 1,8-DNP in bacteria.
Caption: Experimental workflow for the Ames test.
Caption: Signaling pathways affected by 1,8-DNP.
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. statistics - What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange [biology.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Mutagenicity of 1,8-Dinitropyrene and 1,6-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dinitropyrene (1,8-DNP) and 1,6-Dinitropyrene (1,6-DNP) are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are significant environmental mutagens, primarily formed during incomplete combustion processes such as diesel exhaust. Their potent mutagenic and carcinogenic properties necessitate a thorough understanding of their relative genotoxicity and mechanisms of action. This guide provides an objective comparison of the mutagenicity of 1,8-DNP and 1,6-DNP, supported by experimental data, detailed methodologies, and visual representations of their metabolic activation pathways.
Quantitative Mutagenicity Data
The mutagenic potency of 1,8-DNP and 1,6-DNP is most commonly evaluated using the Ames test, a bacterial reverse mutation assay. This test quantifies the ability of a chemical to induce mutations in histidine-auxotrophic strains of Salmonella typhimurium, causing them to revert to a prototrophic state. The data presented below, compiled from various studies, summarizes the mutagenic activity of these two compounds in several key S. typhimurium strains. The results are expressed in revertants per nanomole (revertants/nmol), providing a standardized measure of mutagenic potency.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| This compound | TA98 | - | ~11,000 - 217,000 | [1][2] |
| TA100 | - | ~2,100 | [1] | |
| TA1538 | - | ~16,000 | [1] | |
| 1,6-Dinitropyrene | TA98 | - | ~7,900 - 129,800 | [1][2] |
| TA100 | - | ~1,200 | [1] | |
| TA1538 | - | ~11,000 | [1] |
Note: The mutagenic potency can vary between studies due to minor differences in experimental conditions. The data consistently demonstrates that both 1,8-DNP and 1,6-DNP are potent direct-acting mutagens, with 1,8-DNP generally exhibiting higher mutagenicity than 1,6-DNP in the highly sensitive TA98 strain.
Experimental Protocols
The following is a detailed methodology for the Ames test, a standard assay used to determine the mutagenic potential of chemical compounds like dinitropyrenes.
Ames Test (Bacterial Reverse Mutation Assay)
1. Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophs for the amino acid histidine (His-), meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the histidine gene, restoring the bacteria's ability to synthesize histidine and grow on a histidine-deficient medium.
2. Materials:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA1538 are commonly used for detecting frameshift and base-pair substitution mutagens.
-
Test Compounds: this compound and 1,6-Dinitropyrene, dissolved in a suitable solvent (e.g., DMSO).
-
Control Compounds: A known mutagen as a positive control and the solvent as a negative control.
-
S9 Mix (Optional): A rat liver homogenate used to simulate mammalian metabolism, though dinitropyrenes are potent direct-acting mutagens and do not typically require metabolic activation in this assay.
-
Media: Nutrient broth, minimal glucose agar (B569324) plates (deficient in histidine), and top agar containing a trace amount of histidine.
3. Procedure:
-
Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into separate flasks of nutrient broth and incubate overnight at 37°C with shaking to achieve a sufficient cell density.
-
Assay Preparation: Prepare serial dilutions of the test compounds.
-
Exposure: In a test tube, combine the bacterial culture, the test compound dilution (or control), and, if required, the S9 mix.
-
Plating: Add molten top agar to the test tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours. The trace amount of histidine in the top agar allows for a few cell divisions, which is necessary for the mutations to be expressed.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates a mutagenic response.
Metabolic Activation and Mechanism of Mutagenicity
The potent mutagenicity of both 1,8-DNP and 1,6-DNP is a result of their metabolic activation into highly reactive intermediates that can form covalent adducts with DNA. This process is a critical determinant of their genotoxicity.
The primary pathway for the metabolic activation of dinitropyrenes involves a two-step enzymatic process:
-
Nitroreduction: One of the nitro groups on the pyrene (B120774) ring is reduced to a nitroso group and then to a hydroxylamino intermediate. This reaction is catalyzed by bacterial nitroreductase enzymes.
-
O-acetylation: The N-hydroxy arylamine intermediate is then esterified by bacterial O-acetyltransferase enzymes, forming a highly reactive N-acetoxy arylamine.
This reactive ester can then bind covalently to DNA, primarily at the C8 position of guanine, forming a dG-C8-aminonitropyrene adduct.[3] These DNA adducts can disrupt the normal processes of DNA replication and repair, leading to mutations. The higher mutagenicity of 1,8-DNP compared to 1,6-DNP is thought to be related to the efficiency of its metabolic activation and the stability of the resulting DNA adducts.
Below are diagrams illustrating the metabolic activation pathways for both this compound and 1,6-Dinitropyrene.
References
Comparative Carcinogenicity of 1,8-Dinitropyrene and 1,3-Dinitropyrene: A Guide for Researchers
An objective analysis of the carcinogenic potential of two potent environmental mutagens, 1,8-dinitropyrene and 1,3-dinitropyrene, supported by experimental data.
Introduction
This compound (1,8-DNP) and 1,3-Dinitropyrene (1,3-DNP) are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) commonly found in diesel exhaust and other combustion products. Both compounds are recognized as potent mutagens, but their carcinogenic potencies differ significantly. This guide provides a comparative overview of the carcinogenicity of 1,8-DNP and 1,3-DNP, summarizing key experimental findings, outlining methodologies, and illustrating the underlying molecular pathways.
Quantitative Comparison of Carcinogenicity
Experimental studies in animal models have consistently demonstrated that this compound is a more potent carcinogen than 1,3-Dinitropyrene. The following table summarizes the key quantitative data from comparative carcinogenicity studies.
| Compound | Animal Model | Route of Administration | Dose | Tumor Incidence | Tumor Type | Reference |
| This compound | Male F344/DuCrj rats | Subcutaneous injection | 0.2 mg/animal, twice a week for 10 weeks | 100% (10/10) | Sarcomas at injection site | Ohgaki et al., 1984[1][2] |
| 1,3-Dinitropyrene | Male F344/DuCrj rats | Subcutaneous injection | 0.2 mg/animal, twice a week for 10 weeks | 100% (10/10) | Sarcomas at injection site | Ohgaki et al., 1984[1][2] |
| This compound | Male BALB/c mice | Subcutaneous injection | 0.05 mg/animal, once a week for 20 weeks | 40% (6/15) | Malignant fibrous histiocytoma | Otofuji et al., 1987[3] |
| 1,3-Dinitropyrene | Male BALB/c mice | Subcutaneous injection | 0.05 mg/animal, once a week for 20 weeks | 0% (0/15) | No tumors at injection site | Otofuji et al., 1987[3] |
| This compound | Newborn female CD rats | Subcutaneous injection | Eight weekly injections | Increased incidence of malignant fibrous histiocytomas | Malignant fibrous histiocytomas | Imaida et al., 1995[4] |
| 1,3-Dinitropyrene | Newborn female CD rats | Subcutaneous injection | Eight weekly injections | No significant tumorigenicity | - | Imaida et al., 1995[4] |
| 1,3-Dinitropyrene | Weanling female CD rats | Oral gavage | Three times a week for four weeks | Development of leukemia | Leukemia | Imaida et al., 1991; King et al., 1988[4] |
Experimental Protocols
Subcutaneous Injection Studies in Rats (Ohgaki et al., 1984)
-
Animals: Male F344/DuCrj rats, 6 weeks old.[1]
-
Test Compounds: this compound and 1,3-Dinitropyrene.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Dosage and Administration: 0.2 mg of the test compound dissolved in 0.2 ml of DMSO was injected subcutaneously into the back of each rat twice a week for 10 weeks.[1][2]
-
Observation Period: Animals were observed until tumors developed or for the duration of the study.[1]
-
Endpoint: Palpation for tumor development at the injection site and histopathological examination of tumors.[1]
Subcutaneous Injection Studies in Mice (Otofuji et al., 1987)
-
Animals: Male BALB/c mice.[3]
-
Test Compounds: 1,3-Dinitropyrene and this compound.[3]
-
Dosage and Administration: 0.05 mg of each compound was inoculated subcutaneously once a week for 20 weeks.[3]
-
Observation Period: Mice were observed for up to 60 weeks after the first injection.[3]
-
Endpoint: Development of tumors at the site of injection, with subsequent histological analysis.[3]
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of dinitropyrenes is intrinsically linked to their metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
The primary metabolic activation pathway for both 1,8-DNP and 1,3-DNP is nitroreduction .[5] This process involves the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine. This N-hydroxy arylamine can then be esterified (e.g., by O-acetylation) to form a highly reactive species that readily binds to DNA, primarily at the C8 position of guanine.[5]
Studies have shown that 1,8-DNP is more readily reduced by mammalian cytosolic and microsomal enzymes compared to 1,3-DNP.[5] This difference in metabolic activation likely contributes to the higher mutagenic and carcinogenic potency of 1,8-DNP. The resulting DNA damage triggers a cellular response that, if not properly repaired, can lead to mutations in critical genes and ultimately to the development of cancer.
Experimental Workflow for Carcinogenicity Studies
The general workflow for assessing the carcinogenicity of chemical compounds in animal models is a multi-step process designed to ensure rigorous and reproducible results.
Conclusion
The experimental evidence strongly indicates that this compound is a more potent carcinogen than 1,3-Dinitropyrene, particularly when administered via subcutaneous injection in rodent models. This difference in carcinogenic activity is likely attributable to the more efficient metabolic activation of 1,8-DNP to DNA-reactive species. While both compounds are genotoxic, the higher rate of DNA adduct formation from 1,8-DNP appears to translate to a greater tumorigenic response. This comparative guide provides researchers with a consolidated resource of quantitative data and experimental methodologies to inform further research and risk assessment of these environmental contaminants.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Induction of sarcomas in rats by subcutaneous injection of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Metabolic Activation of Dinitropyrene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential metabolic activation of three key dinitropyrene (B1228942) (DNP) isomers: 1,3-dinitropyrene, 1,6-dinitropyrene (B1200346), and 1,8-dinitropyrene. Dinitropyrenes are potent mutagenic and carcinogenic compounds found in diesel exhaust and other environmental sources. Understanding their differential metabolism is crucial for assessing their toxicological risk and for the development of potential intervention strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes the critical pathways involved.
Comparative Analysis of Dinitropyrene Isomers
The biological activity of dinitropyrene isomers is intrinsically linked to their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, primarily DNA. The position of the nitro groups on the pyrene (B120774) ring significantly influences the rate and pathway of this activation, leading to marked differences in their mutagenic and carcinogenic potential. Generally, 1,6- and this compound are recognized as being significantly more potent genotoxins than the 1,3-isomer.
Data Presentation
The following tables summarize the quantitative data on the mutagenicity, carcinogenicity, and DNA adduct formation of the three dinitropyrene isomers.
Table 1: Comparative Mutagenicity in Salmonella typhimurium
| Isomer | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 1,3-Dinitropyrene | TA98 | - | 85,850 |
| TA98 | + | Decreased | |
| TA100 | - | Low activity | |
| 1,6-Dinitropyrene | TA98 | - | High activity |
| TA98 | + | Decreased | |
| TA100 | - | High activity | |
| This compound | TA98 | - | 257,000 |
| TA98 | + | Decreased | |
| TA100 | - | High activity |
Data compiled from various sources indicating the high direct-acting mutagenicity of DNPs, particularly in frameshift-mutation sensitive strains like TA98. The addition of a mammalian metabolic activation system (S9) generally decreases the mutagenicity of dinitropyrenes, suggesting that bacterial nitroreductases are highly efficient in their activation.
Table 2: Comparative Carcinogenicity in Rodents
| Isomer | Species/Strain | Route of Administration | Dose | Tumor Type | Tumor Incidence (%) |
| 1,3-Dinitropyrene | Rat (F344/DuCrj) | Subcutaneous | 4 mg (total) | Sarcoma | 100 |
| Mouse (BALB/c) | Subcutaneous | 1 mg (total) | No tumors | 0 | |
| 1,6-Dinitropyrene | Rat (F344/DuCrj) | Intrapulmonary | 0.15 mg | Squamous cell carcinoma | 75 |
| This compound | Rat (F344/DuCrj) | Subcutaneous | 4 mg (total) | Sarcoma | 100 |
| Mouse (BALB/c) | Subcutaneous | 1 mg (total) | Malignant fibrous histiocytoma | 40[1] |
These studies highlight the potent carcinogenicity of dinitropyrene isomers, particularly 1,6- and 1,8-DNP, which can induce tumors at the site of application and in target organs like the lung.[2][3]
Table 3: Comparative in vivo DNA Adduct Formation in Rats
| Isomer | Tissue | Major Adduct | Adduct Level (adducts per 10⁸ nucleotides) |
| 1,3-Dinitropyrene | Not widely reported | - | Lower levels compared to 1,6- and 1,8-DNP |
| 1,6-Dinitropyrene | Lung | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | Dose-dependent, significantly higher than liver |
| Bladder | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | Highest levels observed among tissues studied[4] | |
| This compound | Mammary Gland | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | Readily detected |
DNA adduct formation is a critical step in the initiation of carcinogenesis. The levels of the major deoxyguanosine adducts are generally higher for the more potent 1,6- and this compound isomers.[4][5]
Metabolic Activation Pathways
The primary pathway for the metabolic activation of dinitropyrenes is through the reduction of one of the nitro groups to a reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated, primarily through O-acetylation, to form a highly reactive acetoxy ester that readily reacts with DNA.
Key Enzymes in Metabolic Activation
-
Nitroreductases: These enzymes, present in both bacteria and mammalian tissues, catalyze the initial reduction of the nitro group.
-
O-Acetyltransferases (OATs): These enzymes catalyze the acetylation of the N-hydroxy arylamine intermediate, a critical step for the high mutagenicity of DNPs in Salmonella typhimurium.
-
Cytochrome P450 (CYP) enzymes: While nitroreduction is the primary activation pathway, CYP-mediated oxidative metabolism can also occur, though it is generally considered a detoxification pathway for dinitropyrenes.
-
Aldo-keto reductases (AKRs): Certain AKRs have been shown to catalyze the nitroreduction of dinitropyrenes in human lung cells.
Mandatory Visualizations
References
- 1. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of sarcomas in rats by subcutaneous injection of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of squamous cell carcinoma in the rat lung by 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Nitropyrene vs. 1,8-Dinitropyrene: A Comparative Toxicity Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of 1-nitropyrene (B107360) (1-NP) and 1,8-dinitropyrene (1,8-DNP), two nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) of significant environmental and health concern. This document summarizes key experimental data on their mutagenicity, carcinogenicity, genotoxicity, and cytotoxicity, and details the underlying metabolic activation and signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the comparative toxicity of 1-nitropyrene and this compound.
Table 1: Comparative Mutagenicity in Salmonella typhimurium (Ames Test)
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 1-Nitropyrene | TA98 | - | ~15 | [1] |
| This compound | TA98 | - | ~10,500 | [1] |
| 1-Nitropyrene | TA98NR | - | Significantly Reduced | [2] |
| This compound | TA98NR | - | Slightly Reduced | [1] |
| This compound | TA98/1,8-DNP6 | - | Greatly Reduced | [1] |
TA98NR is a nitroreductase-deficient strain. TA98/1,8-DNP6 is an O-acetyltransferase-deficient strain.
Table 2: Comparative Carcinogenicity in Animal Models
| Compound | Species/Strain | Route of Administration | Dose | Tumor Incidence | Reference |
| 1-Nitropyrene | Weanling female CD rats | Intraperitoneal injection | 10 µmol/animal/week for 4 weeks | Weak carcinogenic potential for mammary gland | [3] |
| This compound | Weanling female CD rats | Intraperitoneal injection | 10 µmol/animal/week for 4 weeks | Potent carcinogen for mammary gland | [3] |
| This compound | Male BALB/c mice | Subcutaneous injection | 0.05 mg/week for 20 weeks | 40% (6/15) developed subcutaneous tumors | [4][5] |
Table 3: Comparative Genotoxicity (DNA Adduct Formation)
| Compound | System | Major Adduct(s) | Adduct Levels | Reference |
| 1-Nitropyrene | Rat mammary tissue and liver | N-(deoxyguanosin-8-yl)-1-aminopyrene (minor), other unidentified major adducts | 1.08 adducts/10⁹ nucleotides (gills, 500 µM, 48h) | [6] |
| This compound | Rat liver and mammary gland | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | Detected as the major DNA adduct | [4] |
| This compound | BEAS-2B cells | DNA adducts detected | - | [7] |
Table 4: Comparative Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 1-Nitropyrene | Hepa1c1c7 | Not specified | Cell Death | No significant cell death after 24h | [7] |
| This compound | Hepa1c1c7 | Not specified | Cell Death | Did not induce significant cell death after 24h | [7] |
| 1,3-Dinitropyrene (B1214572) | Hepa1c1c7 | Hoechst/PI staining | Apoptosis/Necrosis | Concentration-dependent increase from 3 µM at 24h | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium, is measured.
-
Procedure:
-
Bacterial Strains: S. typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used. For nitroarenes, nitroreductase-deficient (e.g., TA98NR) and O-acetyltransferase-deficient (e.g., TA98/1,8-DNP6) strains are also employed to elucidate metabolic activation pathways.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with enzyme inducers. This mimics mammalian metabolism.
-
Exposure: A top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions) is mixed with the bacterial culture, the test compound at various concentrations, and with or without the S9 mix. This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8][9][10]
-
In Vitro Micronucleus Assay
This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
-
Procedure:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured in appropriate media.
-
Exposure: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation, for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000 binucleated cells per treatment group.
-
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are exposed to the test compound at various concentrations for a specified period.
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[11][12][13]
-
32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled with 32P, separated by chromatography, and quantified.
-
Procedure:
-
DNA Isolation and Digestion: DNA is isolated from cells or tissues and digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides can be enriched using methods like nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[14][15][16]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathways of 1-nitropyrene and this compound.
Caption: Comparative effects on the p53 signaling pathway.
Caption: General experimental workflow for in vitro toxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healtheffects.org [healtheffects.org]
- 4. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. re-place.be [re-place.be]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Adduct Profiles: 1,8-Dinitropyrene Versus Other Nitro-PAHs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA adduct profiles of 1,8-dinitropyrene and other notable nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 1-nitropyrene (B107360) and 1,6-dinitropyrene (B1200346). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the genotoxicity and metabolic activation of these compounds.
Executive Summary
This compound is a potent mutagen and carcinogen, primarily due to its efficient metabolic activation to reactive intermediates that form covalent bonds with DNA, creating DNA adducts. The predominant adduct formed by this compound is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. While direct quantitative comparisons of adduct levels across different nitro-PAHs under identical experimental conditions are limited in the published literature, available data suggests that dinitropyrenes, including 1,8-DNP, are more potent genotoxins than mononitropyrenes like 1-nitropyrene. This is attributed to more efficient nitroreduction and subsequent O-acetylation of the N-hydroxy arylamine intermediates, leading to highly reactive species that readily damage DNA.
Comparative DNA Adduct Data
The following table summarizes the primary DNA adducts identified for this compound and other selected nitro-PAHs. It is important to note that direct quantitative comparisons of adduct levels can be misleading unless conducted in the same biological system and under identical exposure conditions.
| Nitro-PAH | Major DNA Adduct(s) | Target Nucleobase | Adduct Levels (adducts/10⁹ nucleotides) | Reference System |
| This compound | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | Deoxyguanosine (dG) | Data not directly comparable; noted to cause extensive DNA damage.[1] | Rat liver and mammary gland[1] |
| 1,6-Dinitropyrene | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | Deoxyguanosine (dG) | Detected in various rat tissues, with the highest levels in the bladder.[2] | Rat liver, kidney, bladder, mammary gland[2] |
| 1-Nitropyrene | N-(deoxyguanosin-8-yl)-1-aminopyrene | Deoxyguanosine (dG) | 0.59 - 7.18 | Freshwater mussel (Dreissena polymorpha) gills and digestive glands[3] |
| 2-Nitrofluorene | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-2-AF), C3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-2-AAF) | Deoxyguanosine (dG) | Not specified | In vivo studies |
Metabolic Activation Pathways
The genotoxicity of nitro-PAHs is contingent upon their metabolic activation to electrophilic intermediates capable of reacting with DNA. The primary pathway involves the reduction of a nitro group to a nitroso derivative, which is further reduced to a reactive N-hydroxy arylamine. For dinitropyrenes, this intermediate can be further activated by O-acetylation to form a highly reactive N-acetoxy arylamine, which readily forms DNA adducts.
Experimental Protocols
The two primary methods for the analysis of nitro-PAH DNA adducts are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
³²P-Postlabeling Assay
This highly sensitive method allows for the detection of very low levels of DNA adducts.
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducts are then enriched and radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by chromatography and quantified by their radioactivity.
Detailed Protocol:
-
DNA Isolation: Isolate high molecular weight DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
Enzymatic Digestion:
-
To 10 µg of DNA in a microcentrifuge tube, add a solution of micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Add nuclease P1 to the DNA digest.
-
Incubate at 37°C for 30-60 minutes. Nuclease P1 dephosphorylates normal nucleotides to deoxynucleosides, while bulky aromatic adducts are resistant, effectively enriching the adducted nucleotides.
-
-
³²P-Labeling:
-
To the enriched adducts, add a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.
-
Incubate at 37°C for 30-45 minutes.
-
-
Chromatographic Separation:
-
Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Develop the chromatogram in multiple dimensions using different salt solutions to resolve the adducts from excess ATP and normal nucleotides.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are calculated relative to the total amount of DNA analyzed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and structural information for DNA adducts.
Principle: DNA is hydrolyzed to nucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC), and the adducts are detected and quantified by a tandem mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.
Detailed Protocol:
-
DNA Isolation: Isolate DNA as described for the ³²P-postlabeling assay.
-
Enzymatic Hydrolysis:
-
To 10-50 µg of DNA, add a cocktail of enzymes including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours to completely hydrolyze the DNA into deoxynucleosides.
-
-
Sample Cleanup:
-
Remove proteins by precipitation with a solvent like acetonitrile (B52724) or by using a solid-phase extraction (SPE) cartridge.
-
Dry the sample under vacuum and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted analysis. The precursor ion will be the protonated molecular ion of the specific adduct, and the product ion will typically be the protonated aglycone (the nitro-PAH moiety with the purine (B94841) base) after the neutral loss of the deoxyribose sugar.
-
-
Quantification:
-
Generate a calibration curve using synthetic standards of the specific DNA adducts.
-
Quantify the adducts in the sample by comparing their peak areas to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
This compound is a highly genotoxic compound that forms characteristic DNA adducts, primarily at the C8 position of deoxyguanosine, following metabolic activation via nitroreduction and O-acetylation. While direct quantitative comparisons with other nitro-PAHs are challenging due to variations in experimental systems, the available evidence strongly suggests that dinitropyrenes are more potent inducers of DNA damage than their mononitro counterparts. The choice of analytical method, either the highly sensitive ³²P-postlabeling assay or the structurally informative LC-MS/MS technique, will depend on the specific research question and the required level of sensitivity and specificity. Further research is needed to establish a more comprehensive and directly comparable quantitative dataset of DNA adduct formation by various nitro-PAHs in relevant biological models.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 1,8-Dinitropyrene
The accurate and precise quantification of 1,8-Dinitropyrene (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and environmental samples, is critical for toxicological studies and human exposure assessment.[1][2] This guide provides a comparative overview of validated analytical methods for the quantification of 1,8-DNP, with a focus on their performance characteristics and experimental protocols. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most common techniques employed for the trace analysis of 1,8-DNP.
| Method | Ionization Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-MS/MS | Atmospheric Pressure Photoionization (APPI) | 0.5 pg on column | 10 pg/100 µL plasma | Not Reported | 105% | 9% | [3] |
| HPLC-MS/MS | Electrospray Ionization (ESI) | Not effective for ionization | Not effective for ionization | Not Reported | Not Reported | Not Reported | [3] |
| HPLC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Less sensitive than APPI | Less sensitive than APPI | Not Reported | Not Reported | Not Reported | [3] |
| GC-MS/MS | Electron Impact (EI) | 0.082 µg/L | Not Reported | >0.995 | Not Reported | 0.248% | [4] |
Note: The data for GC-MS/MS is for 1-nitropyrene (B107360) from a general method for nitro-PAHs, as specific validated performance data for this compound was not available in the search results. This data is included to provide a general performance expectation for the technique.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical workflow for the validation of an analytical method and a comparison of the key performance characteristics of the analytical techniques discussed.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-MS/MS and GC-MS/MS performance.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. The following are generalized protocols for HPLC-MS/MS and GC-MS/MS based on established methods for nitro-PAHs.
1. HPLC-MS/MS Method for this compound Quantification
This protocol is based on the findings of a comparative study on different ionization sources for dinitropyrene (B1228942) analysis.[3]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 1,8-DNP).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A system capable of delivering gradients at low flow rates.
-
Column: A normal-phase column (e.g., silica-based).
-
Mobile Phase: A gradient of n-hexane and an alcohol (e.g., isopropanol).
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI).
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,8-DNP and the internal standard.
-
-
Method Validation Parameters:
-
Linearity: Prepare calibration standards in the expected concentration range and analyze to establish a calibration curve. A coefficient of determination (R²) of ≥ 0.99 is desirable.[5]
-
Accuracy and Precision: Analyze spiked control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 80-120%, and precision (RSD) should be ≤ 15%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is often defined as the lowest point on the calibration curve that meets accuracy and precision criteria.[5]
-
2. GC-MS/MS Method for this compound Quantification
This protocol is a generalized procedure based on methods for other nitro-PAHs.[4]
-
Sample Preparation (e.g., Particulate Matter):
-
Extract the sample with a suitable solvent (e.g., dichloromethane:acetone 1:1) using ultrasonication or Soxhlet extraction.[4]
-
Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Add an internal standard (e.g., a deuterated PAH).
-
Evaporate the solvent and reconstitute in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of 1,8-DNP from other isomers and matrix components.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,8-DNP and the internal standard.
-
-
Method Validation Parameters:
-
Follow the same validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) as described for the HPLC-MS/MS method. The acceptance criteria are generally similar.[7]
-
Both HPLC-MS/MS with an APPI source and GC-MS/MS are powerful techniques for the sensitive and selective quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For biological matrices like plasma, HPLC-MS/MS with APPI has been shown to be highly effective.[3] For environmental samples, GC-MS/MS is a well-established and robust technique.[4] Rigorous method validation is crucial to ensure the reliability and accuracy of the generated data.
References
- 1. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization for the analysis of dinitropyrene and aminonitropyrene LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Mutagenicity of 1,8-Dinitropyrene: An Analysis of Inter-Laboratory Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mutagenicity of 1,8-dinitropyrene (1,8-DNP), a potent environmental mutagen. Due to the absence of a formal, multi-laboratory collaborative study with a unified protocol, this document synthesizes findings from various independent research publications. The objective is to offer a comprehensive overview of the existing data, highlight the experimental approaches used, and present the quantitative findings in a clear, comparative format.
I. Summary of Quantitative Mutagenicity Data
The mutagenic potency of 1,8-DNP has been evaluated in numerous studies, primarily utilizing the Ames test with various strains of Salmonella typhimurium and several mammalian cell lines. The data consistently demonstrates that 1,8-DNP is a powerful mutagen, particularly in bacterial systems.
Table 1: Comparative Mutagenicity of this compound in Bacterial Systems (Salmonella typhimurium)
| Strain | Metabolic Activation (S9) | Dose | Response (Revertants/Plate or other unit) | Reference |
| TA98 | Without | Not specified | Potent, direct-acting mutagen | [1] |
| TA98 | Without | Not specified | Strong mutagenicity | [2] |
| TA98 | With (rat liver S9) | Not specified | Inhibition of mutagenicity | [1] |
| TA98/1,8-DNP6 (O-acetyltransferase-deficient) | Without | Not specified | Much lower mutagenic activity compared to TA98 | [1][3] |
| TA98NR (nitroreductase-deficient) | Without | Not specified | Similar mutagenicity to TA98 | [3] |
Table 2: Comparative Mutagenicity of this compound in Mammalian Cell Lines
| Cell Line | Locus | Treatment Conditions | Outcome | Reference |
| Chinese Hamster Ovary (CHO) | hprt | 3-hour exposure | Clearly mutagenic | [4][5] |
| Chinese Hamster V79 | hprt | 3-hour exposure | Not detectably mutagenic | [4][5] |
| Chinese Hamster V79 | Ouabain resistance | 48-hour exposure | Mutagenic | [5] |
| Human Hepatoma (HepG2) | hgprt | Not specified | Not mutagenic | [6] |
II. Experimental Protocols
The following sections detail the typical methodologies employed in the cited studies for assessing the mutagenicity of 1,8-DNP.
A. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the most common assay for evaluating the mutagenicity of 1,8-DNP.[7][8][9]
-
Principle: The assay measures the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.
-
Strains: Commonly used strains include TA98, which detects frameshift mutagens, and its derivatives TA98NR (deficient in 'classical' nitroreductase) and TA98/1,8-DNP6 (deficient in O-acetyltransferase).[10]
-
Procedure (Plate Incorporation Method):
-
Varying doses of 1,8-DNP (typically dissolved in a solvent like DMSO) are added to molten top agar (B569324).
-
The bacterial tester strain culture is added to the top agar.
-
For experiments with metabolic activation, a post-mitochondrial supernatant (S9 fraction) from the livers of Aroclor-1254 induced rats is included in the top agar along with necessary cofactors (e.g., NADP, G6P).
-
The mixture is poured onto minimal glucose agar plates and incubated for 48-72 hours at 37°C.
-
The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
-
B. Mammalian Cell Mutagenicity Assays
-
Principle: These assays measure the induction of mutations at specific genetic loci in cultured mammalian cells, such as the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene.
-
Cell Lines: Chinese Hamster Ovary (CHO) and V79 cells are frequently used.[4][5]
-
General Procedure (e.g., HPRT Assay):
-
Cells are exposed to various concentrations of 1,8-DNP for a defined period (e.g., 3 to 48 hours).
-
After treatment, the cells are washed and cultured in a non-selective medium for a period to allow for the expression of any induced mutations.
-
Cells are then replated in a selective medium containing a purine (B94841) analog (e.g., 6-thioguanine).
-
Normal cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.
-
The number of mutant colonies is counted to determine the mutation frequency.
-
III. Visualizations
A. Experimental Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of 1,8-DNP mutagenicity using the Ames test.
Caption: Generalized workflow for an inter-laboratory comparison study.
B. Signaling Pathway for Mutagenic Activation
The mutagenicity of 1,8-DNP is dependent on its metabolic activation. The following diagram outlines the key steps in this process within bacterial systems.
Caption: Metabolic activation pathway of this compound in bacteria.
IV. Discussion and Conclusion
The available data from multiple laboratories, although not from a single coordinated study, consistently demonstrate that this compound is a potent mutagen. Its activity is particularly pronounced in bacterial systems and is dependent on metabolic activation through nitroreduction and O-acetylation.[1][2][3] The difference in mutagenicity observed between CHO and V79 cells suggests that the metabolic capabilities of the test system are a critical factor in determining the genotoxic outcome.[4][5] Specifically, the presence of N-acetyltransferase activity in CHO cells may contribute to their higher sensitivity to 1,8-DNP.[5] The lack of mutagenicity in HepG2 cells, despite their metabolic competence, suggests that other cellular pathways may be involved in the detoxification or lack of activation of 1,8-DNP in this human cell line.[6]
For future studies, a formal inter-laboratory comparison using a standardized protocol would be invaluable for establishing a more precise quantitative understanding of 1,8-DNP's mutagenic potency and for validating reliable testing methodologies. Researchers and drug development professionals should consider the metabolic competence of their chosen test systems when evaluating the potential genotoxicity of nitroaromatic compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pathways for the mutagenesis of 1-nitropyrene and dinitropyrenes in the human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. scispace.com [scispace.com]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of 1,8-Dinitropyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of 1,8-dinitropyrene (1,8-DNP), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon, across different species. Understanding these species-specific metabolic differences is crucial for accurate risk assessment and the development of effective therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of 1,8-DNP's biological fate.
Cross-Species Comparison of this compound Metabolism
The metabolism of 1,8-DNP primarily involves the reduction of its nitro groups, a critical activation step leading to the formation of DNA-reactive metabolites. Significant variations in the enzymes responsible for this bioactivation and the resulting metabolic profiles have been observed across different species.
Quantitative Data Summary
The following tables summarize the available quantitative data on the key enzymes and metabolites involved in 1,8-DNP metabolism.
Table 1: Kinetic Parameters of Human Aldo-Keto Reductases (AKRs) in this compound Nitroreduction
| Enzyme | Km (µM)[1] | kcat (min⁻¹)[1] | kcat/Km (min⁻¹µM⁻¹)[1] |
| AKR1C1 | 1.8 ± 0.4 | 0.73 ± 0.05 | 0.41 ± 0.07 |
| AKR1C2 | 2.5 ± 0.6 | 0.58 ± 0.06 | 0.23 ± 0.04 |
| AKR1C3 | 1.2 ± 0.2 | 0.96 ± 0.05 | 0.80 ± 0.10 |
Table 2: Major Metabolites of this compound Identified in Different Species
| Species | Metabolite | Location Found | Key Enzymes Involved |
| Rat | 1-Amino-8-nitropyrene | Feces[2] | Gut microflora nitroreductases[2] |
| 1,8-Diaminopyrene | Feces[2] | Gut microflora nitroreductases[2] | |
| N-Acetyl-1-amino-8-nitropyrene | Feces[2] | N-Acetyltransferases | |
| N,N'-Diacetyl-1,8-diaminopyrene | Feces[2] | N-Acetyltransferases | |
| Human | 1-Amino-8-nitropyrene | In vitro (lung cells)[1] | Aldo-Keto Reductases (AKR1C1, 1C2, 1C3)[1] |
| Mouse | Data on specific metabolites of 1,8-DNP are limited. However, studies on the related 1-nitropyrene (B107360) suggest that liver microsomes are capable of both nitroreduction and ring oxidation. | - | Cytochrome P450, Nitroreductases |
Metabolic Pathways
The primary metabolic activation pathway for 1,8-DNP is the sequential reduction of its two nitro groups. This process, primarily carried out by nitroreductases, leads to the formation of highly reactive hydroxylamine (B1172632) intermediates that can bind to DNA, leading to mutations and potentially cancer. In some species, particularly in the gut, acetylation of the reduced amino groups also plays a significant role.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cross-species metabolism of this compound.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of 1,8-DNP in liver microsomes from different species (e.g., human, rat, mouse).
Materials:
-
This compound (substrate)
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for quantification)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify the remaining 1,8-DNP and its metabolites.
HPLC Method for Metabolite Analysis
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detection: UV detector (at a wavelength suitable for detecting nitropyrenes and their metabolites, e.g., 254 nm or 380 nm) or a fluorescence detector for enhanced sensitivity. For definitive identification and quantification, a mass spectrometer is recommended.
Gradient Elution Example:
A typical gradient might start with a lower percentage of acetonitrile (e.g., 30-40%) and increase to a higher percentage (e.g., 90-100%) over 20-30 minutes to elute metabolites of varying polarities.
Concluding Remarks
The metabolism of this compound exhibits significant species-dependent differences, particularly in the enzymes responsible for its metabolic activation. Human aldo-keto reductases have been identified as key enzymes in the nitroreduction of 1,8-DNP, while in rats, the gut microflora plays a crucial role in its metabolism. These variations underscore the importance of using appropriate experimental models and considering species-specific metabolic pathways when assessing the carcinogenic risk of 1,8-DNP to humans. Further research is needed to obtain more comprehensive quantitative data on the metabolism of 1,8-DNP in various species to refine these comparative analyses.
References
A Comparative Analysis of the Carcinogenic Potential of 1,8-Dinitropyrene and Benzo[a]pyrene
A comprehensive guide for researchers and drug development professionals evaluating the carcinogenic risks of two potent environmental mutagens. This document provides a detailed comparison of the carcinogenic potential of 1,8-dinitropyrene (1,8-DNP) and the well-characterized polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552) (B[a]P). Quantitative data from carcinogenicity and mutagenicity studies are presented, alongside detailed experimental protocols and visual representations of their metabolic activation pathways.
Executive Summary
Benzo[a]pyrene, a product of incomplete combustion of organic materials, is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC). In contrast, this compound, a component of diesel exhaust, is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. While both compounds are potent mutagens that form DNA adducts upon metabolic activation, their potencies and mechanisms of action differ significantly. This guide aims to provide a clear and objective comparison to aid in risk assessment and further research.
Data Presentation: Quantitative Comparison of Carcinogenic and Mutagenic Potential
The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the carcinogenic and mutagenic potencies of this compound and Benzo[a]pyrene.
Table 1: Comparative Tumorigenicity in Animal Models
| Species/Strain | Route of Administration | Compound | Dose | Tumor Incidence | Tumor Type | Reference |
| Mouse (BALB/c) | Subcutaneous | This compound | 0.05 mg/week for 20 weeks | 6/15 (40%) | Malignant fibrous histiocytoma | [1] |
| Benzo[a]pyrene | 0.05 mg/week for 20 weeks | 15/15 (100%) | Malignant fibrous histiocytoma | [1] | ||
| Mouse (Newborn) | Intraperitoneal | This compound | 200 nmol (total) | 16% (males) | Liver tumors | [2] |
| Benzo[a]pyrene | 560 nmol (total) | 49% (males) | Liver tumors | [2] | ||
| Rat (F344) | Intrapulmonary | 1,6-Dinitropyrene (B1200346) | 0.03 mg | 13/31 (42%) | Undifferentiated neoplasms | [3] |
| Benzo[a]pyrene | 0.03 mg | 1/29 (3%) | Squamous cell carcinomas | [3] | ||
| 1,6-Dinitropyrene | 0.1 mg | 22/26 (85%) | Undifferentiated neoplasms | [3] | ||
| Benzo[a]pyrene | 0.1 mg | 7/30 (23%) | Squamous cell carcinomas | [3] | ||
| Rat (CD) | Subcutaneous | 1-Nitropyrene** | 100 µmol/kg/week for 8 weeks | 28% (females) | Sarcomas at injection site | [4] |
| 47% (females) | Mammary adenocarcinomas | [4] |
*Data for 1,6-Dinitropyrene is included as a close structural analogue of 1,8-DNP and for direct comparison with B[a]P in the same study. **Data for 1-Nitropyrene is included to provide context on the carcinogenicity of a related nitro-PAH.
Table 2: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium)
| Strain | Metabolic Activation (S9) | Compound | Result | Reference |
| TA98 | - | This compound | Potent mutagen (frameshift) | [1] |
| TA98 | + | Benzo[a]pyrene | Potent mutagen (frameshift) | [1] |
| TA100 | + | Benzo[a]pyrene | Mutagenic (base-pair substitution) | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Rodent Carcinogenicity Bioassay (Subcutaneous Injection Model)
This protocol is a generalized representation based on standard practices and specific study designs.
-
Animal Model: Male BALB/c mice, typically 6-8 weeks old at the start of the study.
-
Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum of one week of acclimation is required before the start of the experiment.
-
Test Substance Preparation: this compound and Benzo[a]pyrene are dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO), to the desired concentration.
-
Dosing Regimen: A volume of 0.1 mL of the test solution is administered via subcutaneous injection in the interscapular region. In the study by Otofuji et al. (1987), injections were given once a week for 20 weeks.[1]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly. The injection site is palpated weekly to monitor for tumor development.
-
Termination and Necropsy: The study is terminated at a predetermined time point (e.g., 60 weeks). All animals are subjected to a complete necropsy. Tumors at the injection site and in other organs are excised, and their dimensions are recorded.
-
Histopathology: Tissues, particularly the tumors and major organs, are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the general procedure for the Ames test, a widely used method for assessing mutagenicity.
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.
-
Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic (like B[a]P), a liver homogenate fraction (S9) from Aroclor 1254-induced rats is added to the test system. This mix contains cytochrome P450 enzymes that can metabolize the test compound.
-
Test Procedure (Plate Incorporation Method):
-
A small amount of the test compound at various concentrations is added to molten top agar (B569324) containing a trace amount of histidine and biotin.
-
The appropriate bacterial tester strain and, if required, the S9 mix are added to the top agar.
-
The mixture is poured onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
DNA Adduct Analysis (³²P-Postlabeling)
This highly sensitive method is used to detect and quantify DNA adducts, which are pieces of the carcinogen covalently bound to DNA.
-
DNA Isolation: DNA is isolated from the target tissue of animals treated with the test compound or from cells exposed in vitro.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): To increase the sensitivity for detecting low levels of adducts, normal (unmodified) nucleotides can be removed using techniques like nuclease P1 digestion or butanol extraction.
-
³²P-Labeling: The DNA adducts are then radioactively labeled at the 5'-hydroxyl group by incubating them with [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen or X-ray film to visualize the radioactive adduct spots. The amount of radioactivity in each spot is quantified using a phosphorimager or by scintillation counting of the excised spots. The level of DNA adducts is typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Signaling Pathways and Experimental Workflows
The carcinogenic effects of both this compound and Benzo[a]pyrene are initiated by their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Metabolic activation pathway of Benzo[a]pyrene.
Caption: Metabolic activation pathway of this compound.
Caption: General workflow for evaluating carcinogenic potential.
Conclusion
This comparative guide demonstrates that while both this compound and benzo[a]pyrene are potent genotoxic agents, their carcinogenic potencies can vary depending on the experimental model and endpoint. Benzo[a]pyrene generally exhibits higher tumorigenicity in several models, consistent with its IARC Group 1 classification. However, dinitropyrenes, including 1,8-DNP, are potent mutagens and can induce tumors at significant rates, highlighting their carcinogenic risk. The distinct metabolic activation pathways for these compounds underscore the importance of considering specific enzymatic processes when evaluating the carcinogenicity of different chemical classes. The provided data and protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug development for informed decision-making and the design of future studies.
References
- 1. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of rat mammary gland tumors by 1-nitropyrene, a recently recognized environmental mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dinitropyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic and carcinogenic properties of dinitropyrene (B1228942) (DNP) isomers, focusing on the structure-activity relationships that drive their biological effects. Dinitropyrenes are potent mutagens and carcinogens found in diesel exhaust and other combustion products. Understanding the differences in their activity is crucial for risk assessment and the development of strategies to mitigate their harmful effects.
Executive Summary
The position of the nitro groups on the pyrene (B120774) ring system dramatically influences the mutagenic and carcinogenic potential of dinitropyrene isomers. This guide synthesizes experimental data to compare the activity of the most studied isomers: 1,3-dinitropyrene (B1214572) (1,3-DNP), 1,6-dinitropyrene (B1200346) (1,6-DNP), and 1,8-dinitropyrene (1,8-DNP). In general, the mutagenicity and carcinogenicity follow the order: 1,8-DNP > 1,6-DNP > 1,3-DNP. This differential activity is primarily attributed to variations in their metabolic activation pathways, particularly the efficiency of nitroreduction and subsequent O-acetylation, leading to the formation of DNA-reactive nitrenium ions.
Data Presentation
Mutagenicity of Dinitropyrene Isomers
The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemicals. The data below, compiled from various studies using Salmonella typhimurium strains TA98 and TA100, demonstrates the potent frameshift and base-pair substitution mutagenicity of DNP isomers. The activity is generally higher in the absence of an external metabolic activation system (S9 mix), indicating that bacterial nitroreductases are highly efficient at activating these compounds.
| Isomer | Salmonella Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference |
| 1,3-Dinitropyrene | TA98 | -S9 | 2,300 | [1] |
| TA98 | +S9 | 3.7 | [1] | |
| 1,6-Dinitropyrene | TA98 | -S9 | 1,200 | [1] |
| TA98 | +S9 | 0.7 | [1] | |
| This compound | TA98 | -S9 | 500 | [1] |
| TA98 | +S9 | 2.1 | [1] |
Note: The mutagenic potency can vary between studies depending on the specific experimental conditions.
Carcinogenicity of Dinitropyrene Isomers
Animal bioassays are essential for evaluating the carcinogenic potential of chemicals. The following table summarizes the results of a subcutaneous injection study in BALB/c mice, which highlights the difference in tumorigenicity between 1,3-DNP and 1,8-DNP.
| Isomer | Animal Model | Dosing Regimen | Tumor Incidence | Tumor Type | Reference |
| 1,3-Dinitropyrene | BALB/c mice | 0.05 mg/week for 20 weeks (subcutaneous) | 0/15 | - | [2] |
| This compound | BALB/c mice | 0.05 mg/week for 20 weeks (subcutaneous) | 6/15 | Malignant fibrous histiocytoma | [2] |
| Benzo[a]pyrene (Positive Control) | BALB/c mice | 0.05 mg/week for 20 weeks (subcutaneous) | 15/15 | Malignant fibrous histiocytoma | [2] |
DNA Adduct Formation
The genotoxicity of DNP isomers is initiated by the covalent binding of their reactive metabolites to DNA, forming DNA adducts. The primary adduct formed is N-(deoxyguanosin-8-yl)-aminopyrene. The levels of these adducts often correlate with the mutagenic and carcinogenic potency of the isomers.
| Isomer | System | Adduct Level (adducts per 10^6 nucleotides) | Reference |
| 1,3-Dinitropyrene | In vitro (rat liver cytosol + AcCoA) | Lower than 1,6- and 1,8-DNP | [3] |
| 1,6-Dinitropyrene | In vitro (rat liver cytosol + AcCoA) | Higher than 1-nitropyrene | [3] |
| This compound | In vitro (rat liver cytosol + AcCoA) | Higher than 1-nitropyrene | [3] |
Note: Quantitative in vivo data directly comparing the levels of specific adducts for all three isomers is limited.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay) for Nitroaromatic Compounds
This protocol is a generalized procedure based on established methods for testing nitroaromatic compounds.[4][5][6]
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. Strains deficient in specific nitroreductases or O-acetyltransferases can also be employed to investigate metabolic pathways.
2. Preparation of Test Compounds:
-
Dinitropyrene isomers are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions is then prepared.
3. Metabolic Activation (S9 Mix):
-
For assays including metabolic activation, a post-mitochondrial supernatant (S9 fraction) from the livers of Aroclor 1254-induced rats is used. The S9 mix is prepared by combining the S9 fraction with a cofactor solution containing NADP+ and glucose-6-phosphate.
4. Plate Incorporation Assay:
-
To 2.0 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or phosphate (B84403) buffer (for assays without S9).
-
The mixture is gently vortexed and poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated in the dark at 37°C for 48-72 hours.
5. Data Analysis:
-
The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.
Subcutaneous Carcinogenicity Bioassay in Mice
This protocol is based on the methodology used in the study by Otofuji et al. (1987).[2]
1. Animal Model:
-
Six-week-old male BALB/c mice are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
2. Test Substance Preparation and Administration:
-
The dinitropyrene isomer is suspended in a suitable vehicle, such as a mixture of dipalmitoyl lecithin, cholesterol, and trioctanoin.
-
A dose of 0.05 mg of the test substance in 0.1 mL of the vehicle is injected subcutaneously into the back of each mouse once a week for 20 weeks.
3. Observation and Tumor Monitoring:
-
The animals are observed daily for clinical signs of toxicity.
-
The injection site is palpated weekly to detect tumor formation. The size of any palpable tumors is measured.
-
The experiment is terminated at a predetermined time point (e.g., 60 weeks after the first injection).
4. Pathological Examination:
-
A complete necropsy is performed on all animals.
-
Tumors and any other abnormal tissues are collected, fixed in formalin, and processed for histopathological examination.
5. Data Analysis:
-
The incidence of tumors at the injection site is calculated for each group.
-
Statistical analysis (e.g., Fisher's exact test) is used to compare the tumor incidence between the treated and control groups.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Dinitropyrenes
The genotoxicity of dinitropyrenes is dependent on their metabolic activation to reactive electrophiles that can bind to DNA. The primary pathway involves the reduction of one of the nitro groups to a hydroxylamine, followed by O-esterification (e.g., acetylation) to form a reactive nitrenium ion.
Caption: Metabolic activation pathway of dinitropyrenes.
Ames Test Experimental Workflow
The following diagram illustrates the key steps involved in performing the Ames test.
Caption: Workflow for the Ames mutagenicity test.
Conclusion
The structure of dinitropyrene isomers is a key determinant of their biological activity. The higher mutagenicity and carcinogenicity of 1,8-DNP and 1,6-DNP compared to 1,3-DNP are strongly linked to the efficiency of their metabolic activation. Specifically, the position of the nitro groups influences the susceptibility of the molecule to enzymatic nitroreduction and subsequent O-esterification, which ultimately dictates the extent of DNA adduct formation and the resulting genotoxic and carcinogenic effects. This comparative guide provides researchers with a valuable resource for understanding these structure-activity relationships and for designing future studies in the fields of toxicology and drug development.
References
- 1. Mutagenicity of mono- and dinitropyrenes in the Salmonella typhimurium TM677 forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. scispace.com [scispace.com]
Assessing the Contribution of 1,8-Dinitropyrene to the Mutagenicity of Diesel Exhaust: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a significant environmental pollutant and a human carcinogen. A substantial portion of the mutagenic and carcinogenic properties of diesel exhaust particles (DEPs) is attributed to the presence of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Among these, 1,8-dinitropyrene (1,8-DNP) is a potent mutagen. This guide provides a comparative assessment of the contribution of 1,8-DNP to the overall mutagenicity of diesel exhaust, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of this compound in Diesel Exhaust
The concentration of 1,8-DNP in diesel exhaust can vary depending on the engine type, operating conditions, and fuel composition. While it is present in smaller amounts compared to its less potent counterpart, 1-nitropyrene, its high mutagenic potency makes it a significant contributor to the overall biological activity of diesel exhaust.[1][2]
Quantitative Data Summary
The following tables summarize the concentration of 1,8-DNP found in various diesel exhaust particulate samples and its corresponding mutagenic activity, primarily determined by the Ames test.
Table 1: Concentration of this compound in Diesel Exhaust Particles (DEPs)
| Engine Type | 1,8-DNP Concentration (ng/mg of particles) | Reference |
| Heavy-duty diesel engine | 3.4 | Nakagawa et al., 1983[1] |
| Light-duty diesel engine (Engine 1) | Not detected | Nishioka et al., 1982[1] |
| Light-duty diesel engine (Engine 2) | 0.4 | Nishioka et al., 1982[1] |
| Light-duty diesel engine | 0.5 ± 0.3 | Salmeen et al., 1984[1] |
| Light-duty diesel engine | 0.7 ± 0.2 | Salmeen et al., 1984[1] |
| Light-duty diesel engine | 0.013 | Gibson, 1983[1] |
| Light-duty diesel engine | 0.025 | Gibson, 1983[1] |
| Average Diesel Engine Emissions | 61 pg/mg | Hayakawa et al., 1994[1] |
Table 2: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA98)
| Compound/Mixture | Mutagenic Potency (revertants/ng) | Notes | Reference |
| This compound | High (Specific values vary across studies) | Potent direct-acting frameshift mutagen.[1][3] | IARC, 1989; Tokiwa et al., 1994[1] |
| 1,6-Dinitropyrene | High (Similar to 1,8-DNP) | Potent direct-acting frameshift mutagen.[3] | Fifer et al., 1986[3] |
| 1-Nitropyrene | Lower than DNPs | Accounts for a significant portion of total mutagenicity due to higher concentration. | Claxton et al., 1992[4] |
| Diesel Exhaust Particulate Extract | Varies significantly | Mutagenicity depends on engine type, load, and after-treatment.[5] | Bugarski et al., 2010[5] |
It is important to note that while 1,8-DNP is a potent mutagen on a per-mass basis, its overall contribution to the mutagenicity of total diesel exhaust extract is a function of both its concentration and its intrinsic mutagenic activity. Studies have suggested that mono-nitropyrenes, due to their higher abundance, may account for a larger fraction of the total direct-acting mutagenicity than dinitropyrenes.[4]
Experimental Protocols
A standardized approach is crucial for accurately assessing the mutagenicity of diesel exhaust components. The most widely used method is the Salmonella reverse mutation assay, commonly known as the Ames test.
Ames Test Protocol for Diesel Exhaust Particulate Matter
This protocol outlines the key steps for evaluating the mutagenicity of DEP extracts.
-
Sample Preparation:
-
DEPs are collected from engine exhaust streams onto filters.
-
The organic material is extracted from the particles using a suitable solvent, such as dichloromethane, via methods like sonication or Soxhlet extraction.[6]
-
The solvent is evaporated, and the residue is dissolved in a non-toxic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of known concentration.
-
-
Bacterial Strains:
-
Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP, while TA100 detects base-pair substitution mutagens.[6][7]
-
Strains deficient in nitroreductase (e.g., TA98NR) or over-expressing O-acetyltransferase (e.g., YG1024) can be used to elucidate the metabolic activation pathways of nitro-PAHs.[1][7]
-
-
Metabolic Activation:
-
The test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver homogenate of Aroclor 1254-induced rats.[4][8] This helps to distinguish between direct-acting mutagens and those that require metabolic activation. 1,8-DNP is a potent direct-acting mutagen, showing high activity even without the S9 mix.[1]
-
-
Assay Procedure (Plate Incorporation Method):
-
Aliquots of the DEP extract or pure 1,8-DNP at various concentrations are added to molten top agar (B569324) containing a small amount of histidine and biotin.[9]
-
The appropriate bacterial tester strain and S9 mix (or buffer for assays without metabolic activation) are added to the top agar.[9]
-
The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[9]
-
-
Data Analysis:
-
The number of revertant colonies (his+) on each plate is counted.
-
A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate (background).
-
The mutagenic potency is often expressed as the number of revertants per microgram of DEP extract or per nanogram of the specific compound.
-
Visualizing Key Pathways and Workflows
To better understand the processes involved in 1,8-DNP's mutagenicity, the following diagrams illustrate its metabolic activation and the experimental workflow for its assessment.
Caption: Metabolic activation pathway of this compound leading to mutagenesis.
The mutagenicity of 1,8-DNP is dependent on its metabolic activation to a reactive intermediate that can bind to DNA. The initial and critical step is the reduction of one of the nitro groups.[3] In bacteria like S. typhimurium, this nitroreduction is followed by O-acetylation, which forms a highly reactive ester that readily forms adducts with DNA, leading to frameshift mutations.[1][3]
Caption: Experimental workflow for assessing 1,8-DNP's contribution to diesel exhaust mutagenicity.
Conclusion
This compound is a highly potent mutagen that is consistently found in diesel exhaust particulate matter. While its concentration is lower than other nitro-PAHs like 1-nitropyrene, its significant mutagenic activity makes it a key contributor to the overall genotoxic potential of diesel emissions. The Ames test, particularly with S. typhimurium strain TA98, remains the gold standard for evaluating the mutagenicity of 1,8-DNP and other components of diesel exhaust. Understanding the metabolic activation pathways and employing standardized testing protocols are essential for accurately assessing the health risks associated with diesel exhaust exposure and for developing effective strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the role of 1,8-DNP in the carcinogenicity of diesel exhaust in humans.[10]
References
- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Mutagenicity of diesel exhaust particles from an engine with differing exhaust after treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity of various organic fractions of diesel exhaust particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity of 1,8-Dinitropyrene: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic effects of 1,8-dinitropyrene (1,8-DNP) as observed in laboratory (in vitro) and whole-organism (in vivo) studies. 1,8-DNP, a nitrated polycyclic aromatic hydrocarbon found in diesel exhaust and other combustion products, is a potent mutagen and a suspected human carcinogen. Understanding the differences in its genotoxic profile between in vitro and in vivo systems is crucial for accurate risk assessment and the development of safer products.
Quantitative Genotoxicity Data
The following tables summarize quantitative data from key genotoxicity assays, highlighting the differences in the observed potency of 1,8-DNP in various experimental settings.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results for this compound
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes bacteria, typically Salmonella typhimurium, with pre-existing mutations in genes required for histidine synthesis. A positive result is indicated by the chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Revertants/nmol (approx.) | Reference |
| TA98 | - | Not Specified | ~250,000 | [1] |
| TA98NR (nitroreductase deficient) | - | Not Specified | Significantly reduced | [1] |
| TA98/1,8-DNP6 (O-acetyltransferase deficient) | - | Not Specified | Greatly reduced | [1] |
Note: The high number of revertants in the TA98 strain indicates that 1,8-DNP is a potent mutagen. The significantly reduced mutagenicity in the TA98NR and TA98/1,8-DNP6 strains highlights the critical role of nitroreduction and O-acetylation in the metabolic activation of 1,8-DNP to its mutagenic form in this bacterial system.
Table 2: Micronucleus Assay Results for this compound
The micronucleus assay is used to detect chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. This assay can be performed both in vitro (on cultured cells) and in vivo (typically on bone marrow or peripheral blood cells).
| Assay Type | Cell/Tissue Type | Concentration/Dose | % Micronucleated Cells (or equivalent) | Reference |
| In Vitro | Chinese Hamster Ovary (CHO) cells | Not Specified | Weakly positive | [2] |
| In Vivo | Mouse Bone Marrow | Not Specified | Data not available | [3][4][5] |
Note: While in vitro studies suggest that dinitropyrenes can induce micronuclei in mammalian cells, specific quantitative data for 1,8-DNP remains limited in the reviewed literature. In vivo studies on the tumorigenicity of 1,8-DNP in mice have been conducted, but these did not specifically report on micronucleus frequencies. Further research is needed to provide a direct quantitative comparison.
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for this compound
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
| Assay Type | Cell/Tissue Type | Concentration/Dose | % Tail DNA or Olive Tail Moment | Reference |
| In Vitro | Human bronchial epithelial BEAS-2B cells | Not Specified | Increased oxidative DNA damage (fpg-modified comet assay) | [6] |
| In Vitro | Mouse hepatoma Hepa1c1c7 cells | Not Specified | DNA damage detected | [6] |
| In Vivo | Rat Liver | Not Specified | Data not available | [7][8][9] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of experimental results.
Ames Test Protocol (Plate Incorporation Method)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA98NR, and TA98/1,8-DNP6 are grown overnight in nutrient broth.
-
Metabolic Activation: For assays requiring metabolic activation, a rat liver homogenate fraction (S9) is prepared and mixed with a cofactor solution.
-
Exposure: The test compound (1,8-DNP) at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay Protocol (in CHO cells)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and conditions.
-
Exposure: Cells are treated with various concentrations of 1,8-DNP for a defined period (e.g., 3-24 hours). A solvent control and a positive control are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope. An increase in the frequency of micronucleated cells in treated cultures compared to the solvent control indicates clastogenic or aneugenic activity.
In Vivo Micronucleus Assay Protocol (in Mouse Bone Marrow)
-
Animal Dosing: Mice are administered 1,8-DNP, typically via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control and a positive control group are included.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is flushed from the femurs.
-
Slide Preparation: The bone marrow cells are centrifuged, and smears are made on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
-
Scoring: The number of micronucleated PCEs (MN-PCEs) per a certain number of PCEs (e.g., 2000) is counted. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates in vivo genotoxicity[3][4][5].
Alkaline Comet Assay Protocol
-
Cell/Tissue Preparation:
-
In Vitro: Cultured cells are harvested.
-
In Vivo: Tissues (e.g., liver) are dissected and processed to obtain a single-cell suspension.
-
-
Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is performed at a high pH, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments move more freely, forming the comet tail.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail (% Tail DNA) and the Olive tail moment[7][8][9].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in genotoxicity can aid in understanding the mechanisms of action.
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
Caption: General experimental workflow for in vitro and in vivo genotoxicity testing.
Conclusion: Bridging the Gap Between In Vitro and In Vivo Findings
The available data consistently demonstrate that this compound is a potent genotoxic agent. In vitro assays, particularly the Ames test, reveal its strong mutagenic potential following metabolic activation. The key metabolic steps of nitroreduction and subsequent O-acetylation are crucial for this activity.
However, a significant data gap exists when comparing these in vitro findings with in vivo genotoxicity. While 1,8-DNP is tumorigenic in animal models, quantitative data from in vivo micronucleus and comet assays are scarce in the readily available literature. This lack of direct comparative data makes it challenging to fully extrapolate the potent in vitro mutagenicity to in vivo genotoxic endpoints at the chromosomal and DNA strand-break level.
The discrepancy between the potent in vitro mutagenicity and the less clear-cut in vivo genotoxicity data (in terms of micronuclei and comet assays) could be attributed to several factors, including:
-
Metabolic Differences: The metabolic pathways and the activity of specific enzymes can differ significantly between the bacterial or cultured cell systems used in vitro and the complex whole-organism metabolism in vivo. For instance, detoxification pathways may be more efficient in vivo.
-
Pharmacokinetics: In vivo, the absorption, distribution, metabolism, and excretion (ADME) of 1,8-DNP will determine the concentration of the active metabolites that reach the target tissues. These complex processes are not fully replicated in in vitro systems.
-
DNA Repair: In vivo systems have robust DNA repair mechanisms that can mitigate the genotoxic effects of DNA adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers of Exposure to 1,8-Dinitropyrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers for assessing exposure to 1,8-dinitropyrene (1,8-DNP), a mutagenic and carcinogenic environmental pollutant. The following sections detail the primary urinary metabolites and DNA adducts, their analytical detection methods, and the metabolic pathways involved in their formation. This information is intended to assist researchers in selecting the most appropriate biomarkers for their specific study needs.
Comparison of Key Biomarkers
The validation of biomarkers for 1,8-DNP exposure primarily focuses on two main categories: urinary metabolites and DNA adducts. Urinary metabolites are indicative of recent exposure, while DNA adducts can provide a measure of the biologically effective dose that reaches and modifies DNA, representing a key step in chemical carcinogenesis.
| Biomarker Category | Specific Biomarker | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Characteristics |
| Urinary Metabolites | 1-Amino-8-nitropyrene | LC-MS/MS | LOQ: ~0.2 ng/mL (estimated for similar diamines)[1][2] | A primary reduction product, indicating recent exposure. |
| 1,8-Diaminopyrene | LC-MS/MS | MDL: ~0.06 ng/mL (estimated for similar diamines)[1][2] | Further reduction product, also a marker of recent exposure. | |
| Acetylated Metabolites (e.g., N-acetyl-1-amino-8-nitropyrene) | LC-MS/MS | Data not available for 1,8-DNP specifically. | Represents detoxification pathway. | |
| DNA Adducts | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | ³²P-Postlabeling | ~1 adduct per 10⁹ - 10¹⁰ nucleotides[3] | Highly sensitive method, but may have labeling efficiencies that vary between adducts.[4] |
| N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | LC-MS/MS | LOD: ~1.5 adducts per 10⁸ nucleosides (estimated for a similar adduct)[5] | Offers high specificity and structural confirmation. |
Note: Direct comparative studies on the sensitivity and specificity of these biomarkers for 1,8-DNP exposure are limited. The provided LOD/LOQ values for urinary metabolites are based on data for structurally similar compounds, and the LC-MS/MS LOD for the DNA adduct is inferred from a method developed for a different carcinogen's adduct.
Metabolic Pathway of this compound
The metabolic activation of 1,8-DNP is a critical step leading to the formation of DNA-reactive species. The pathway involves a series of reduction and acetylation reactions.
Metabolic activation pathway of this compound.
This pathway illustrates the conversion of 1,8-DNP to a highly reactive nitrenium ion, which then forms a stable adduct with DNA. Key enzymes in this process include cytochrome P450 (CYP) enzymes, which act as nitroreductases, and N-acetyltransferases (NATs).[6][7] The formation of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct is a critical event in the initiation of mutagenesis and carcinogenesis.[8]
Experimental Protocols
Analysis of Urinary Metabolites by LC-MS/MS
This method is adapted from protocols for similar urinary biomarkers.[1][2]
-
Sample Preparation:
-
Collect a mid-stream urine sample.
-
To hydrolyze conjugated metabolites, treat a 1 mL aliquot of urine with β-glucuronidase/arylsulfatase at 37°C for at least 3 hours.
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and water. Load the hydrolyzed urine sample, wash with a weak organic solvent, and elute the analytes with a stronger organic solvent containing a small percentage of a basic modifier.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Analysis of DNA Adducts by ³²P-Postlabeling
This is a highly sensitive, traditional method for DNA adduct detection.[3]
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial kit.
-
Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are generally resistant. This step enriches the adducted nucleotides.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatography and Detection:
-
Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detect and quantify the adduct spots using autoradiography or phosphorimaging.
-
-
Quantification:
-
Calculate the relative adduct labeling (RAL) value, which represents the ratio of radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample.
-
Analysis of DNA Adducts by LC-MS/MS
This method offers high specificity and structural confirmation.[5]
-
DNA Isolation and Hydrolysis:
-
Isolate DNA as described for the ³²P-postlabeling method.
-
Enzymatically hydrolyze the DNA to individual deoxyribonucleosides.
-
-
Sample Cleanup:
-
Use online or offline solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the deoxyribonucleosides using a reversed-phase C18 column with a gradient elution.
-
Mass Spectrometry (MS/MS): Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific precursor-to-product ion transition of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard of the DNA adduct for accurate quantification.
-
Construct a calibration curve to determine the concentration of the adduct in the DNA sample. The results are typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.
-
Conclusion
Both urinary metabolites and DNA adducts are valuable biomarkers for assessing exposure to this compound. The choice between them depends on the specific research question. Urinary metabolites are suitable for monitoring recent exposure, while DNA adducts provide a measure of the biologically effective dose that can lead to adverse health effects. The analytical methods described offer varying levels of sensitivity and specificity, with LC-MS/MS becoming the preferred method for its quantitative accuracy and structural confirmation capabilities. Further research is needed to establish direct comparative data on the performance of these biomarkers for 1,8-DNP exposure.
References
- 1. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomonitoring of diesel exhaust-exposed workers. DNA and hemoglobin adducts and urinary 1-hydroxypyrene as markers of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arylamine N-acetyltransferase activities in cell lines of mouse, rat, hamster and man differing in their sensitivity to 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 8. Comparative mutagenesis of the C8-guanine adducts of 1-nitropyrene and 1,6- and this compound in a CpG repeat sequence. A slipped frameshift intermediate model for dinucleotide deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by Dinitropyrenes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by dinitropyrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) known for their mutagenic and carcinogenic properties. This document summarizes key experimental findings, details relevant methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts in toxicology and oncology.
Data Presentation: Comparative Gene Expression
The following tables summarize the differential gene expression observed in mouse hepatoma (Hepa1c1c7) cells following exposure to 1,3-dinitropyrene (B1214572) (1,3-DNP) and 1,8-dinitropyrene (1,8-DNP). The data is primarily derived from studies utilizing NanoString nCounter technology for targeted gene expression profiling.
Table 1: Unfolded Protein Response (UPR) and Inflammation-Related Gene Expression
| Gene Symbol | Gene Name | Function | 1,3-DNP Induced Change | 1,8-DNP Induced Change | Reference |
| UPR Genes | |||||
| ATF4 | Activating transcription factor 4 | Apoptosis-related transcription factor | Increased | No significant change | [1] |
| GRP78 (HSPA5) | Glucose-regulated protein, 78kDa | Endoplasmic reticulum chaperone | Increased | No significant change | [1] |
| XBP1 | X-box binding protein 1 | UPR-related transcription factor | Increased | No significant change | [1] |
| ATF6 | Activating transcription factor 6 | UPR-related transcription factor | Markedly increased | Less pronounced increase | [1] |
| CHOP (DDIT3) | DNA damage-inducible transcript 3 | Pro-apoptotic transcription factor | Markedly increased | Less pronounced increase | [1] |
| Inflammation-Related Gene | |||||
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | Increased | No significant change | [1] |
| MAPK-Related Gene | |||||
| TAOK3 | TAO kinase 3 | Mitogen-activated protein kinase | Increased | Not reported | [1] |
Table 2: Cytochrome P450 Gene Expression in Human Breast Cancer (MCF-7) Cells
| Gene Symbol | Gene Name | 1,3-DNP Induced Change | 1,6-DNP Induced Change | 1,8-DNP Induced Change | Reference |
| CYP1A1 | Cytochrome P450, family 1, subfamily A, polypeptide 1 | ~6-fold induction of mRNA | Slight induction | Slight induction |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are synthesized protocols based on cited research for key experiments in the study of DNP-induced gene expression changes.
Cell Culture and Dinitropyrene Exposure
-
Cell Line Maintenance :
-
Mouse hepatoma (Hepa1c1c7) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human bronchial epithelial (BEAS-2B) cells are maintained in LHC-9 medium on collagen-coated flasks.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged regularly to maintain logarithmic growth.
-
-
DNP Treatment :
-
Dinitropyrenes (1,3-DNP and 1,8-DNP) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Cells are seeded in appropriate culture vessels (e.g., 90 mm dishes) and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the desired final concentration of the DNP isomer or DMSO as a vehicle control.
-
For gene expression analysis, a typical exposure is 10 µM of the DNP for 6 hours.[1] For cytotoxicity and DNA damage assays, a range of concentrations (e.g., 3-30 µM) and time points (e.g., 24 hours) may be used.[1]
-
Gene Expression Analysis using NanoString nCounter
-
RNA Extraction :
-
Following DNP exposure, the cell culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNAqueous® Micro Kit, Ambion) following the manufacturer's instructions.
-
The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
-
NanoString nCounter Assay :
-
A custom or pre-designed CodeSet of probes for the target genes of interest (e.g., genes related to UPR, inflammation, and apoptosis) is utilized.
-
The extracted total RNA is hybridized with the reporter and capture probes from the CodeSet in a solution-phase reaction, typically overnight at 65°C.
-
Following hybridization, the samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a streptavidin-coated cartridge.
-
The cartridge is then transferred to the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target mRNA molecule.
-
-
Data Analysis :
-
The raw digital counts are normalized to internal positive controls and housekeeping genes to account for technical variability.
-
The fold change in gene expression for each DNP treatment is calculated relative to the vehicle control (DMSO).
-
Statistical analysis is performed to determine the significance of the observed gene expression changes.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the cellular response to dinitropyrenes and a general experimental workflow.
Caption: A generalized experimental workflow for studying dinitropyrene-induced gene expression changes.
Caption: The Unfolded Protein Response (UPR) pathway activated by 1,3-dinitropyrene.
Caption: The p53 signaling pathway in response to dinitropyrene-induced DNA damage.
Caption: A simplified representation of the MAPK signaling pathway potentially activated by 1,3-dinitropyrene.
References
Assessing the Genotoxic Profile of 1,8-Dinitropyrene: A Comparative Guide to its Aneugenic and Clastogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aneugenic and clastogenic potential of 1,8-dinitropyrene (1,8-DNP), a potent mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Its genotoxic profile is compared with other relevant compounds, including its isomers 1,3-dinitropyrene (B1214572) (1,3-DNP) and 1,6-dinitropyrene (B1200346) (1,6-DNP), and the well-characterized carcinogen benzo[a]pyrene (B130552) (B[a]P). This analysis is supported by quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound predominantly exhibits a clastogenic mode of action, causing structural chromosome damage through DNA breakage. This is evidenced by a high percentage of centromere-negative micronuclei formation and the induction of chromosomal aberrations. While possessing a minor aneugenic potential, its primary genotoxic risk is associated with its ability to break chromosomes. In comparison, its isomer 1,6-DNP displays a mixed aneugenic and clastogenic profile, while 1,3-DNP is a weaker clastogen. Benzo[a]pyrene, a well-known carcinogen, also primarily acts as a clastogen.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the aneugenic and clastogenic potential of 1,8-DNP and its comparators.
Table 1: Micronucleus Assay with Kinetochore/Centromere Staining
| Compound | Cell Line | Concentration | % Centromere-Negative Micronuclei (Clastogenic) | % Centromere-Positive Micronuclei (Aneugenic) | Reference |
| This compound | Not Specified | 0.5 µg/mL | 81.8% | 18.2% (inferred) | [1] |
| 1,6-Dinitropyrene | V79 | Not Specified | Induces both kinetochore-negative and -positive micronuclei | Induces both kinetochore-negative and -positive micronuclei | [2] |
| 1,3-Dinitropyrene | V79 | Not Specified | Induces similar damage to 1,6-DNP | Induces similar damage to 1,6-DNP | [2] |
| Benzo[a]pyrene | Not Specified | Not Specified | Predominantly clastogenic | Minor aneugenic potential suggested in some studies | [3][4] |
Table 2: Chromosomal Aberration Assay
| Compound | Cell Line | Concentration for Significant Aberrations | Potency Ranking (Clastogenicity) | Reference |
| This compound | CHL | 0.025 µg/mL | 1 (Most Potent) | [5] |
| 1,6-Dinitropyrene | CHL | 0.1 µg/mL | 2 | [5] |
| 1,3-Dinitropyrene | CHL | 2.0 µg/mL | 3 (Least Potent) | [5] |
| Benzo[a]pyrene | Not Specified | Not Specified | Potent Clastogen | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following are summaries of standard protocols for the in vitro micronucleus and chromosomal aberration tests.
In Vitro Micronucleus Test (OECD 487)
The in vitro micronucleus test is a widely used method to assess chromosomal damage. It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), V79, or human lymphocytes) are cultured in appropriate media.
-
Exposure: Cells are exposed to various concentrations of the test substance (e.g., 1,8-DNP) with and without an exogenous metabolic activation system (S9 mix) for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). For distinguishing between aneugenic and clastogenic effects, kinetochore or centromere staining is performed using specific antibodies (e.g., CREST) or fluorescent in situ hybridization (FISH) with pan-centromeric probes.
-
Scoring: The frequency of micronucleated binucleated cells is scored under a microscope. When kinetochore/centromere staining is used, micronuclei are classified as positive (aneugenic event) or negative (clastogenic event).
In Vitro Mammalian Cell Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Culture: Similar to the micronucleus test, appropriate mammalian cell lines are used.
-
Exposure: Cells are treated with the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for chromosomal aberrations, including chromatid- and chromosome-type breaks, deletions, and exchanges.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involved in the genotoxicity of 1,8-DNP and the workflows of the experimental assays.
Caption: Metabolic activation pathway of this compound leading to clastogenicity.
Caption: Workflow for the in vitro Micronucleus Test with kinetochore staining.
Caption: Workflow for the in vitro Chromosomal Aberration Test.
Conclusion
The available experimental data strongly indicate that this compound is a potent clastogen. Its genotoxicity is primarily driven by its metabolic activation to reactive intermediates that form DNA adducts, leading to chromosome breakage. While a minor aneugenic potential cannot be entirely ruled out, it does not appear to be the primary mechanism of its genotoxicity. When compared to its isomers, 1,8-DNP is the most potent clastogen, followed by 1,6-DNP, which exhibits a mixed clastogenic and aneugenic profile, and then the much weaker clastogen, 1,3-DNP. The well-established carcinogen benzo[a]pyrene also acts predominantly through a clastogenic mechanism. This comparative guide provides researchers and drug development professionals with a clear, data-driven assessment of the aneugenic versus clastogenic potential of this compound, facilitating informed risk assessment and further research into the mechanisms of nitro-PAH-induced carcinogenesis.
References
- 1. Mechanisms linked to differences in the mutagenic potential of 1,3-dinitropyrene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The micronucleus test of benzo[a]pyrene with mouse and rat peripheral blood reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of frequency of micronuclei in exfoliated cells from bladder of mice treated with benzo(a) pyrene, 2-acetylaminofluorene and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clastogenicity of 1-nitropyrene, dinitropyrenes, fluorene and mononitrofluorenes in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumorigenicity test of 1,3- and this compound in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of 1,8-Dinitropyrene
This document provides essential safety, handling, and disposal protocols for 1,8-Dinitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Due to its classification as a suspected carcinogen and its mutagenic properties, strict adherence to these procedures is critical to ensure personnel safety and environmental protection.
Safety and Hazard Summary
This compound is a potent mutagen and is suspected of causing cancer[1][2][3]. It is typically encountered as a solid and is insoluble in water[4]. When heated to decomposition, it can emit toxic nitrogen oxides (NOx)[4]. It is primarily found in emissions from combustion sources like diesel engines and has no significant commercial applications[1][3]. Due to its hazardous nature, it must be managed as a regulated hazardous waste.
Key Hazard Information:
| Property | Description | Source(s) |
| CAS Number | 42397-65-9 | [5] |
| Molecular Formula | C₁₆H₈N₂O₄ | [2] |
| Appearance | Solid | [4] |
| Primary Hazards | Suspected of causing cancer (GHS: H351) | [1] |
| Other Hazards | Genotoxic, Mutagenic, Emits toxic fumes upon decomposition | [2][3][4] |
| Solubility | Insoluble in water | [4] |
| Reactivity | May be sensitive to prolonged light exposure. Can react with strong oxidizing agents, ethanolic potassium hydroxide, and zinc powder with ethanol. | [4][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all appropriate safety measures are in place.
-
Engineering Controls : Handle this compound exclusively in a certified chemical fume hood, glove box, or other ventilated safety cabinet to minimize inhalation exposure. Use of a high-efficiency particulate arrestor (HEPA) filter in the exhaust is recommended[1].
-
Personal Protective Equipment (PPE) :
-
Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA-approved respirator should be worn[6]. For firefighting, a self-contained breathing apparatus (SCBA) is necessary[1].
-
Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles[6].
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact[6].
-
Spill Management Protocol
In the event of a spill, follow these steps immediately and methodically.
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation[1].
-
Remove Ignition Sources : If the material is in a solvent or if flammable materials are nearby, remove all sources of ignition[4].
-
Control Dust : Avoid any actions that create dust[1].
-
Containment and Cleanup :
-
Gently dampen the spilled solid material with a suitable solvent like acetone (B3395972) to minimize dust generation[4].
-
Carefully sweep or shovel the dampened material into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound"[1][4].
-
Use absorbent paper dampened with the same solvent (e.g., acetone) to wipe the spill area and pick up any remaining residue[4].
-
Place all contaminated cleaning materials (absorbent paper, gloves, etc.) into the same hazardous waste container.
-
-
Decontamination : Thoroughly clean the contaminated surface.
-
Waste Disposal : Keep the waste container closed and store it in a designated hazardous waste accumulation area for disposal by a licensed professional service[1]. Do not allow the product to enter drains[1].
Waste Collection and Disposal Procedures
The primary and mandated disposal method for this compound and associated contaminated materials is through a licensed hazardous waste disposal service, typically involving high-temperature incineration[7].
Step-by-Step Collection Protocol:
-
Waste Segregation : Collect all waste materials containing this compound separately from other waste streams. This includes pure compound, contaminated labware (pipette tips, etc.), and spill cleanup debris. Never mix incompatible wastes[8].
-
Container Selection : Use only sturdy, leak-proof, and chemically compatible containers for waste collection[8][9]. Ensure containers are in good condition.
-
Labeling : Label the waste container clearly and accurately before adding waste. The label must include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Carcinogen")[9].
-
Filling and Sealing :
-
Storage : Store the sealed waste container in a designated, secure secondary containment area, segregated from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Decontamination of Labware
For non-disposable items like glassware contaminated with this compound, a multi-step decontamination process is required.
-
Initial Rinse : The first rinse of any contaminated container or labware must be collected and disposed of as hazardous waste[8]. For highly toxic chemicals like this compound, it is best practice to collect the first three rinses as hazardous waste[8]. Use a suitable solvent in which the compound is soluble.
Potential Degradation Pathways (For Informational Purposes)
Research has identified pathways for the degradation of this compound, though these are not standard laboratory disposal procedures. The primary approved disposal method remains professional incineration.
-
Photodegradation : this compound is known to degrade when exposed to light with wavelengths greater than 310 nm[1][10]. Studies have shown its half-life to be approximately 0.7 days when dissolved in DMSO and 5.7 days when coated on silica (B1680970) and exposed to light[10]. This process involves a nitro-nitrite rearrangement and can form products such as 1-nitropyren-8-ol and pyrenediones[10].
-
Bioremediation : While bioremediation is a known strategy for PAHs and nitroaromatic compounds, specific protocols for the microbial degradation of this compound in a laboratory setting are not established[11][12].
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42397-65-9 | FD146845 | Biosynth [biosynth.com]
- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NITROPYRENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. accustandard.com [accustandard.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cswab.org [cswab.org]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 1,8-Dinitropyrene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 1,8-Dinitropyrene. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in laboratory practices.
This compound is a compound found in diesel exhaust particulates and is suspected of causing cancer[1]. Due to its hazardous nature, stringent safety protocols are necessary to minimize exposure risks. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal methods is critical for the protection of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Consult with the glove manufacturer to ensure compatibility with this compound[2]. Butyl rubber gloves are often recommended for handling solvents and chemicals[3]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4]. |
| Eye Protection | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards[4]. In situations with a splash potential, chemical goggles and a face shield are necessary[5]. |
| Skin and Body Protection | Impervious clothing / Lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[4]. For handling this chemical, disposable Tyvek-type sleeves taped to gloves are a minimum requirement if a full disposable protective suit is not worn[6]. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator if workplace exposure limits are exceeded or if there is a risk of inhalation. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is advised[7]. Lab personnel intending to use a respirator must be trained and fit-tested[2]. A self-contained breathing apparatus (SCBA) should be used in emergency situations or unknown atmospheres[6]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood[8].
-
Ensure emergency irrigation, such as a safety shower and eyewash station, is accessible within a 10-second travel distance[8].
-
Assemble and inspect all necessary PPE before starting any work.
-
Prepare all required materials and clearly labeled waste containers.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use a soapy, wet paper towel and dispose of it as hazardous waste[2].
-
Carefully doff PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[8].
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flood the affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water. Seek immediate medical attention, even if no symptoms develop[6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[9]. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |
| Small Spill | For small spills, first remove all sources of ignition. Dampen the solid spill material with acetone (B3395972) and transfer it to a suitable container. Use absorbent paper dampened with acetone to pick up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with acetone followed by a soap and water solution[6]. |
| Large Spill | Evacuate the area immediately. Isolate the spill or leak area for at least 25 meters (75 feet) for solids[6]. Contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste in suitable, closed, and properly labeled containers[1].
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
-
-
Disposal Method:
-
Decontamination of Labware:
-
Broken glassware and other contaminated labware should be decontaminated by solvent extraction, chemical destruction, or in specially designed incinerators[1].
-
Lab coats must be decontaminated before being sent for laundering. This can be done by washing the affected area in a small container of soap and water, with the resulting solution disposed of as hazardous waste[2].
-
By implementing these comprehensive safety and handling protocols, laboratories can significantly mitigate the risks associated with this compound, ensuring the well-being of their personnel and the integrity of their research.
References
- 1. This compound | C16H8N2O4 | CID 39185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. NITROPYRENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. accustandard.com [accustandard.com]
- 8. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 9. accustandard.com [accustandard.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
